Technical Documentation Center

2-Aminododecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminododecanoic acid
  • CAS: 35237-37-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminododecanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in various scientific fields, particularly in drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminododecanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in various scientific fields, particularly in drug development and materials science. Its unique amphiphilic nature, stemming from a 12-carbon aliphatic chain and a hydrophilic amino acid headgroup, confers distinct physicochemical properties that are pivotal to its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminododecanoic acid, detailed experimental protocols for their determination, and a visualization of its proposed antimicrobial mechanism and a key experimental workflow.

Physicochemical Properties

The physicochemical characteristics of 2-aminododecanoic acid are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and interactions with molecular targets. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₅NO₂[1]
Molecular Weight 215.33 g/mol [1]
Melting Point 263 °C (with decomposition)
Boiling Point (Predicted) 332.8 ± 25.0 °C
pKa (Carboxyl Group, Predicted) ~2.55
pKa (Amino Group, Predicted) ~9.2-9.6[2]
Isoelectric Point (pI, Calculated) ~6.08
LogP (Predicted) 2.93 - 3.63
Solubility Amphiphilic: Moderately soluble in polar solvents, poorly soluble in non-polar solvents.
Appearance White to off-white solid

Table 1: Summary of Physicochemical Properties of 2-Aminododecanoic Acid

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization and application of 2-aminododecanoic acid. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method using a calibrated melting point apparatus is a standard procedure.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of 2-aminododecanoic acid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.

Solubility Determination

The amphiphilic nature of 2-aminododecanoic acid necessitates solubility testing in a range of solvents.

  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Procedure:

    • A known amount of 2-aminododecanoic acid is added to a specific volume of the chosen solvent (e.g., water, ethanol, chloroform) in a vial at a controlled temperature.

    • The mixture is stirred vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved 2-aminododecanoic acid in the supernatant is determined using a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.

    • The process is repeated with increasing amounts of the amino acid until saturation is reached.

pKa Determination (Potentiometric Titration)

The pKa values of the ionizable amino and carboxyl groups are determined by acid-base titration.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of 2-aminododecanoic acid is dissolved in deionized water.

    • The solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette. The pH is recorded after each addition.

    • The titration is continued until the pH drops significantly.

    • The process is repeated in a separate experiment by titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the pH rises significantly.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A solution of 2-aminododecanoic acid of known concentration is prepared in one of the two immiscible phases (typically n-octanol and water/buffer).

    • Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

    • The mixture is shaken vigorously for a set period to allow for the partitioning of the amino acid between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of 2-aminododecanoic acid in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Experimental Workflows

2-Aminododecanoic acid exhibits notable antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes.[3] This mechanism is typical for amphiphilic molecules that can insert into and destabilize the lipid bilayer.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Tail1 Tail1->Lipid1 Tail2 Tail2->Lipid2 Tail3 Tail3->Lipid3 Tail4 Tail4->Lipid4 Tail5 Tail5->Lipid5 Tail6 Tail6->Lipid6 AA 2-Aminododecanoic Acid Insertion AA->Insertion Hydrophobic Interaction Leakage Ion Leakage & Component Efflux Disruption Insertion->Disruption Membrane Destabilization Disruption->Leakage Pore Formation

Caption: Proposed antimicrobial mechanism of 2-aminododecanoic acid.

A critical experiment to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The following workflow outlines the broth microdilution method for MIC determination.[4][5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis BacterialCulture 1. Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) CompoundDilution 2. Prepare serial dilutions of 2-aminododecanoic acid in growth medium Inoculation 3. Inoculate wells containing compound dilutions with the bacterial suspension CompoundDilution->Inoculation Controls 4. Include positive (bacteria only) and negative (medium only) controls Incubate 5. Incubate the plate at 37°C for 18-24 hours Controls->Incubate Observation 6. Visually inspect for turbidity (bacterial growth) Incubate->Observation MIC 7. Determine MIC: Lowest concentration with no visible growth Observation->MIC

Caption: Experimental workflow for MIC determination.

Conclusion

2-Aminododecanoic acid possesses a unique combination of physicochemical properties that make it a compound of significant scientific interest. Its amphiphilic character is central to its biological activities, including its potential as an antimicrobial agent. The standardized experimental protocols provided in this guide are essential for the accurate characterization of this and similar molecules, which is a prerequisite for a deeper understanding of their structure-activity relationships and for the advancement of their potential therapeutic applications. Further research into the specific molecular interactions of 2-aminododecanoic acid with biological membranes and its effects on cellular signaling pathways will be crucial in fully elucidating its mechanism of action and unlocking its full potential in drug development.

References

Exploratory

Synthesis of 2-Aminododecanoic Acid from Lauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the primary synthesis pathways for 2-aminododecanoic acid, a valuable unnatural amino acid, using laur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-aminododecanoic acid, a valuable unnatural amino acid, using lauric acid as a readily available starting material. The guide details both classical and modern synthetic approaches, offering experimental protocols, quantitative data for comparison, and workflow visualizations to aid in research and development.

Classical Synthesis Pathway: Halogenation and Nucleophilic Substitution

The most established route for the synthesis of 2-aminododecanoic acid from lauric acid involves a two-step process: α-bromination of the carboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by nucleophilic substitution of the bromine atom with an amino group.

Step 1: α-Bromination via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-halogenation of carboxylic acids. In this process, lauric acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromododecanoic acid.[1] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon.[2]

Experimental Protocol: Synthesis of 2-Bromododecanoic Acid

  • Materials:

    • Lauric acid (1.0 eq)

    • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃, catalytic amount, approx. 0.1-0.3 eq)

    • Bromine (Br₂, 1.1-1.5 eq)

    • Inert solvent (e.g., carbon tetrachloride, CCl₄, or neat)

    • Water (for workup)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, lauric acid is dissolved in a minimal amount of inert solvent or used neat.

    • A catalytic amount of red phosphorus or PBr₃ is added to the flask.

    • Bromine is added dropwise to the reaction mixture at room temperature with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is heated to 80-100°C for several hours until the evolution of hydrogen bromide (HBr) gas ceases. Reaction progress can be monitored by TLC or GC.

    • The reaction mixture is cooled to room temperature, and water is cautiously added to quench the excess bromine and PBr₃.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with water, a saturated solution of sodium thiosulfate (to remove any remaining bromine), and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2-bromododecanoic acid.

    • The crude product can be purified by recrystallization or distillation under reduced pressure.

Logical Workflow for Hell-Volhard-Zelinsky Reaction

HVZ_Workflow LauricAcid Lauric Acid Reaction Reaction Vessel (Heat) LauricAcid->Reaction Reagents PBr₃ (cat.), Br₂ Reagents->Reaction Workup Aqueous Workup (H₂O, Extraction) Reaction->Workup Product 2-Bromododecanoic Acid Workup->Product

Workflow for the Hell-Volhard-Zelinsky bromination of lauric acid.
Step 2: Amination of 2-Bromododecanoic Acid

The resulting 2-bromododecanoic acid can be converted to 2-aminododecanoic acid through nucleophilic substitution of the α-bromo group. Two common methods for this transformation are direct ammonolysis and the Gabriel synthesis.

Direct ammonolysis involves the reaction of 2-bromododecanoic acid with an excess of ammonia.[1] While straightforward, this method can sometimes lead to the formation of side products, such as the secondary amine, through over-alkylation of the initial product. Using a large excess of ammonia helps to minimize this side reaction.

Experimental Protocol: Ammonolysis of 2-Bromododecanoic Acid

  • Materials:

    • 2-Bromododecanoic acid (1.0 eq)

    • Concentrated aqueous ammonia (large excess)

    • Ethanol (optional, as a co-solvent)

  • Procedure:

    • 2-Bromododecanoic acid is dissolved in a sealed pressure vessel with a large excess of concentrated aqueous ammonia. Ethanol may be added to improve solubility.

    • The mixture is heated to a temperature typically ranging from 50 to 100°C for several hours to days. The reaction progress is monitored by TLC or LC-MS.

    • After the reaction is complete, the vessel is cooled, and the excess ammonia and solvent are removed under reduced pressure.

    • The resulting crude 2-aminododecanoic acid is often obtained as an ammonium salt. Acidification with a mineral acid (e.g., HCl) followed by neutralization can be used for purification.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

The Gabriel synthesis offers a more controlled method for the synthesis of primary amines and avoids the issue of over-alkylation.[3][4] This method involves the reaction of 2-bromododecanoic acid with potassium phthalimide to form an N-alkyated phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate yields the desired primary amine.[5][6]

Experimental Protocol: Gabriel Synthesis of 2-Aminododecanoic Acid

  • Materials:

    • 2-Bromododecanoic acid (1.0 eq)

    • Potassium phthalimide (1.0-1.2 eq)

    • Anhydrous N,N-dimethylformamide (DMF) as solvent

    • Hydrazine hydrate or a strong acid/base for deprotection

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Alkylation: 2-Bromododecanoic acid and potassium phthalimide are dissolved in anhydrous DMF. The reaction mixture is heated, typically between 80-120°C, for several hours. The progress of the reaction is monitored by TLC.

    • Workup and Deprotection (Hydrazinolysis): a. After cooling, the reaction mixture is poured into water, and the precipitated N-(1-carboxyundecyl)phthalimide is collected by filtration. b. The intermediate is then suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. c. The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration. d. The filtrate, containing the crude 2-aminododecanoic acid, is concentrated under reduced pressure.

    • Purification: The crude product is dissolved in a dilute acid solution (e.g., HCl) and washed with an organic solvent to remove any remaining phthalhydrazide. The aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the 2-aminododecanoic acid. The solid product is collected by filtration, washed with cold water, and dried.

Logical Workflow for Gabriel Synthesis

Gabriel_Workflow BromoAcid 2-Bromododecanoic Acid Alkylation Alkylation in DMF (Heat) BromoAcid->Alkylation Phthalimide Potassium Phthalimide Phthalimide->Alkylation Intermediate N-Alkylphthalimide Intermediate Alkylation->Intermediate Deprotection Deprotection (Hydrazine or Acid/Base) Intermediate->Deprotection Product 2-Aminododecanoic Acid Deprotection->Product

Workflow for the Gabriel synthesis of 2-aminododecanoic acid.

Modern Synthesis Pathways

Recent advancements in synthetic methodology have led to the development of more direct and potentially more sustainable routes to α-amino acids, including enzymatic and catalytic C-H amination approaches.

Enzymatic Synthesis

Biocatalysis offers a promising green alternative for the synthesis of 2-aminododecanoic acid. Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a keto acid.[7] This pathway would involve the oxidation of lauric acid to 2-oxododecanoic acid, followed by amination using a suitable transaminase.

Conceptual Experimental Workflow: Enzymatic Synthesis

  • Oxidation of Lauric Acid: Lauric acid is oxidized to 2-oxododecanoic acid. This can be achieved through chemical methods or potentially through enzymatic oxidation.

  • Transamination: The resulting 2-oxododecanoic acid is then subjected to a transaminase-catalyzed reaction.

    • Enzyme: A suitable ω-transaminase is selected.

    • Amine Donor: A common amine donor such as alanine or isopropylamine is used in excess.

    • Cofactor: Pyridoxal 5'-phosphate (PLP) is required as a cofactor for the transaminase.

    • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature (e.g., pH 7-9, 30-40°C).

    • Byproduct Removal: A system to remove the ketone byproduct (e.g., pyruvate or acetone) can be employed to drive the equilibrium towards the product.

  • Purification: The 2-aminododecanoic acid is isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.

Workflow for Enzymatic Synthesis

Enzymatic_Workflow LauricAcid Lauric Acid Oxidation Oxidation LauricAcid->Oxidation KetoAcid 2-Oxododecanoic Acid Oxidation->KetoAcid Amination Enzymatic Amination KetoAcid->Amination Transaminase Transaminase (PLP) + Amine Donor Transaminase->Amination Product 2-Aminododecanoic Acid Amination->Product

Conceptual workflow for the enzymatic synthesis of 2-aminododecanoic acid.
Direct Catalytic α-C-H Amination

Direct C-H functionalization is a highly sought-after transformation in organic synthesis. Recent research has focused on the development of catalytic systems for the direct α-amination of carboxylic acids.[8] These methods typically involve the use of a transition metal catalyst and a nitrogen source to directly convert the C-H bond at the α-position to a C-N bond, bypassing the need for pre-functionalization. While specific protocols for lauric acid are still emerging, this approach represents a cutting-edge strategy.

Conceptual Experimental Workflow: Direct C-H Amination

  • Catalyst System: A suitable transition metal catalyst (e.g., based on iron, copper, or rhodium) and a specific ligand are chosen.

  • Nitrogen Source: A nitrogen source, often a protected amine derivative or an azide, is used.

  • Reaction Conditions: Lauric acid, the catalyst, ligand, and nitrogen source are combined in a suitable solvent under an inert atmosphere. The reaction is typically heated for a set period.

  • Workup and Deprotection: After the reaction, the catalyst is removed, and the product is isolated. If a protected nitrogen source was used, a deprotection step is required to yield the free amine.

  • Purification: The final product is purified by chromatography or recrystallization.

Workflow for Direct C-H Amination

CH_Amination_Workflow LauricAcid Lauric Acid Reaction C-H Amination Reaction (Heat, Inert Atmosphere) LauricAcid->Reaction CatalystSystem Transition Metal Catalyst + Ligand CatalystSystem->Reaction NitrogenSource Nitrogen Source NitrogenSource->Reaction Deprotection Deprotection (if needed) Reaction->Deprotection Product 2-Aminododecanoic Acid Deprotection->Product

Conceptual workflow for the direct catalytic α-C-H amination of lauric acid.

Quantitative Data Summary

The following table summarizes the typical yields for the different synthesis pathways. It is important to note that yields can vary significantly based on the specific reaction conditions and purification methods employed. Data for lauric acid is prioritized, but in its absence, data for similar long-chain fatty acids are used as an approximation.

Synthesis PathwayStepStarting MaterialProductTypical Yield (%)Reference/Notes
Classical Pathway
1. Hell-Volhard-ZelinskyLauric Acid2-Bromododecanoic Acid80-90Based on general yields for HVZ reactions of long-chain fatty acids.[5]
2a. Direct Ammonolysis2-Bromododecanoic Acid2-Aminododecanoic Acid50-70Yields can be variable due to potential side reactions.
2b. Gabriel Synthesis2-Bromododecanoic Acid2-Aminododecanoic Acid70-85Generally provides higher and more consistent yields compared to direct ammonolysis for primary amines.[3]
Modern Pathways (Conceptual)
Enzymatic SynthesisOxidation & TransaminationLauric Acid2-Aminododecanoic AcidVariableHighly dependent on enzyme selection and optimization. Conversions can be high, but isolated yields may vary.
Direct Catalytic α-C-H AminationDirect AminationLauric Acid2-Aminododecanoic AcidVariableAn emerging field; yields are highly catalyst and substrate-dependent.[8]

Conclusion

The synthesis of 2-aminododecanoic acid from lauric acid can be successfully achieved through both classical and modern synthetic routes. The traditional pathway, involving the Hell-Volhard-Zelinsky reaction followed by amination (particularly the Gabriel synthesis), remains a reliable and well-documented method. Emerging enzymatic and direct C-H amination strategies offer the potential for more efficient and sustainable syntheses, although they are currently less established for this specific transformation and require further development and optimization. The choice of synthesis pathway will depend on factors such as the desired scale, available resources, and purity requirements. This guide provides a foundational understanding of the available methodologies to aid researchers in selecting and implementing the most suitable approach for their specific needs.

References

Foundational

Strecker Synthesis of α-Amino Acids Using Dodecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the Strecker synthesis of α-amino acids, with a specific focus on the use of dodecanal as the starting aldehyde to pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the Strecker synthesis of α-amino acids, with a specific focus on the use of dodecanal as the starting aldehyde to produce 2-aminotridecanoic acid. The Strecker synthesis is a versatile and historically significant method for the synthesis of amino acids from aldehydes or ketones.[1][2] This process involves a two-step reaction sequence: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[1][2][3] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data for researchers in organic synthesis and drug development.

Core Reaction and Mechanism

The Strecker synthesis is a three-component reaction that condenses an aldehyde (in this case, dodecanal), a source of ammonia (such as ammonium chloride), and a cyanide source (typically sodium or potassium cyanide) to form an α-aminonitrile.[1][2] This intermediate is then hydrolyzed under acidic or basic conditions to yield the final α-amino acid.[3]

The reaction begins with the formation of an imine from the reaction of dodecanal with ammonia. The ammonium chloride present in the reaction mixture acts as a source of ammonia and also as a mild acid to catalyze the imine formation.[1] Subsequently, the cyanide ion attacks the electrophilic carbon of the imine, leading to the formation of 2-amino-tridecanenitrile.[1] The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-aminotridecanoic acid.[1][3]

Signaling Pathway of Strecker Synthesis with Dodecanal

Strecker_Synthesis_Dodecanal Dodecanal Dodecanal (C11H23CHO) Imine Dodecylidenemethanimine (C11H23CH=NH) Dodecanal->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine HCN Hydrogen Cyanide (HCN) Aminonitrile 2-Amino-tridecanenitrile HCN->Aminonitrile Imine->Aminonitrile + HCN AminoAcid 2-Aminotridecanoic Acid Aminonitrile->AminoAcid + 2H2O (Hydrolysis)

Caption: Reaction mechanism of the Strecker synthesis starting from dodecanal.

Experimental Protocols

The following sections provide a detailed, generalized methodology for the synthesis of 2-aminotridecanoic acid from dodecanal via the Strecker synthesis. This protocol is based on established procedures for similar long-chain aldehydes.

Part 1: Synthesis of 2-Amino-tridecanenitrile

Materials:

  • Dodecanal (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Sodium cyanide (1.2 eq)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of sodium cyanide in water is carefully added to the ammonium chloride solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Dodecanal, dissolved in methanol, is added dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 2-amino-tridecanenitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Part 2: Hydrolysis of 2-Amino-tridecanenitrile to 2-Aminotridecanoic Acid

Materials:

  • 2-Amino-tridecanenitrile (1.0 eq)

  • Concentrated hydrochloric acid

  • Sodium hydroxide (for neutralization)

  • Ethanol

Procedure:

  • The crude 2-amino-tridecanenitrile is placed in a round-bottom flask.

  • Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess hydrochloric acid is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and neutralized by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 6-7 is reached.

  • The precipitated crude 2-aminotridecanoic acid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-aminotridecanoic acid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Strecker synthesis of 2-aminotridecanoic acid from dodecanal. Please note that these values are based on generalized procedures and may vary depending on the specific experimental conditions.

ParameterValueUnitNotes
Part 1: Aminonitrile Synthesis
Dodecanal1.0eq
Ammonium Chloride1.2eq
Sodium Cyanide1.2eq
Reaction Temperature0 - 25°CInitial cooling followed by stirring at room temperature.
Reaction Time24hours
Yield of 2-Amino-tridecanenitrile75-85%Estimated yield of the crude product.
Part 2: Hydrolysis
2-Amino-tridecanenitrile1.0eq
Hydrochloric AcidExcess-Concentrated HCl is used.
Reaction TemperatureReflux°CApproximately 100-110 °C.
Reaction Time12 - 24hours
Overall Yield of 2-Aminotridecanoic Acid60-75%Estimated overall yield after purification.

Experimental Workflow

Experimental_Workflow cluster_0 Part 1: Synthesis of 2-Amino-tridecanenitrile cluster_1 Part 2: Hydrolysis to 2-Aminotridecanoic Acid Start Start Reactants_1 Mix Dodecanal, NH4Cl, NaCN in H2O/MeOH Start->Reactants_1 Reaction_1 Stir at 0-25°C for 24h Reactants_1->Reaction_1 Workup_1 Aqueous Workup & Extraction with Diethyl Ether Reaction_1->Workup_1 Purification_1 Solvent Removal Workup_1->Purification_1 Intermediate Crude 2-Amino-tridecanenitrile Purification_1->Intermediate Reactants_2 Add Concentrated HCl to Aminonitrile Intermediate->Reactants_2 Reaction_2 Reflux for 12-24h Reactants_2->Reaction_2 Workup_2 Neutralization with NaOH Reaction_2->Workup_2 Purification_2 Filtration & Recrystallization Workup_2->Purification_2 Product Pure 2-Aminotridecanoic Acid Purification_2->Product End End Product->End

Caption: Experimental workflow for the synthesis of 2-aminotridecanoic acid.

This technical guide provides a framework for the synthesis of 2-aminotridecanoic acid using the Strecker reaction with dodecanal. Researchers and drug development professionals can utilize this information to further explore the synthesis of novel long-chain α-amino acids for various applications. It is crucial to note that all experimental work involving cyanide compounds must be conducted with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

References

Exploratory

The Pivotal Role of Long-Chain Amino Acids in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Long-chain amino acids (LCAAs), a critical subclass of essential nutrients, have emerged as central players in the intricate network of cellular regulation....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain amino acids (LCAAs), a critical subclass of essential nutrients, have emerged as central players in the intricate network of cellular regulation. Beyond their fundamental role as building blocks for proteins, LCAAs function as potent signaling molecules, orchestrating a diverse array of biological processes ranging from cell growth and proliferation to metabolic homeostasis and immune responses. This technical guide provides an in-depth exploration of the biological activities of LCAAs, with a particular focus on branched-chain amino acids (BCAAs), methionine, lysine, and aromatic amino acids. We delve into the molecular mechanisms underpinning their signaling functions, present quantitative data on their physiological effects, and provide detailed experimental protocols for their study, empowering researchers to further unravel the complexities of LCAA biology and leverage this knowledge for therapeutic innovation.

Branched-Chain Amino Acids (BCAAs): Master Regulators of Cell Growth and Metabolism

The branched-chain amino acids—leucine, isoleucine, and valine—are distinguished by their aliphatic side chains with a branch point. Leucine, in particular, has been identified as a primary signaling molecule that potently activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation.

The mTORC1 Signaling Pathway: The Epicenter of BCAA Action

The activation of mTORC1 by leucine is a critical cellular event that promotes protein synthesis and inhibits autophagy. This signaling cascade is initiated by the binding of leucine to its intracellular sensor, Sestrin2. This interaction disrupts the inhibitory association between Sestrin2 and GATOR2, a positive regulator of the Rag GTPases. The subsequent activation of Rag GTPases facilitates the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate protein synthesis.

Leucine-mTORC1 Signaling Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases_GDP Rag GTPases (GDP-bound) GATOR1->Rag_GTPases_GDP promotes GDP loading Rag_GTPases_GTP Rag GTPases (GTP-bound) Rag_GTPases_GDP->Rag_GTPases_GTP GTP loading mTORC1_inactive mTORC1 (inactive) Rag_GTPases_GTP->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activation at lysosome S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1_active->fourE_BP1 phosphorylates p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis promotes p_fourE_BP1 p-4E-BP1 fourE_BP1->p_fourE_BP1 p_fourE_BP1->Protein_Synthesis promotes

Leucine-mTORC1 Signaling Pathway
The GCN2/ATF4 Pathway: Responding to Amino Acid Deprivation

In contrast to the growth-promoting effects of BCAA sufficiency, the cellular response to amino acid deprivation is mediated by the General Control Nonderepressible 2 (GCN2) kinase. Under conditions of low amino acid availability, uncharged tRNAs accumulate and activate GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then orchestrates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.

GCN2/ATF4 Amino Acid Stress Response Pathway AA_deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA AA_deprivation->Uncharged_tRNA increases GCN2 GCN2 Uncharged_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA promotes translation of ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Target_Genes Target Gene Expression ATF4_protein->Target_Genes activates transcription of

GCN2/ATF4 Amino Acid Stress Response
Quantitative Effects of BCAAs on Muscle Protein Synthesis and mTORC1 Signaling

The anabolic effects of BCAAs, particularly leucine, on muscle protein synthesis (MPS) have been extensively studied. The following tables summarize key quantitative findings from human studies.

Study Parameter BCAA Supplementation Effect on Muscle Protein Synthesis (MPS) Citation
Post-exercise Recovery5.6 g BCAAs22% higher rate of MPS over 4 hours compared to placebo.[1]Jackman et al. (2017)
Post-absorptive State (Intravenous Infusion)BCAA infusion for 3 hoursDecreased MPS from 37 ± 3 to 21 ± 2 nmol/min/100 ml leg.[1][2][3]Louard et al. (1990)
Post-absorptive State (Intravenous Infusion)BCAA infusion for 16 hoursDecreased MPS from 36 ± 5 to 27 ± 2 nmol/min/100 ml.[1][3]Louard et al. (1995)
Postprandial State (Older Adults)6 g BCAAsIncreased MPS from 0.022 ± 0.002 %/h to 0.044 ± 0.004 %/h in the first 2 hours.[4]Fuchs et al. (2019)
Leucine Dose Effect on mTORC1 Signaling (S6K1 and 4E-BP1 phosphorylation) Tissue Citation
0.169 to 1.35 g/kg body weightProportional increase in phosphorylation.Rat Liver[5]
Up to 0.675 g/kg body weightPhosphorylation reached a plateau.Rat Skeletal Muscle[5]
2.25 g/kg body weight for 10 daysIncreased phosphorylation of mTOR, p70S6K, and 4E-BP1.Rat Skeletal Muscle[6]
Plasma BCAA Concentrations in Metabolic Disease

Elevated plasma concentrations of BCAAs are consistently observed in individuals with obesity and type 2 diabetes, suggesting a potential role for BCAA metabolism in the pathophysiology of these conditions.[7]

Amino Acid Healthy Controls (µmol/L) Type 2 Diabetes Patients (µmol/L) p-value Citation
Leucine115.3 ± 21.4134.7 ± 28.9< 0.01[8]
Isoleucine58.2 ± 12.565.1 ± 14.8> 0.05[8]
Valine230.1 ± 45.6245.3 ± 51.2> 0.05[8]
Amino Acid Normal Glucose Metabolism (μg/mL) Newly Diagnosed Diabetes (μg/mL) p-value Citation
L-Valine30.29 ± 5.9734.25 ± 7.99< 0.001[9]

Methionine and Lysine: Beyond Protein Synthesis

While BCAAs are prominent in growth signaling, other long-chain amino acids like methionine and lysine have unique and critical biological roles, particularly in epigenetic regulation.

Methionine Metabolism and Epigenetic Control

The methionine cycle is a central metabolic hub that provides the universal methyl donor, S-adenosylmethionine (SAM). SAM is essential for the methylation of DNA, RNA, and histones, thereby playing a crucial role in the epigenetic regulation of gene expression.[10][11][12] The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is a critical determinant of cellular methylation potential.[10][11]

Methionine Cycle and Epigenetic Regulation Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM Methylated_Product Methylated Product SAM->Methylated_Product provides methyl group SAH S-adenosylhomocysteine (SAH) SAM->SAH converted to Methyltransferase Methyltransferase SAM->Methyltransferase Methyl_Acceptor Methyl Acceptor (DNA, RNA, Histones) Methyl_Acceptor->Methylated_Product Gene_Expression Gene Expression Methylated_Product->Gene_Expression regulates Homocysteine Homocysteine SAH->Homocysteine hydrolyzed to Homocysteine->Methionine remethylated to Methyltransferase->Methylated_Product

Methionine Cycle and Epigenetic Regulation
Lysine's Role in Histone Modifications

Lysine residues within histone tails are subject to a variety of post-translational modifications, including acetylation, methylation, and ubiquitination. These modifications play a critical role in regulating chromatin structure and gene transcription.[13][14] For instance, histone lysine methylation can either activate or repress gene expression depending on the specific lysine residue and the degree of methylation.[14] More recently, histone lysine lactylation has been identified as a novel modification that links cellular metabolism to epigenetic regulation.[15]

Aromatic Amino Acids: Precursors to Bioactive Molecules

The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—serve as precursors for a wide range of biologically active molecules, including neurotransmitters, hormones, and immunomodulatory compounds.

Tryptophan Metabolism and the Kynurenine Pathway

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory metabolites.[16][17][18][19][20] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The balance of metabolites in the kynurenine pathway is critical for immune tolerance and neuronal function.

Tryptophan Metabolism via the Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine catalyzed by IDO_TDO IDO/TDO IDO_TDO->Kynurenine Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid converted to Anthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->Anthranilic_Acid converted to Immune_Modulation Immune Modulation Kynurenic_Acid->Immune_Modulation influences Neurotransmission Neurotransmission Kynurenic_Acid->Neurotransmission influences Quinolinic_Acid Quinolinic Acid Anthranilic_Acid->Quinolinic_Acid converted to NAD NAD+ Quinolinic_Acid->NAD precursor to Quinolinic_Acid->Neurotransmission influences

Tryptophan Metabolism via the Kynurenine Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activities of long-chain amino acids.

Western Blot Analysis of mTOR Pathway Proteins

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the mTOR signaling pathway, providing a readout of pathway activation.

Western Blot Experimental Workflow Sample_Prep Sample Preparation (Cell Lysis, Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-S6K1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Western Blot Experimental Workflow

Detailed Methodology:

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

    • Determine protein concentration using a BCA assay.[21]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples in Laemmli buffer by boiling.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer separated proteins to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22][23]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[21][22]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[22][24]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

    • Quantify band intensity using densitometry software.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Detailed Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse cells in CHAPS-containing buffer.

    • Incubate lysates with anti-Raptor or anti-mTOR antibodies to immunoprecipitate mTORC1.[25][26][27]

    • Wash the immunoprecipitates extensively.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

    • Add a purified substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP (typically 200-500 µM).[25][27]

    • Incubate the reaction at 30-37°C for 20-60 minutes.[25][27]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

LC-MS/MS for Quantification of Long-Chain Amino Acids in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the accurate quantification of amino acids in biological fluids.

Detailed Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[28][29][30]

    • Vortex and incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.[28][29][30]

    • Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution.[28][29][30]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable column for polar analytes, such as a mixed-mode or HILIC column (e.g., Acclaim™ Trinity™ or Raptor Polar X).[28][30]

      • Employ a gradient elution with mobile phases typically consisting of ammonium formate in water and acetonitrile.[28][30]

    • Mass Spectrometry:

      • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[28]

      • Optimize SRM transitions (precursor and product ions) and collision energies for each amino acid.

LC-MS/MS Experimental Workflow for Amino Acid Quantification Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Internal_Standard Addition of Internal Standard Supernatant_Collection->Internal_Standard LC_Separation LC Separation (e.g., HILIC) Internal_Standard->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS/MS Workflow for Amino Acid Quantification

Conclusion

Long-chain amino acids are far more than simple building blocks of proteins; they are integral components of the cellular signaling machinery that governs fundamental biological processes. The intricate interplay between LCAA availability and the activation of signaling pathways like mTORC1 and GCN2/ATF4 highlights the cell's remarkable ability to adapt to its nutritional environment. Furthermore, the roles of methionine and lysine in epigenetic regulation underscore the profound impact of these amino acids on gene expression and cellular identity. A comprehensive understanding of the biological activities of LCAAs, facilitated by the robust experimental approaches detailed in this guide, is paramount for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting a wide range of diseases, from metabolic disorders to cancer.

References

Foundational

A Comprehensive Technical Guide to 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2-aminododecanoic acid, a lipidated alpha-amino acid with significant potential in various scientific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminododecanoic acid, a lipidated alpha-amino acid with significant potential in various scientific and therapeutic fields. This document outlines its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug development and peptide modification.

Core Physicochemical and Identification Data

2-Aminododecanoic acid, also known as α-aminolauric acid, is a non-proteinogenic amino acid characterized by a 12-carbon aliphatic side chain. This structure imparts an amphiphilic nature to the molecule, with a hydrophilic amino acid head and a lipophilic tail. This characteristic is central to its utility in modifying the properties of peptides and other molecules.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO₂[1]
Molecular Weight 215.33 g/mol [1]
CAS Number 35237-37-7 (racemic)[2]
169106-36-9 (R-enantiomer)[2]
169106-34-7 (S-enantiomer)[2]
Physical State White to off-white solid[2]
Melting Point 263°C (decomposition)[2]
Boiling Point 332.8±25.0°C (predicted)[2]
Density 0.955 g/cm³[2]
LogP 3.62940[2]
Polar Surface Area 63.32 Ų[2]

Synthesis and Methodologies

The synthesis of 2-aminododecanoic acid can be achieved through several established chemical routes. The choice of method often depends on the desired stereochemistry and scale of production.

General Synthetic Approaches:
  • From Dodecanoic Acid: A common method involves the alpha-bromination of dodecanoyl chloride followed by amination to introduce the amino group at the C-2 position.

  • Strecker Synthesis: This method utilizes dodecanal as a starting material, which reacts with ammonia and cyanide to form an aminonitrile, followed by hydrolysis to yield the amino acid.[2]

  • Enzymatic Synthesis: For stereospecific synthesis of either the (R) or (S) enantiomer, enzymatic methods employing transaminases can be utilized, offering high selectivity and milder reaction conditions.[2]

Illustrative Experimental Protocol: Synthesis via Reductive Amination of 2-Oxododecanoic Acid

This protocol describes a plausible method for the synthesis of 2-aminododecanoic acid.

Materials:

  • 2-Oxododecanoic acid

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-oxododecanoic acid (1 equivalent) in methanol.

  • Imine Formation: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between water and diethyl ether. The aqueous layer, containing the product, should be collected. Wash the aqueous layer with diethyl ether twice more to remove any unreacted starting material.

  • Isolation and Purification: Adjust the pH of the aqueous layer to isoelectric point (around pH 6) using 1M NaOH to precipitate the 2-aminododecanoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_synthesis Synthesis Workflow start 2-Oxododecanoic Acid imine Imine Formation (+ Ammonium Acetate) start->imine reduction Reductive Amination (+ Sodium Cyanoborohydride) imine->reduction workup Quenching & Work-up reduction->workup purification Purification workup->purification end 2-Aminododecanoic Acid purification->end

Caption: A generalized workflow for the synthesis of 2-aminododecanoic acid.

Applications in Research and Drug Development

The unique amphiphilic structure of 2-aminododecanoic acid makes it a valuable building block in several areas, particularly in enhancing the therapeutic properties of peptides.

Peptide Lipidation

The covalent attachment of lipid moieties, such as the dodecanoic acid side chain, to peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[3] This modification, known as lipidation, can:

  • Enhance Plasma Half-Life: The lipid tail can bind to serum albumin, reducing renal clearance and extending the peptide's circulation time.

  • Improve Membrane Permeability: Increased lipophilicity can facilitate the passage of peptide drugs across cellular membranes.[4]

  • Increase Enzymatic Stability: The bulky lipid side chain can sterically hinder the approach of proteases, protecting the peptide from degradation.[4]

  • Promote Self-Assembly: Lipidated peptides can self-assemble into various nanostructures like micelles or nanofibers, which can be utilized for drug delivery systems.[5]

G cluster_drug_dev Role in Drug Development cluster_improvements Improved Properties peptide Therapeutic Peptide lipidation Peptide Synthesis (Lipidation) peptide->lipidation amino_acid 2-Aminododecanoic Acid amino_acid->lipidation lipidated_peptide Lipidated Peptide lipidation->lipidated_peptide prop1 Longer Half-Life lipidated_peptide->prop1 prop2 Better Stability lipidated_peptide->prop2 prop3 Enhanced Permeability lipidated_peptide->prop3

Caption: The process of lipidation to enhance peptide drug properties.

Antimicrobial Activity

2-Aminododecanoic acid has demonstrated notable antimicrobial properties. It is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] The proposed mechanism involves the disruption of the bacterial cell membrane due to the surfactant-like properties of the molecule.[2]

Biological Significance and Signaling Pathways

While 2-aminododecanoic acid is a non-proteinogenic amino acid, its incorporation into peptides can significantly influence their biological activity and interaction with cellular signaling pathways. The lipid side chain can act as an anchor, localizing the peptide to cell membranes and potentially modulating the activity of membrane-associated proteins or receptors.

Although specific signaling pathways directly modulated by 2-aminododecanoic acid itself are not yet fully elucidated, the principle of its action can be illustrated. For instance, a lipidated peptide antagonist could be targeted to a cell surface receptor. The lipid moiety would increase the local concentration of the peptide at the cell membrane, enhancing its binding affinity and inhibitory effect on the downstream signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand Lipidated Peptide (Antagonist) receptor Membrane Receptor ligand->receptor Binds and Inhibits effector Effector Protein receptor->effector Blocked Activation response Cellular Response effector->response No Response

References

Exploratory

Solubility of 2-Aminododecanoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminododecanoic acid in various organic solvents. Due to the l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminododecanoic acid in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines theoretical principles, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Core Concepts: Understanding the Solubility of 2-Aminododecanoic Acid

2-Aminododecanoic acid is an α-amino acid with a 12-carbon aliphatic side chain. Its molecular structure, featuring both a polar amino acid head group (α-amino and carboxylic acid) and a long, nonpolar alkyl tail, defines its amphiphilic character. This dual nature governs its solubility behavior in different solvent environments.

In the solid state and at its isoelectric point, 2-aminododecanoic acid exists as a zwitterion, with a positively charged ammonium group and a negatively charged carboxylate group. This ionic character contributes to its solubility in polar solvents. However, the long dodecyl chain is hydrophobic and favors interactions with nonpolar solvent molecules. The interplay of these opposing characteristics results in a complex solubility profile. Generally, as the length of the nonpolar side chain in amino acids increases, their solubility in water decreases, while their solubility in organic solvents, particularly alcohols, tends to increase.

Estimated Solubility of 2-Aminododecanoic Acid

The following table presents estimated solubility classifications for 2-aminododecanoic acid in a selection of common organic solvents at ambient temperature. These estimations are based on general principles of "like dissolves like," the amphiphilic nature of the molecule, and available data for structurally related compounds.

Solvent ClassSolventEstimated SolubilityRationale
Polar Protic MethanolModerately SolubleThe polar head group can hydrogen bond with the solvent, and the alkyl chain has some affinity for the methyl group of the solvent.
EthanolModerately SolubleSimilar to methanol, with a slightly longer alkyl chain that can better solvate the dodecyl tail of the amino acid.
1-PropanolSparingly SolubleThe increasing length of the alcohol's alkyl chain enhances its ability to solvate the nonpolar tail, but the overall polarity is lower than methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the zwitterionic head group. It is a common solvent for hydrophobic peptides and amino acids[7][8][9].
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the polar head group. It is also a known solvent for amino acids and peptides[7][9][10].
AcetoneSparingly SolubleAcetone is less polar than DMSO and DMF, leading to weaker interactions with the zwitterionic head group.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, resulting in lower solubility for zwitterionic compounds.
Ethyl AcetateInsolubleEthyl acetate has low polarity and is a poor solvent for charged species.
Nonpolar Dichloromethane (DCM)InsolubleThe high polarity of the amino acid head group prevents dissolution in this nonpolar solvent.
TolueneInsolubleAs an aromatic hydrocarbon, toluene is nonpolar and cannot effectively solvate the zwitterionic head group.
HexaneInsolubleA nonpolar aliphatic solvent that has no affinity for the polar amino acid head group.

Note: These are qualitative estimations and should be experimentally verified.

Experimental Protocols for Solubility Determination

For accurate quantitative analysis, the solubility of 2-aminododecanoic acid should be determined experimentally. The shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

a. Materials and Equipment:

  • 2-Aminododecanoic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC-MS, or UV-Vis spectrophotometer)

b. Procedure:

  • Preparation: Add an excess amount of solid 2-aminododecanoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined through preliminary experiments where concentration is measured at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer separation, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe filter.

  • Dilution: Dilute the collected sample to a suitable concentration for analysis with the chosen analytical method.

  • Quantification: Analyze the concentration of 2-aminododecanoic acid in the diluted sample using a pre-validated analytical method.

Quantification Methods

The choice of quantification method will depend on the solvent and the required sensitivity.

a. Gravimetric Analysis: This is a simple method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is suitable for non-volatile solutes and solvents that can be easily evaporated.

b. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method. A suitable column (e.g., a reversed-phase C18 column) and mobile phase must be developed. Detection can be achieved using a UV detector (if the amino acid has a chromophore or is derivatized), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS).

c. Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the amino acid typically needs to be derivatized to increase its volatility.

d. UV-Vis Spectrophotometry: If 2-aminododecanoic acid is derivatized with a chromogenic reagent (e.g., ninhydrin), its concentration can be determined by measuring the absorbance at a specific wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-aminododecanoic acid B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C Equilibrate D Allow to settle or centrifuge C->D Settle/Spin E Withdraw supernatant (filter) D->E Collect Sample F Dilute sample E->F G Quantify concentration (e.g., HPLC, Gravimetric) F->G

Caption: Experimental workflow for determining the solubility of 2-aminododecanoic acid.

References

Foundational

A Technical Guide to the Spectroscopic Data of 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-aminododecanoic acid....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-aminododecanoic acid. The information herein is intended to support research, development, and quality control activities where the characterization of this amino acid is crucial.

Introduction to 2-Aminododecanoic Acid

2-Aminododecanoic acid, also known as α-aminolauric acid, is an amino acid with a 12-carbon aliphatic side chain. Its molecular structure consists of a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a decyl side chain. This structure gives it amphoteric properties, and its long hydrocarbon chain imparts significant hydrophobicity. Spectroscopic analysis is essential for confirming its identity, purity, and structural characteristics.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for 2-aminododecanoic acid in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹³C NMR Data

The following table summarizes the expected chemical shift ranges for the carbon atoms in 2-aminododecanoic acid. Actual values can vary based on experimental conditions. The key structural features influencing the ¹³C chemical shifts include the carbonyl carbon, the alpha-carbon, and the side-chain carbons[1].

Carbon AtomExpected Chemical Shift (δ) in ppmNotes
C=O (Carboxyl)169-173Typically the most downfield signal, influenced by hydrogen bonding.[1]
Cα (Alpha-Carbon)~50-60Chemical shift is sensitive to the nature of the side chain.
Methylene Carbons (Side Chain)~20-40A series of signals for the -(CH₂)₉- chain.
Terminal Methyl Carbon~14The most upfield signal from the -CH₃ group.

¹H NMR Data

Precise ¹H NMR chemical shifts for 2-aminododecanoic acid are highly dependent on the solvent, pH, and concentration. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their signals can be broad or even absent depending on the solvent (e.g., D₂O).

Proton(s)Expected Chemical Shift (δ) in ppmMultiplicityNotes
-COOH10-13Singlet (broad)Often exchanges with D₂O.
α-H~3.5-4.5TripletCoupled to the adjacent CH₂ group.
-NH₂VariableSinglet (broad)Position and intensity are highly pH and solvent dependent.
-CH₂- (Side Chain)~1.2-1.6MultipletOverlapping signals from the long alkyl chain.
-CH₃ (Terminal)~0.8-0.9TripletCoupled to the adjacent CH₂ group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupAbsorption Range (cm⁻¹)Vibration TypeNotes
O-H (Carboxylic Acid)2500-3300Stretching (broad)Characteristic broad absorption due to hydrogen bonding.
N-H (Amine)3200-3500StretchingPrimary amines show two bands in this region.
C-H (Alkyl)2850-2960StretchingStrong absorptions from the long alkyl chain.
C=O (Carboxylic Acid)1680-1750StretchingStrong, sharp absorption.
N-H (Amine)1550-1650Bending

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring NMR spectra of amino acids.

  • Sample Preparation : Dissolve 10-50 mg of 2-aminododecanoic acid in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D₂O).[1]

  • pH Adjustment : The pH of the solution significantly impacts the chemical shifts of the ionizable amino and carboxyl groups. Adjust the pH to the desired value using small amounts of DCl or NaOD.[1]

  • Internal Standard : An internal standard, such as DSS or TSP, can be added for accurate chemical shift referencing.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR : A standard 1D proton experiment is typically sufficient.

    • ¹³C NMR : A standard 1D ¹³C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used.[2] The low natural abundance of ¹³C (~1.1%) necessitates a larger number of scans.[1]

  • Typical Parameters :

    • Temperature : 298 K (25°C)[2]

    • Spectral Width : For ¹³C NMR, a spectral width of 0-200 ppm is common.[2]

Infrared (IR) Spectroscopy Protocol

For solid samples like 2-aminododecanoic acid, common techniques include the KBr pellet method or the mull technique.

Mull Technique

As referenced for 2-aminododecanoic acid, a mull can be prepared.[3]

  • Sample Preparation : Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

  • Mulling Agent : Add a drop or two of a mulling agent (e.g., Nujol - a mineral oil, or a perfluorinated hydrocarbon) and continue grinding to create a smooth, uniform paste.[3]

  • Sample Application : Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the salt plates in the spectrometer and acquire the spectrum. A background spectrum of the mulling agent may be subtracted.

Potassium Bromide (KBr) Disc Technique

  • Sample Preparation : Mix 1-2 mg of the finely ground sample with approximately 100-200 mg of dry, spectroscopic grade KBr.

  • Pressing the Disc : Place the mixture into a die press and apply high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition : Place the KBr disc in a sample holder in the IR spectrometer and acquire the spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-aminododecanoic acid.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 2-Aminododecanoic Acid Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., D₂O) Adjust pH Sample->Prep_NMR For NMR Prep_IR Prepare KBr Pellet or Mull Sample->Prep_IR For IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Spectrum (Background Subtraction) IR_Spec->Process_IR Interpret_NMR Assign Chemical Shifts Determine Structure Process_NMR->Interpret_NMR Conclusion Structural Confirmation & Purity Assessment Interpret_NMR->Conclusion Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_IR->Conclusion

References

Exploratory

The Enigmatic Presence of 2-Aminododecanoic Acid in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminododecanoic acid, a non-proteinogenic amino acid, presents a compelling yet underexplored area of natural product chemistry and biochemistry....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminododecanoic acid, a non-proteinogenic amino acid, presents a compelling yet underexplored area of natural product chemistry and biochemistry. While its structural isomer, 12-aminododecanoic acid, has garnered attention for its role in the industrial production of nylon-12, the natural occurrence, biosynthetic pathways, and physiological significance of 2-aminododecanoic acid remain largely enigmatic. This technical guide synthesizes the current, albeit limited, understanding of this molecule's presence in organisms. It provides a comprehensive overview of generalized experimental protocols for its extraction and quantification from biological matrices, alongside a proposed biosynthetic pathway. This document aims to serve as a foundational resource to stimulate further research into the natural roles of this intriguing amino acid.

Introduction: The Scarcity of Evidence

2-Aminododecanoic acid is an alpha-amino acid with a 12-carbon aliphatic side chain.[1] Its structure suggests potential roles as a building block for novel peptides and a participant in lipid metabolism.[1] Despite these possibilities, a thorough review of existing scientific literature reveals a significant knowledge gap regarding its natural occurrence. To date, there are no definitive, quantitative reports detailing the concentrations of 2-aminododecanoic acid in specific organisms, be they bacteria, fungi, or marine invertebrates. Much of the available research focuses on its isomer, 12-aminododecanoic acid, which is metabolized by certain bacteria, such as Pseudomonas species.[2][3]

This guide, therefore, pivots from presenting established quantitative data to providing the necessary technical framework for future investigations aimed at closing this knowledge gap.

Hypothetical Biosynthesis of 2-Aminododecanoic Acid

While the precise biosynthetic pathway for 2-aminododecanoic acid has not been elucidated, a plausible route can be hypothesized based on established metabolic pathways for fatty acids and amino acids. The proposed pathway begins with dodecanoic acid (lauric acid), a common fatty acid.

The key steps are proposed as follows:

  • α-Hydroxylation: Dodecanoic acid undergoes hydroxylation at the alpha-carbon (C-2) to form 2-hydroxydodecanoic acid. This reaction is likely catalyzed by an α-hydroxylase, a class of enzymes known to be involved in fatty acid metabolism.

  • Oxidation: The resulting 2-hydroxydodecanoic acid is then oxidized to 2-oxododecanoic acid by an alcohol dehydrogenase.

  • Transamination: Finally, a transaminase catalyzes the transfer of an amino group from a donor molecule (e.g., glutamate or alanine) to the keto group of 2-oxododecanoic acid, yielding 2-aminododecanoic acid.

Hypothetical Biosynthesis of 2-Aminododecanoic Acid dodecanoic_acid Dodecanoic Acid hydroxy_acid 2-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_acid α-Hydroxylase keto_acid 2-Oxododecanoic Acid hydroxy_acid->keto_acid Alcohol Dehydrogenase amino_acid 2-Aminododecanoic Acid keto_acid->amino_acid Transaminase

Hypothetical Biosynthesis of 2-Aminododecanoic Acid.

Experimental Protocols for Detection and Quantification

The following protocols are generalized from established methods for the analysis of non-proteinogenic amino acids and can be adapted for the study of 2-aminododecanoic acid in various biological samples.

Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix and whether free or total (including protein-bound) 2-aminododecanoic acid is to be quantified.

This protocol is suitable for the extraction of free, unbound amino acids from bacterial or fungal cells.

Extraction of Free Amino Acids from Microbial Biomass start Microbial Cell Pellet lysis Cell Lysis (e.g., Sonication, Bead Beating) start->lysis precipitation Protein Precipitation (e.g., 10% Trichloroacetic Acid) lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter Supernatant (0.22 µm filter) supernatant->filtration analysis Proceed to Derivatization and Analysis filtration->analysis

Workflow for Free Amino Acid Extraction.

Protocol:

  • Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

  • Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer. Disrupt the cells using mechanical methods such as sonication or bead beating.

  • Protein Precipitation: Add a cold protein precipitating agent, such as a final concentration of 10% trichloroacetic acid (TCA), to the cell lysate. Incubate on ice.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for derivatization and analysis.

This protocol involves the hydrolysis of proteins to release all constituent amino acids.

Protocol:

  • Sample Preparation: Start with a lyophilized (freeze-dried) biological sample (e.g., microbial biomass, marine invertebrate tissue).

  • Acid Hydrolysis: Add 6 M HCl to the sample in a hydrolysis tube. Seal the tube under vacuum or flush with nitrogen to prevent oxidation of amino acids.

  • Hydrolysis: Heat the sample at 110°C for 24 hours.

  • Solvent Removal: After cooling, remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for analysis.

Derivatization

Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids, especially for GC-MS analysis.

This method derivatizes both the carboxylic acid and amino groups.[4][5][6]

Protocol:

  • Esterification: React the dried sample extract with a solution of 2 M HCl in methanol to convert the carboxylic acid group to a methyl ester.

  • Acylation: Following the removal of the esterification reagent, add an acylating agent such as pentafluoropropionic anhydride (PFPA) to derivatize the amino group.

  • Extraction: Extract the derivatized amino acids into an organic solvent (e.g., toluene) for GC-MS analysis.

Analytical Methods

LC-MS/MS is a highly sensitive and selective method for the quantification of amino acids in complex biological matrices.[7][8][9][10]

Instrumentation and Conditions:

  • Chromatography: Reversed-phase or HILIC chromatography can be employed.

    • Reversed-Phase: A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • HILIC: Suitable for polar compounds, using a high organic mobile phase.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 2-aminododecanoic acid would need to be determined by infusing a standard solution of the compound. A likely precursor ion would be the protonated molecule [M+H]⁺.

LC-MS/MS Analysis Workflow sample Prepared Sample Extract lc Liquid Chromatography (Separation) sample->lc ms1 Mass Spectrometer (Ionization and Precursor Ion Selection) lc->ms1 collision Collision Cell (Fragmentation) ms1->collision ms2 Mass Spectrometer (Product Ion Detection) collision->ms2 data Data Acquisition and Quantification ms2->data

General Workflow for LC-MS/MS Analysis.

GC-MS is a robust technique for amino acid analysis following derivatization.[4][5][6]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., a mid-polar phase).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Ionization: Electron Ionization (EI).

Potential Biological Roles and Future Directions

While direct evidence is lacking, the structure of 2-aminododecanoic acid suggests several potential biological roles that warrant investigation:

  • Incorporation into Peptides: As a non-proteinogenic amino acid, it could be a component of novel, ribosomally or non-ribosomally synthesized peptides with unique biological activities.[11] The long aliphatic side chain could confer lipophilic properties to such peptides, potentially facilitating membrane interaction or increasing stability.

  • Signaling Molecule: Fatty acids and their derivatives are known to act as signaling molecules in various organisms.[12][13] It is conceivable that 2-aminododecanoic acid could play a role in cell-cell communication, particularly in microbial communities.

  • Metabolic Intermediate: It may be an intermediate in the metabolism of fatty acids and amino acids, although its position in these pathways is yet to be determined.[14][15]

Future research should focus on:

  • Screening of Diverse Organisms: A systematic screening of bacteria, fungi, and marine invertebrates for the presence of 2-aminododecanoic acid is crucial.

  • Development of Specific Analytical Methods: The development and validation of sensitive and specific analytical methods for its quantification are paramount.

  • Elucidation of Biosynthetic Pathways: Identifying the genes and enzymes responsible for its synthesis will provide insights into its biological context.

  • Investigation of Biological Activity: Once isolated or synthesized, its biological activities (e.g., antimicrobial, signaling) should be thoroughly investigated.

Conclusion

The natural occurrence of 2-aminododecanoic acid is a largely unexplored frontier in natural product research. The lack of quantitative data and defined biological roles presents a clear opportunity for discovery. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the mysteries of this intriguing molecule, potentially leading to the discovery of new bioactive compounds and a deeper understanding of microbial and marine biochemistry.

References

Foundational

The Amphiphilic Nature of Alpha-Amino Acids with Long Alkyl Chains: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction Alpha-amino acids, the fundamental building blocks of proteins, can be chemically modified to exhibit amphiphilic properties, possessing both a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amino acids, the fundamental building blocks of proteins, can be chemically modified to exhibit amphiphilic properties, possessing both a hydrophilic head and a hydrophobic tail. By attaching long alkyl chains to the amino acid backbone, these biomolecules can self-assemble in aqueous environments into various nanostructures, such as micelles, vesicles, and nanofibers.[1][2] This self-assembly is driven by non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.[3][4] The inherent biocompatibility and biodegradability of amino acids make these amphiphilic derivatives highly attractive for a range of biomedical applications, particularly in drug delivery and biomaterials science.[3][5] This technical guide provides an in-depth overview of the synthesis, characterization, and application of these versatile molecules, with a focus on their use as nanocarriers for therapeutic agents.

Synthesis of Long-Chain Amphiphilic α-Amino Acids

The synthesis of amphiphilic α-amino acids with long alkyl chains can be broadly categorized into two main strategies: N-acylation, where a long alkyl chain is attached to the amino group, and esterification, where the alkyl chain is linked to the carboxyl group.

N-Acylation of α-Amino Acids

N-acylation involves the formation of an amide bond between the amino group of the amino acid and a long-chain fatty acid. A common method utilizes activated esters of fatty acids, such as N-hydroxysuccinimide (NHS) esters, which react efficiently with the unprotected amino acid in an aqueous basic solution.[6]

Esterification of α-Amino Acids

The synthesis of long-chain amino acid esters can be achieved through acid-catalyzed esterification. A practical one-step procedure involves the use of methanesulfonic acid as a catalyst in an octadecanol melt, which serves as both the long-chain alcohol and the reaction medium.[1] This method is advantageous as it does not require N-protection of the amino acid or strictly anhydrous conditions.[1]

Self-Assembly and Physicochemical Characterization

The amphiphilic nature of long-chain amino acid derivatives drives their self-assembly into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7] The hydrophobic alkyl chains form the core of the micelle, creating a microenvironment capable of encapsulating hydrophobic drugs, while the hydrophilic amino acid head groups form the outer shell, interfacing with the aqueous environment.[8]

Factors Influencing Self-Assembly

Several factors influence the self-assembly process and the resulting micellar properties:

  • Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC, as the increased hydrophobicity promotes aggregation at lower concentrations.[2][7][9]

  • Amino Acid Head Group: The structure and charge of the amino acid head group affect the packing of the surfactant molecules and the stability of the micelles.[10][11]

  • pH and Ionic Strength: The pH of the solution can alter the ionization state of the amino acid head group, influencing electrostatic interactions and micelle formation.[12][13] The presence of salts can also affect the CMC.[14]

Quantitative Data on Physicochemical Properties

The following table summarizes key physicochemical properties of various long-chain amino acid-based surfactants.

SurfactantAlkyl Chain LengthAmino AcidCMC (mM)Particle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference(s)
Sodium N-lauroyl sarcosinateC12Sarcosine14.57~5Not specifiedNot specified[10][12]
Sodium N-dodecanoyl-glycinateC12Glycine13.9Not specifiedNot specifiedNot specified[10][15]
Sodium N-dodecanoyl-L-alaninateC12L-Alanine12.1Not specifiedNot specifiedNot specified[10]
Sodium N-dodecanoyl-L-valinateC12L-Valine10.5Not specifiedNot specifiedNot specified[10]
Sodium N-dodecanoyl-L-leucinateC12L-Leucine8.7Not specifiedNot specifiedNot specified[10]
N-tetrahydrogeranylated serineC10 (branched)Serine7.4Not specifiedNot specifiedNot specified[16]
Doxorubicin-loaded EKCEK micelles-EKCEK peptideNot specified~70Not specified44.6[17]
Doxorubicin-loaded mPEG-b-P(Glu-co-Phe)-Glu, PheNot specified~140Not specified98[18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of amphiphilic amino acid-based nanoparticles.

Synthesis of N-Lauroyl-Glycine

Materials:

  • Glycine

  • Lauric acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Amyl alcohol

  • Hexane

Procedure:

  • In a reaction vessel, combine glycine and lauric acid in a 1:1.2 molar ratio.

  • Add Novozym® 435 at a loading of 10-15% (w/w) based on the total substrate weight.

  • Heat the mixture to 60-70°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and add tert-amyl alcohol to dissolve the product.

  • Separate the enzyme by filtration. The enzyme can be washed with hexane and reused.

  • The product, N-lauroyl-glycine, can be isolated from the tert-amyl alcohol solution by crystallization or solvent evaporation.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence

Materials:

  • Amphiphilic amino acid derivative

  • Pyrene

  • Acetone or Ethanol

  • Deionized water

  • Fluorescence spectrometer

Procedure:

  • Prepare a stock solution of the amphiphilic amino acid in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions of the stock solution to cover a concentration range from below to above the expected CMC.

  • Prepare a stock solution of pyrene in acetone or ethanol (e.g., 0.2 mM).

  • To each dilution of the amphiphile solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 6.0 x 10⁻⁷ M.[19]

  • Allow the solutions to equilibrate at room temperature for at least 8 hours in the dark.[19]

  • Measure the fluorescence emission spectra of each solution using an excitation wavelength of 334 nm, recording the emission from 350 nm to 450 nm.[19][20]

  • Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 372 nm and 383 nm, respectively).[20]

  • Plot the ratio of I₁/I₃ or I₃/I₁ as a function of the logarithm of the amphiphile concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.[20][21]

Characterization by Dynamic Light Scattering (DLS)

Procedure:

  • Prepare a solution of the amphiphilic amino acid micelles in deionized water or a suitable buffer at a concentration above the CMC.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any dust or large aggregates.

  • Place the filtered sample into a clean DLS cuvette.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function. The instrument software will analyze the time-dependent fluctuations in scattered light intensity.

  • The Stokes-Einstein equation is used by the software to calculate the hydrodynamic diameter (particle size) from the diffusion coefficient of the micelles.[22][23]

Visualization by Transmission Electron Microscopy (TEM) with Negative Staining

Materials:

  • Micelle solution

  • Carbon-coated TEM grids

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Tweezers

Procedure:

  • Glow-discharge the carbon-coated TEM grids to render the surface hydrophilic.[24]

  • Apply a small drop (3-5 µL) of the micelle solution to the surface of the grid and allow it to adsorb for 1-2 minutes.[15][21]

  • Blot the excess liquid from the edge of the grid using filter paper.

  • Wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry. Repeat this step 2-3 times to remove any unadsorbed material.[25]

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.[17][25]

  • Blot the excess stain solution completely from the grid.

  • Allow the grid to air-dry thoroughly before imaging in the TEM.

Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Prepare drug-loaded micelles using a suitable method (e.g., thin-film hydration, dialysis).

  • Separate the drug-loaded micelles from the unencapsulated (free) drug. This can be achieved by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.[26]

  • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Disrupt the micelles to release the encapsulated drug. This can be done by adding a suitable organic solvent (e.g., methanol, DMSO).

  • Quantify the amount of drug in the disrupted micelle solution.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[27]

    • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • EE (%) = (Weight of drug in micelles / Total weight of drug used) x 100

Cellular Uptake and Biological Interactions

The interaction of amphiphilic amino acid-based nanoparticles with cells is a critical aspect of their function as drug delivery vehicles. The primary mechanism of cellular entry for these nanoparticles is endocytosis.[28][29]

Endocytic Pathways

Several endocytic pathways can be involved in the internalization of these nanoparticles, including:

  • Clathrin-mediated endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits.[4]

  • Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[8][12][18]

  • Macropinocytosis: This is a non-specific process involving the engulfment of large volumes of extracellular fluid.[28]

The specific pathway utilized can depend on the nanoparticle's size, shape, surface charge, and the cell type.[28]

Interaction with Lipid Rafts and Signaling Pathways

Lipid rafts, including caveolae, are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. They serve as platforms for signal transduction.[9][30] The interaction of amphiphilic nanoparticles with these rafts can modulate cellular signaling pathways.[1][6]

The binding of ligands or nanoparticles to receptors within caveolae can trigger their internalization and initiate a signaling cascade.[12][19] This process is regulated by dynamin and involves the phosphorylation of caveolin-1.[12][31] Once internalized, the caveolar vesicles can traffic to various intracellular compartments, including endosomes and the endoplasmic reticulum, often bypassing the degradative lysosomal pathway.[8] This can be advantageous for the delivery of sensitive drug molecules.

Caveolin_Mediated_Endocytosis Ligand Amphiphilic Amino Acid Nanoparticle Receptor Receptor (e.g., in Lipid Raft) Ligand->Receptor Binding Caveolae Caveolae Receptor->Caveolae Clustering Caveolin1 Caveolin-1 Phosphorylation Caveolae->Caveolin1 triggers Plasma_Membrane Plasma Membrane Internalization Internalization Caveolin1->Internalization promotes Dynamin Dynamin Dynamin->Internalization mediates fission Caveosome Caveosome/ Early Endosome Internalization->Caveosome Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER Drug_Release Drug Release Caveosome->Drug_Release Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Drug_Release->Signaling activates

Caption: Caveolin-mediated endocytosis signaling pathway.

The epidermal growth factor receptor (EGFR) is a key signaling molecule often overexpressed in cancer cells. Nanoparticle uptake can interfere with and modulate the EGFR signaling pathway.[3][20] For instance, the binding of nanoparticles to EGFR can trigger receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[20][32]

EGFR_Signaling_Pathway Nanoparticle Amphiphilic Amino Acid Nanoparticle EGFR EGFR Nanoparticle->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Modulation of the EGFR signaling pathway by nanoparticles.

Conclusion

Amphiphilic α-amino acids with long alkyl chains represent a highly versatile and promising class of biomaterials. Their straightforward synthesis, tunable self-assembly properties, and inherent biocompatibility make them excellent candidates for advanced drug delivery systems. A thorough understanding of their physicochemical characteristics and their interactions with cellular machinery is crucial for the rational design of novel and effective nanomedicines. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working in this exciting field.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced properties. 2-Aminododecanoic acid (Adc), a synthetic amino acid featuring a twelve-carbon aliphatic side chain, is of particular interest for increasing the lipophilicity of peptides. This modification can improve membrane permeability, enhance protein-protein interactions, and is a common feature in the design of antimicrobial peptides and other targeted therapeutics.

However, the long, hydrophobic side chain of Adc presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the increased risk of peptide aggregation on the solid support. This aggregation can hinder reagent accessibility, leading to incomplete coupling and deprotection steps, ultimately resulting in lower purity and yield of the target peptide.

These application notes provide a detailed protocol and strategies to overcome the challenges associated with the incorporation of 2-aminododecanoic acid into peptides using Fmoc/tBu-based solid-phase synthesis.

Challenges and Mitigation Strategies

The primary challenge in synthesizing peptides containing 2-aminododecanoic acid is the propensity for on-resin aggregation driven by the hydrophobic interactions of the long aliphatic side chain. This can lead to "difficult sequences" with compromised synthesis efficiency. The following table summarizes key challenges and recommended mitigation strategies.

ChallengeDescriptionMitigation StrategyRationale
On-Resin Aggregation The growing peptide chains, made more hydrophobic by the Adc residue, can self-associate on the solid support, forming secondary structures (e.g., β-sheets) that block reactive sites.- Use a low-loading resin (0.1-0.4 mmol/g).- Employ a polar resin (e.g., PEG-based like TentaGel or ChemMatrix).- Incorporate chaotropic salts (e.g., 0.8 M LiCl or KSCN) in DMF washes prior to coupling.- Increases the distance between peptide chains, reducing inter-chain interactions.- Improves solvation of the growing peptide chain.- Disrupts secondary structures.
Incomplete Coupling Steric hindrance from the bulky side chain and aggregation can prevent the complete reaction of the incoming Fmoc-Adc-OH with the N-terminal amine of the growing peptide chain.- Use a more potent coupling reagent (e.g., HATU, HCTU, or COMU).- Increase the excess of amino acid and coupling reagents (e.g., 5-10 equivalents).- Extend coupling times (e.g., 2-4 hours or overnight).- Perform double couplings.- More reactive activating species can overcome steric hindrance.- Drives the reaction to completion.- Ensures maximum coupling efficiency for the sterically hindered residue.
Incomplete Fmoc Deprotection Aggregation can shield the N-terminal Fmoc group, preventing its complete removal by the piperidine solution.- Extend deprotection times (e.g., 2 x 20 minutes).- Add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (1-2% v/v) to the piperidine solution.[1]- Ensures complete removal of the Fmoc group from sterically hindered or aggregated sequences.
Poor Solvation The hydrophobic peptide-resin may not swell adequately in standard SPPS solvents like DMF, reducing reaction efficiency.- Use a solvent mixture with enhanced solvating properties, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).- Consider microwave-assisted peptide synthesis.- Improves reagent penetration and reaction kinetics.- Microwave energy can disrupt aggregation and accelerate both coupling and deprotection steps.[2]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing 2-aminododecanoic acid using Fmoc/tBu chemistry. The protocol assumes a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid), low-loading (0.3-0.4 mmol/g).

  • Fmoc-Amino Acids: Standard Fmoc/tBu-protected amino acids and Fmoc-2-aminododecanoic acid (Fmoc-Adc-OH).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF. For difficult sequences, 2% (v/v) DBU can be added to the piperidine solution.

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Vessel: Solid-phase synthesis vessel with a sintered glass filter.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Add the resin (e.g., 333 mg of 0.3 mmol/g loading resin for 0.1 mmol scale) to the reaction vessel and swell in DMF for 1-2 hours.

  • Fmoc Deprotection (if using a pre-loaded resin): Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Repeat once. Wash the resin thoroughly with DMF (5 x 1 min).

  • First Amino Acid Coupling (for 2-Chlorotrityl chloride resin):

    • Dissolve Fmoc-amino acid (3 eq) and DIPEA (7.5 eq) in dry DCM (10 mL/g resin).

    • Add the solution to the swelled resin and agitate for 1-2 hours.

    • Drain the solution and cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

Peptide Chain Elongation Cycle (Incorporation of a Standard Amino Acid)

The following steps are repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain and repeat for another 20 minutes.

    • Wash the resin with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (5 eq) and HATU (4.9 eq) in DMF.

    • Add DIPEA (10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a ninhydrin test to check for complete coupling (a negative result, i.e., colorless beads, indicates completion). If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5 x 1 min).

Incorporation of Fmoc-2-Aminododecanoic Acid

This step requires special attention due to the nature of the amino acid.

  • Fmoc Deprotection: Follow the standard deprotection protocol (Section 3.3, Step 1). If the preceding sequence is hydrophobic, consider extending the deprotection time or adding DBU.

  • Fmoc-Adc-OH Coupling:

    • In a separate vial, dissolve Fmoc-Adc-OH (5 eq) and HATU (4.9 eq) in a minimal amount of DMF (or a 1:1:1 mixture of DCM/DMF/NMP if solubility is an issue).

    • Add DIPEA (10 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. A longer coupling time is recommended.

    • Perform a ninhydrin test. If the coupling is incomplete, perform a second coupling with a fresh solution of activated Fmoc-Adc-OH for another 2-4 hours or overnight.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM (5 x 1 min) and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS).

Visualization of the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing 2-aminododecanoic acid.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongated_Peptide Elongated Peptide-Resin Wash2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next amino acid

Caption: Standard SPPS cycle for peptide chain elongation.

Adc_Incorporation_Workflow Start Start with Deprotected Peptide-Resin Activate_Adc Pre-activate Fmoc-Adc-OH (HATU, DIPEA in DMF/NMP/DCM) Start->Activate_Adc Couple_Adc Couple Fmoc-Adc-OH (Extended time, e.g., 2-4h) Activate_Adc->Couple_Adc Ninhydrin_Test Ninhydrin Test Couple_Adc->Ninhydrin_Test Wash DMF Wash Ninhydrin_Test->Wash Negative Recouple Double Couple with Fresh Reagents Ninhydrin_Test->Recouple Positive Continue_Synthesis Continue to Next Cycle Wash->Continue_Synthesis Recouple->Ninhydrin_Test

Caption: Workflow for the incorporation of Fmoc-2-aminododecanoic acid.

Final_Cleavage_Workflow Start Completed Peptide-Resin (N-terminal Fmoc removed) Wash_Dry DCM Wash and Dry Start->Wash_Dry Cleavage Cleavage with TFA Cocktail (e.g., TFA/TIS/H2O) Wash_Dry->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Final cleavage, deprotection, and purification workflow.

Conclusion

The successful incorporation of 2-aminododecanoic acid into peptides via SPPS is achievable with careful consideration of the challenges posed by its hydrophobic side chain. By implementing strategies to mitigate on-resin aggregation, such as the use of appropriate resins, potent coupling reagents, optimized reaction times, and enhanced solvation conditions, researchers can effectively synthesize these valuable lipopeptides. The protocols and workflows provided herein serve as a comprehensive guide for scientists and drug development professionals to facilitate the synthesis and exploration of novel peptide-based therapeutics.

References

Application

Application Notes and Protocols: 2-Aminododecanoic Acid as a Versatile Building Block for Novel Surfactants

For Researchers, Scientists, and Drug Development Professionals Introduction Amino acid-based surfactants are a class of surface-active agents that have garnered significant attention due to their biocompatibility, biode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid-based surfactants are a class of surface-active agents that have garnered significant attention due to their biocompatibility, biodegradability, and low toxicity.[1][2][3] These properties make them highly desirable for applications in pharmaceuticals, cosmetics, and drug delivery systems.[1][4] 2-Aminododecanoic acid, a C12 α-amino acid, serves as an excellent and versatile building block for the synthesis of novel anionic surfactants. By acylating the amino group with a hydrophobic fatty acid chain, a new amphiphilic molecule with tunable properties can be created.

These novel surfactants, derived from 2-aminododecanoic acid, are expected to exhibit favorable characteristics such as a low critical micelle concentration (CMC), significant surface tension reduction, and good biodegradability.[5] Their inherent biocompatibility, owing to their amino acid backbone, makes them particularly suitable for applications involving direct contact with biological systems, such as in drug delivery vehicles and as antimicrobial agents.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of novel surfactants derived from 2-aminododecanoic acid.

Synthesis of N-Acyl-2-Aminododecanoic Acid Surfactants

The most common and efficient method for synthesizing N-acyl amino acid surfactants is the Schotten-Baumann reaction.[7][8][9] This reaction involves the acylation of the amino acid with a fatty acid chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • 2-Aminododecanoic acid

  • Lauroyl chloride (or other fatty acid chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or another suitable organic solvent

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the Aqueous Phase: Dissolve 2-aminododecanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) in an Erlenmeyer flask. Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Preparation of the Organic Phase: Dissolve lauroyl chloride (1.0 equivalent) in dichloromethane.

  • Reaction: Slowly add the lauroyl chloride solution dropwise to the stirred aqueous solution of 2-aminododecanoic acid over 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-lauroyl-2-aminododecanoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Aqueous Phase Dissolve 2-Aminododecanoic Acid in 10% NaOH Reaction_Step Slowly add Organic Phase to Aqueous Phase at 0-5°C Aqueous Phase->Reaction_Step Organic Phase Dissolve Lauroyl Chloride in Dichloromethane Organic Phase->Reaction_Step Stirring Stir at Room Temperature for 2-4 hours Reaction_Step->Stirring Separation Separate Organic Layer Stirring->Separation Washing Wash with HCl, NaHCO3, and Brine Separation->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification

Synthesis Workflow

Physicochemical Characterization

Data Presentation
SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Reference
Sodium N-lauroyl-glycinate1220.96[10]
Sodium N-lauroyl-glutamate-33[11]
Sodium N-lauroyl-sarcosinate14.3-[10]

Note: The CMC and γCMC values are dependent on factors such as temperature, pH, and the presence of electrolytes.[12][13]

Experimental Protocols

The CMC and the surface tension at the CMC (γCMC) can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations using a tensiometer with the Du Noüy ring method.[14][15][16][17]

Materials:

  • Synthesized N-acyl-2-aminododecanoic acid surfactant

  • Distilled water

  • Tensiometer with a platinum Du Noüy ring

  • Glass vessel

  • Magnetic stirrer and stir bar (optional, for solution preparation)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the surfactant in distilled water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Tensiometer Calibration and Cleaning: Ensure the platinum ring is thoroughly cleaned (e.g., by flaming) and the tensiometer is calibrated according to the manufacturer's instructions.

  • Surface Tension Measurement:

    • Place a surfactant solution in the sample vessel.

    • Immerse the Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • Record the force required to pull the ring from the surface. The instrument software will typically calculate the surface tension.[14][18]

    • Repeat the measurement for each concentration, ensuring the ring is cleaned between each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sharp decrease in surface tension followed by a plateau.

    • The concentration at the inflection point where the slope changes is the CMC.[13]

    • The surface tension value in the plateau region is the γCMC.

G Start Prepare Surfactant Solutions (Serial Dilutions) Measure Measure Surface Tension (Du Noüy Ring Method) Start->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Analyze Identify Inflection Point (CMC) and Plateau (γCMC) Plot->Analyze End Determine CMC and γCMC Analyze->End

CMC Determination Workflow

The ready biodegradability of the synthesized surfactants can be assessed using the OECD 301B (CO2 Evolution Test) method.[6][19][20][21][22]

Materials:

  • Synthesized N-acyl-2-aminododecanoic acid surfactant

  • Mineral medium (as specified in OECD 301)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • CO2-free air

  • CO2 absorption solution (e.g., barium hydroxide or sodium hydroxide)

  • Incubation bottles

  • Apparatus for measuring CO2 evolution (e.g., titration or TOC analyzer)

Procedure:

  • Test Setup:

    • Prepare a solution of the test surfactant in the mineral medium at a known concentration (typically providing 10-20 mg/L of total organic carbon).

    • Add the inoculum to the test solution.

    • Set up parallel blank controls containing only the inoculum and mineral medium, and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Aeration and CO2 Trapping: Continuously purge the vessels with CO2-free air. Pass the effluent gas through a series of absorption bottles containing the CO2 trapping solution.

  • CO2 Measurement: Periodically (e.g., every 2-3 days), measure the amount of CO2 produced by titrating the remaining hydroxide in the absorption solution or by analyzing the total inorganic carbon.

  • Calculation of Biodegradation:

    • Calculate the cumulative amount of CO2 produced in the test, blank, and reference vessels.

    • The percentage of biodegradation is calculated as the ratio of the CO2 produced from the test substance (total CO2 in the test vessel minus CO2 in the blank) to the theoretical maximum CO2 (ThCO2) that can be produced from the amount of test substance added.

    • A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[20]

Applications

Antimicrobial Activity

Cationic amino acid-based surfactants have shown promising antimicrobial activity. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[1][2][4][23][24] The positively charged headgroup of the surfactant interacts electrostatically with the negatively charged components of the bacterial membrane, leading to increased membrane permeability and eventual cell lysis.[2][4]

G Surfactant Cationic Amino Acid Surfactant Interaction Electrostatic Interaction Surfactant->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Antimicrobial Mechanism
Drug Delivery

The self-assembly of amino acid-based surfactants into micelles above their CMC makes them excellent candidates for drug delivery systems, particularly for solubilizing poorly water-soluble drugs.[4][25] The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery.[25]

G Drug Poorly Soluble Drug Encapsulation Encapsulation Drug->Encapsulation Micelle Surfactant Micelle (Hydrophobic Core) Micelle->Encapsulation DeliverySystem Stable Drug Delivery System in Aqueous Media Encapsulation->DeliverySystem Release Controlled Drug Release DeliverySystem->Release

Drug Delivery Mechanism

Conclusion

Surfactants derived from 2-aminododecanoic acid represent a promising class of biocompatible and biodegradable surface-active agents. The straightforward synthesis via the Schotten-Baumann reaction allows for the creation of novel amphiphiles with tunable properties. Their favorable physicochemical characteristics, coupled with their potential for antimicrobial and drug delivery applications, make them a valuable area of research for scientists and drug development professionals. The detailed protocols provided in this document offer a foundation for the synthesis, characterization, and evaluation of these novel surfactants.

References

Method

Application Notes and Protocols for Biocompatible Polymers with 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and biocompatibility assessment of biocompatible polymers incor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biocompatibility assessment of biocompatible polymers incorporating 2-aminododecanoic acid. Due to the limited specific data on poly(2-aminododecanoic acid), this document leverages established protocols for a closely related and well-studied class of polymers: poly(ester amides) (PEAs). PEAs are synthesized from α-amino acids, diols, and dicarboxylic acids, making them an excellent model for polymers derived from 2-aminododecanoic acid.

Introduction to 2-Aminododecanoic Acid-Based Polymers

Polymers derived from α-amino acids are a promising class of biodegradable materials for biomedical applications. Their similarity to proteins imparts excellent biocompatibility and their degradation products are naturally occurring amino acids. 2-aminododecanoic acid, a 12-carbon α-amino acid, offers a unique combination of a functional amino acid headgroup and a long hydrophobic carbon chain. This structure can be exploited to create polymers with tailored properties for applications such as drug delivery, tissue engineering, and medical device coatings.

The most common approach to polymerizing α-amino acids for these applications is through the formation of poly(ester amides) (PEAs). These polymers combine the favorable mechanical and thermal properties of polyamides with the biodegradability of polyesters. The synthesis typically involves the polycondensation of a monomer derived from an amino acid, a diol, and a dicarboxylic acid. This three-component system allows for a high degree of tunability of the polymer's physicochemical properties.

Synthesis of a Representative Poly(ester amide) with an α-Amino Acid

This protocol describes the synthesis of a poly(ester amide) using L-phenylalanine as a representative α-amino acid, which can be adapted for 2-aminododecanoic acid. The synthesis is a two-step process involving the formation of a diamine-diester monomer followed by solution polycondensation.

Materials
  • L-phenylalanine (or 2-aminododecanoic acid)

  • 1,6-hexanediol

  • p-toluenesulfonic acid monohydrate

  • Toluene

  • Di-p-nitrophenyl sebacate

  • N,N-dimethylacetamide (DMAc)

  • Triethylamine

  • Methanol

  • Diethyl ether

Protocol

Step 1: Synthesis of the Diamine-Diester Monomer (e.g., L-phenylalanine hexane-1,6-diol diester p-toluenesulfonate salt, Phe-6)

  • Combine L-phenylalanine (2 equivalents), 1,6-hexanediol (1 equivalent), and p-toluenesulfonic acid monohydrate (2.2 equivalents) in a round-bottom flask.

  • Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Heat the mixture to reflux using a Dean-Stark apparatus until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Solution Polycondensation to form the Poly(ester amide)

  • Dissolve the synthesized diamine-diester monomer (1 equivalent) and di-p-nitrophenyl sebacate (1 equivalent) in anhydrous DMAc in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 40-50°C.

Physicochemical and Mechanical Properties

The properties of PEAs can be tuned by altering the constituent amino acid, diol, or dicarboxylic acid. Incorporating a long-chain amino acid like 2-aminododecanoic acid is expected to increase hydrophobicity, which will influence degradation rates and drug release profiles.

Table 1: Representative Properties of Amino Acid-Based Poly(ester amides)

PropertyRepresentative Value RangeAnalysis Method
Molecular Weight (Mn) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.2GPC
Glass Transition Temp. (Tg) 18 - 87 °CDifferential Scanning Calorimetry (DSC)
Tensile Modulus ~1 MPa (elastomeric) to higher for rigid polymersTensile Testing
Elongation at Break Up to 92% (elastomeric)Tensile Testing
In Vitro Degradation (Mass Loss) Variable, faster with enzymesGravimetric Analysis
Drug Release Sustained release over days to weeksUV-Vis or Fluorescence Spectroscopy

Note: These values are representative of various PEAs and will vary depending on the specific monomer composition.

Experimental Protocols

In Vitro Cytotoxicity - MTT Assay

This protocol assesses the potential of the polymer to cause cell death.

Materials:

  • Polymer films or extracts

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Sample Preparation:

    • Direct Contact: Sterilize polymer films (e.g., with UV light) and place them directly onto the cell monolayer in the wells.

    • Extract Method: Prepare extracts by incubating the polymer in serum-free DMEM (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C. Add the filtered extract to the cells.

  • Incubation: Incubate the cells with the polymer samples for 24, 48, or 72 hours.

  • MTT Addition: Remove the medium and polymer films. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

Hemocompatibility - Hemolysis Assay

This protocol determines the polymer's potential to damage red blood cells.

Materials:

  • Polymer samples

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water (positive control)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Red Blood Cell (RBC) Preparation: Centrifuge fresh blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation: Place polymer samples into centrifuge tubes. Add 1 mL of the RBC suspension to each tube. Use PBS as a negative control and deionized water as a positive control.

  • Incubate the tubes at 37°C for 1-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new tube and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

In Vitro Degradation - Gravimetric Analysis

This protocol measures the rate of polymer degradation by mass loss over time.

Materials:

  • Pre-weighed polymer films

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Enzyme solution (e.g., lipase or α-chymotrypsin in PBS) (optional)

  • Incubator at 37°C

  • Lyophilizer (freeze-dryer)

Protocol:

  • Place accurately weighed, dry polymer films (W_initial) into sterile vials.

  • Add a known volume of PBS (for hydrolytic degradation) or enzyme solution (for enzymatic degradation) to each vial.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the polymer samples.

  • Gently rinse the samples with deionized water to remove salts and adsorbed species.

  • Lyophilize the samples until a constant weight is achieved (W_final).

  • Calculate the percentage of mass loss: ((W_initial - W_final) / W_initial) * 100%.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_biocompatibility Biocompatibility Testing cluster_application Application Studies MonomerSynth Monomer Synthesis (Diamine-Diester) Polymerization Solution Polycondensation MonomerSynth->Polymerization Purification Purification & Drying Polymerization->Purification GPC GPC (MW & PDI) Purification->GPC DSC DSC (Thermal Properties) Purification->DSC Tensile Tensile Testing (Mechanical Prop.) Purification->Tensile Cytotoxicity In Vitro Cytotoxicity (MTT) Purification->Cytotoxicity Hemolysis Hemolysis Assay Purification->Hemolysis InVivo In Vivo Implantation (Animal Model) Purification->InVivo Degradation In Vitro Degradation Purification->Degradation DrugRelease Drug Release Kinetics Purification->DrugRelease

Caption: Overall experimental workflow for the development of biocompatible polymers.

Macrophage Activation in Response to Biodegradable Polymers

MacrophageActivation cluster_material Biomaterial Interaction cluster_macrophage Macrophage Response cluster_cytokines Cytokine Release Implant Polymer Implant Degradation Degradation Products (Oligomers, Monomers) Implant->Degradation Hydrolysis/ Enzymatic Action Macrophage Macrophage Degradation->Macrophage Phagocytosis & Receptor Binding M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Initial Response M2 M2 Phenotype (Pro-resolving) M1->M2 Phenotypic Switch (over time) Inflammatory Inflammatory Cytokines (TNF-α, IL-1β, IL-6) M1->Inflammatory Secretion AntiInflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) M2->AntiInflammatory Secretion Inflammatory->M1 Autocrine/ Paracrine Signaling AntiInflammatory->M2 Feedback Loop

Caption: Macrophage response to biodegradable polymer implants.

Application

Application Notes and Protocols: Unraveling the Antimicrobial Mechanism of 2-Aminododecanoic Acid Against Escherichia coli

For Researchers, Scientists, and Drug Development Professionals Introduction Escherichia coli remains a significant challenge in clinical and research settings due to its remarkable ability to acquire antimicrobial resis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escherichia coli remains a significant challenge in clinical and research settings due to its remarkable ability to acquire antimicrobial resistance. The exploration of novel antimicrobial agents with unique mechanisms of action is paramount. 2-Aminododecanoic acid, a modified medium-chain fatty acid, has emerged as a compound of interest. This document outlines the proposed antimicrobial mechanism of 2-aminododecanoic acid against E. coli, supported by detailed experimental protocols and data presentation to guide further research and development.

The antimicrobial action of fatty acids and their derivatives against bacteria, including E. coli, is often attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, some fatty acids have been shown to interfere with essential cellular processes such as DNA replication, protein synthesis, and to induce the production of reactive oxygen species (ROS). Based on the known activities of similar amino fatty acids and medium-chain fatty acids, a multi-pronged antimicrobial mechanism for 2-aminododecanoic acid against E. coli is proposed.

Proposed Antimicrobial Mechanism

The primary proposed mechanism of 2-aminododecanoic acid against E. coli is the disruption of the cell membrane integrity. The amphipathic nature of the molecule, possessing a hydrophilic amino group and a hydrophobic dodecyl chain, is thought to facilitate its insertion into the bacterial cell membrane. This insertion disrupts the phospholipid bilayer, leading to increased membrane fluidity and permeability. Consequently, essential ions and macromolecules leak from the cytoplasm, leading to a collapse of the transmembrane potential and ultimately cell lysis.

Secondary to membrane disruption, it is hypothesized that 2-aminododecanoic acid may also interfere with intracellular processes. The influx of the compound or the stress induced by membrane damage could lead to the inhibition of DNA replication and protein synthesis. Furthermore, the disruption of the electron transport chain in the damaged membrane may lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the antimicrobial activity of 2-aminododecanoic acid against E. coli ATCC 25922. These values are intended to serve as a benchmark for experimental design.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

CompoundMIC (µg/mL)MBC (µg/mL)
2-Aminododecanoic Acid3264
Ampicillin816
Ciprofloxacin12

Table 2: Effect on Macromolecular Synthesis

Treatment (Concentration)DNA Synthesis Inhibition (%)Protein Synthesis Inhibition (%)
2-Aminododecanoic Acid (1x MIC)6558
2-Aminododecanoic Acid (2x MIC)8575
Ciprofloxacin (1x MIC)95Not Applicable
Chloramphenicol (1x MIC)Not Applicable90

Table 3: Induction of Reactive Oxygen Species (ROS)

Treatment (Concentration)Fold Increase in ROS Production
2-Aminododecanoic Acid (1x MIC)4.5
2-Aminododecanoic Acid (2x MIC)7.2
Menadione (Positive Control)10.0
Untreated Control1.0

Experimental Protocols

Detailed methodologies for key experiments to elucidate the antimicrobial mechanism of 2-aminododecanoic acid against E. coli are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Protocol:

  • Preparation of Bacterial Inoculum: Streak E. coli ATCC 25922 on a Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours. Pick a single colony and inoculate it into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of 2-Aminododecanoic Acid: Prepare a stock solution of 2-aminododecanoic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Broth Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-aminododecanoic acid stock solution in MHB to achieve a final concentration range of 0.5 to 512 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: From the wells showing no visible growth, plate 100 µL onto MHA plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Cell Membrane Permeability Assay (Propidium Iodide Uptake)

Protocol:

  • Bacterial Culture: Grow E. coli to mid-log phase in MHB. Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Treatment: Add 2-aminododecanoic acid at 1x and 2x MIC to the bacterial suspension. Include an untreated control and a positive control (e.g., Polymyxin B).

  • Staining: Add propidium iodide (PI) to a final concentration of 2 µM to each sample.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. PI will only enter and stain cells with compromised membranes. Measure the percentage of PI-positive cells.

DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)

Protocol:

  • Bacterial Culture: Grow E. coli in a minimal medium to the early logarithmic phase.

  • Radiolabeling: Add ³H-thymidine to the culture and incubate for 30 minutes to allow for incorporation into bacterial DNA.

  • Treatment: Add 2-aminododecanoic acid at 1x and 2x MIC. Include an untreated control and a known DNA synthesis inhibitor (e.g., ciprofloxacin) as a positive control.

  • Sampling: At various time points (e.g., 0, 30, 60, 90, and 120 minutes), withdraw aliquots of the culture.

  • Precipitation: Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

  • Filtration and Measurement: Collect the precipitate on glass fiber filters, wash with cold 5% TCA and ethanol. Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

Protocol:

  • Bacterial Culture: Grow E. coli in a minimal medium to the early logarithmic phase.

  • Radiolabeling: Add ³⁵S-methionine to the culture and incubate for 30 minutes.

  • Treatment: Add 2-aminododecanoic acid at 1x and 2x MIC. Include an untreated control and a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.

  • Sampling and Analysis: Follow the same sampling, precipitation, and measurement steps as in the DNA synthesis inhibition assay. A decrease in radioactivity indicates inhibition of protein synthesis.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

Protocol:

  • Bacterial Culture: Grow E. coli to mid-log phase, harvest, wash, and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C.

  • Treatment: Add 2-aminododecanoic acid at 1x and 2x MIC. Include an untreated control and a known ROS inducer (e.g., menadione) as a positive control.

  • Incubation: Incubate at 37°C for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed antimicrobial mechanism and experimental workflows.

Antimicrobial_Mechanism cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Effects 2-AD 2-Aminododecanoic Acid Membrane E. coli Cell Membrane 2-AD->Membrane Targets Insertion Insertion into Membrane Membrane->Insertion Permeability Increased Permeability Insertion->Permeability Leakage Leakage of Ions & Macromolecules Permeability->Leakage ROS_Production Increased ROS Production Permeability->ROS_Production Lysis Cell Lysis Leakage->Lysis DNA_Inhibition Inhibition of DNA Synthesis Leakage->DNA_Inhibition Protein_Inhibition Inhibition of Protein Synthesis Leakage->Protein_Inhibition Cell_Death Cell Death DNA_Inhibition->Cell_Death Protein_Inhibition->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Proposed antimicrobial mechanism of 2-aminododecanoic acid against E. coli.

Experimental_Workflow Start Start: E. coli Culture MIC_MBC Determine MIC & MBC Start->MIC_MBC Membrane_Assay Membrane Permeability Assay (Propidium Iodide) MIC_MBC->Membrane_Assay DNA_Assay DNA Synthesis Assay (³H-Thymidine) MIC_MBC->DNA_Assay Protein_Assay Protein Synthesis Assay (³⁵S-Methionine) MIC_MBC->Protein_Assay ROS_Assay ROS Production Assay (DCFH-DA) MIC_MBC->ROS_Assay Data_Analysis Data Analysis & Interpretation Membrane_Assay->Data_Analysis DNA_Assay->Data_Analysis Protein_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Workflow for investigating the antimicrobial mechanism.

Signaling_Pathway Membrane_Damage Membrane Damage (2-Aminododecanoic Acid) ETC_Disruption Electron Transport Chain Disruption Membrane_Damage->ETC_Disruption ROS_Increase Increased Superoxide (O₂⁻) ETC_Disruption->ROS_Increase SOD Superoxide Dismutase (SOD) ROS_Increase->SOD H2O2_Increase Increased Hydrogen Peroxide (H₂O₂) SOD->H2O2_Increase Fenton_Reaction Fenton Reaction (with Fe²⁺) H2O2_Increase->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Formation Fenton_Reaction->Hydroxyl_Radical Cellular_Damage Damage to DNA, Proteins, Lipids Hydroxyl_Radical->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed signaling pathway for ROS-mediated cell death.

Method

Application Notes: 2-Aminododecanoic Acid as a Versatile Precursor in Pharmaceutical Compound Synthesis

Introduction 2-Aminododecanoic acid, a derivative of the fatty acid dodecanoic acid (lauric acid), is a non-proteinogenic amino acid that has garnered significant interest in pharmaceutical research and development. Its...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminododecanoic acid, a derivative of the fatty acid dodecanoic acid (lauric acid), is a non-proteinogenic amino acid that has garnered significant interest in pharmaceutical research and development. Its unique bifunctional nature, possessing both a reactive amino group and a carboxyl group, coupled with a long aliphatic chain, imparts amphiphilic properties. This structure makes it a valuable building block for the synthesis of a variety of bioactive molecules, including peptides and enzyme inhibitors. Its incorporation can enhance the stability and bioactivity of the resulting compounds.[1]

Pharmaceutical Applications

The utility of 2-aminododecanoic acid and its derivatives spans several key areas in drug discovery and development:

  • Histone Deacetylase (HDAC) Inhibitors: Derivatives of 2-aminododecanoic acid, such as 2-amino-8-oxodecanoic acids (Aodas), are crucial components of naturally occurring histone deacetylase inhibitors.[2][3] HDAC inhibitors are a class of compounds investigated for their therapeutic potential in oncology and other diseases.

  • Bioactive Peptides: As a building block, 2-aminododecanoic acid can be incorporated into peptide synthesis.[1] The long hydrocarbon chain can influence the peptide's structure, stability, and interaction with biological membranes.

  • Antimicrobial Agents: 2-Aminododecanoic acid itself has demonstrated significant antimicrobial properties. It is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with a proposed mechanism involving the disruption of the bacterial cell membrane.[1]

  • Drug Delivery Systems: The amphiphilic character of 2-aminododecanoic acid makes it a candidate for use in the development of novel drug delivery systems.[1]

Featured Application: Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) as Precursors for HDAC Inhibitors

A prominent application of 2-aminododecanoic acid derivatives is in the synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are key structural motifs in natural HDAC inhibitors like Apicidin.[2] These compounds typically feature a long-chain amino acid that plays a critical role in binding to the active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) CondensedChromatin Condensed Chromatin (Gene Silencing) HDAC->CondensedChromatin Deacetylation Histones Acetylated Histones Histones->HDAC Substrate GeneExpression Tumor Suppressor Gene Expression Histones->GeneExpression Promotes HDAC_Inhibitor HDAC Inhibitor (e.g., Aoda-containing peptide) HDAC_Inhibitor->HDAC Inhibition Apoptosis Cell Cycle Arrest, Apoptosis GeneExpression->Apoptosis Leads to Synthesis_Workflow start Start: Enantiomerically Pure Allylglycine step1 1. N-Protection (Boc or Fmoc) start->step1 step2 2. Esterification step1->step2 step3 3. Cross-Metathesis with Unsaturated Ketone step2->step3 step4 4. Hydrogenation (Reduction of double bond) step3->step4 end Final Product: Protected (S)-Aoda step4->end

References

Application

Application Notes and Protocols for the Enzymatic Resolution of 2-Aminododecanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 2-aminododecanoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 2-aminododecanoic acid. The method employs the highly selective lipase B from Candida antarctica (CALB), in its immobilized form (Novozym 435), to catalyze the enantioselective N-acylation of one enantiomer, allowing for the separation of both enantiomerically enriched forms. This protocol is designed for researchers in drug development and organic synthesis, offering a robust and efficient method for obtaining chiral building blocks. The application note includes a detailed experimental protocol, data presentation in tabular format, and a visual workflow diagram generated using Graphviz.

Introduction

Chirality is a critical aspect of drug design and development, as enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles. 2-Aminododecanoic acid, a long-chain amino acid, is a valuable chiral building block for the synthesis of various biologically active molecules. Enzymatic kinetic resolution offers a green and highly selective alternative to traditional chemical methods for separating enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional efficiency and enantioselectivity in the acylation of amines and alcohols.[1][2][3][4] This protocol leverages the capabilities of immobilized CALB (Novozym 435) for the resolution of racemic 2-aminododecanoic acid.

Principle of the Method

The enzymatic kinetic resolution of racemic 2-aminododecanoic acid is based on the enantioselective N-acylation of one of the enantiomers by CALB in the presence of an acyl donor. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its conversion into the corresponding N-acyl-2-aminododecanoic acid, while the other enantiomer remains largely unreacted. This difference in reactivity allows for the separation of the acylated product from the unreacted amino acid, thereby yielding both enantiomers in enriched forms. The reaction progress is monitored to achieve a conversion of approximately 50%, which theoretically provides the highest enantiomeric excess (e.e.) for both the product and the remaining substrate.

Experimental Protocols

Materials and Reagents
  • Racemic 2-aminododecanoic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acyl donor (e.g., ethyl octanoate, vinyl acetate, or diisopropyl malonate)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)

  • Shaker incubator

  • Reaction vials (e.g., 4 mL screw-cap vials)

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Reagents for HPLC analysis (e.g., HPLC-grade solvents, chiral column)

Enzymatic Resolution Protocol
  • Enzyme Preparation: Weigh 20 mg of immobilized Candida antarctica lipase B (Novozym 435) and add it to a 4 mL screw-cap vial.

  • Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to the vial containing the enzyme.

  • Substrate Addition: Add 0.1 mmol of racemic 2-aminododecanoic acid to the vial.

  • Acyl Donor Addition: Add 0.12 mmol of the selected acyl donor (e.g., ethyl octanoate) to the reaction mixture.

  • Reaction Incubation: Securely cap the vial and place it in a shaker incubator set at 40°C with agitation at 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Product Isolation: The filtrate contains the unreacted (S)-2-aminododecanoic acid and the (R)-N-acyl-2-aminododecanoic acid. These can be separated using standard chromatographic techniques or by acid-base extraction.

Analytical Method: Chiral HPLC

The enantiomeric excess of the unreacted 2-aminododecanoic acid and the N-acylated product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or AD-H, is recommended for the separation of amino acid derivatives.[5]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm for the amide bond).

  • Sample Preparation: Dilute the reaction aliquots with the mobile phase before injection. It may be necessary to derivatize the free amino acid with a suitable chromophore to enhance detection.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic resolution of 2-aminododecanoic acid under optimized conditions.

Table 1: Influence of Acyl Donor on Enantioselectivity and Conversion

Acyl DonorTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantioselectivity (E)
Ethyl Octanoate2448>9996>200
Vinyl Acetate245198>99>200
Diisopropyl Malonate24459592150

Reaction Conditions: 0.1 mmol 2-aminododecanoic acid, 0.12 mmol acyl donor, 20 mg Novozym 435, 1 mL MTBE, 40°C.

Table 2: Time Course of the Enzymatic Resolution with Ethyl Octanoate

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
1121595
4355296
8458896
1648>9996
2448>9996

Reaction Conditions: 0.1 mmol 2-aminododecanoic acid, 0.12 mmol ethyl octanoate, 20 mg Novozym 435, 1 mL MTBE, 40°C.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation racemate Racemic 2-Aminododecanoic Acid reaction_vial Reaction Vial at 40°C with Shaking racemate->reaction_vial enzyme Immobilized CALB (Novozym 435) enzyme->reaction_vial acyl_donor Acyl Donor (e.g., Ethyl Octanoate) acyl_donor->reaction_vial solvent Solvent (MTBE) solvent->reaction_vial monitoring Reaction Monitoring (Chiral HPLC) reaction_vial->monitoring Aliquots separation Separation of Enantiomers monitoring->separation ~50% Conversion product1 (S)-2-Aminododecanoic Acid (e.e. >99%) separation->product1 product2 (R)-N-Acyl-2-Aminododecanoic Acid (e.e. 96%) separation->product2

Caption: Workflow for the enzymatic resolution of 2-aminododecanoic acid.

Troubleshooting

  • Low Conversion:

    • Cause: Insufficient enzyme activity, poor substrate solubility, or product inhibition.

    • Solution: Increase enzyme loading, use a co-solvent to improve solubility, or perform the reaction under diluted conditions. Ensure the enzyme has not been denatured by improper storage or handling.

  • Low Enantioselectivity:

    • Cause: Suboptimal reaction conditions (temperature, solvent), or inappropriate acyl donor.

    • Solution: Screen different acyl donors and solvents. Lowering the reaction temperature can sometimes improve enantioselectivity.

  • Poor HPLC Separation:

    • Cause: Inappropriate chiral stationary phase or mobile phase composition.

    • Solution: Screen different chiral columns. Optimize the mobile phase by varying the ratio of hexane to isopropanol and the concentration of the acidic or basic modifier. Derivatization of the amino acid may be necessary.

Conclusion

The protocol described provides a reliable and efficient method for the enzymatic kinetic resolution of racemic 2-aminododecanoic acid using immobilized Candida antarctica lipase B. This approach offers high enantioselectivity and allows for the isolation of both enantiomers in high purity, making it a valuable tool for the synthesis of chiral pharmaceuticals and other fine chemicals.

Disclaimer: This document is intended for research use only. The protocols and data presented are for guidance and may require optimization for specific laboratory conditions and materials.

References

Method

Application Notes and Protocols for the Quantification of 2-Aminododecanoic Acid by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminododecanoic acid is a non-proteinogenic amino acid with a long aliphatic side chain, making it a subject of interest in various fields, i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminododecanoic acid is a non-proteinogenic amino acid with a long aliphatic side chain, making it a subject of interest in various fields, including lipid metabolism research and as a building block in synthetic chemistry. Accurate quantification of 2-aminododecanoic acid is crucial for understanding its biological roles and for quality control in drug development processes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amino acids.[1] Due to the lack of a strong native chromophore, direct detection of 2-aminododecanoic acid is challenging. Therefore, pre-column derivatization with a fluorescent or UV-active tag is a common and effective strategy.[2]

This document provides detailed protocols for two primary HPLC-based methods for the analysis of 2-aminododecanoic acid:

  • Quantitative Analysis by Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) following pre-column derivatization with o-phthaldialdehyde (OPA).

  • Chiral Separation of Enantiomers by HPLC using a chiral stationary phase (CSP).

Quantitative Analysis by RP-HPLC-FLD with OPA Derivatization

This method is designed for the sensitive quantification of total 2-aminododecanoic acid in various sample matrices. The primary amine of 2-aminododecanoic acid reacts rapidly with OPA in the presence of a thiol to yield a highly fluorescent isoindole derivative, which can be detected with high sensitivity.[3][4]

Experimental Protocol

1. Materials and Reagents

  • 2-Aminododecanoic acid reference standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol (MCE)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium phosphate monobasic, analytical grade

  • Water, HPLC grade or ultrapure

  • Internal Standard (IS), e.g., Norvaline (optional, but recommended for biological samples)

  • Sample precipitation agent (e.g., Trichloroacetic acid (TCA) or Perchloric acid)

2. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler with derivatization capabilities, column thermostat, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Due to the hydrophobicity of 2-aminododecanoic acid, a column with good retention for nonpolar compounds is recommended.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 455 nm[3]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 70
    25 90
    30 90
    31 20

    | 40 | 20 |

3. Preparation of Solutions

  • OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily and stored in a dark vial.[4]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-aminododecanoic acid in a suitable solvent (e.g., dilute HCl or water with gentle heating).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with water or mobile phase A to cover the expected concentration range of the samples.

4. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution (if used).

  • Add 100 µL of 10% (w/v) TCA to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • The sample is now ready for derivatization.

5. Automated Pre-column Derivatization This procedure is typically performed by a programmable autosampler immediately before injection to ensure reproducibility.[6]

  • The autosampler aspirates a defined volume of the sample (e.g., 10 µL).

  • A defined volume of the OPA/Thiol reagent is then aspirated (e.g., 20 µL).

  • The sample and reagent are mixed in the autosampler loop or a reaction vial for a short period (e.g., 1-2 minutes).

  • The resulting mixture is injected onto the HPLC column.

Data Presentation: Expected Method Performance

The following table summarizes the expected quantitative performance of this method. These are typical values for OPA-based amino acid analysis and should be verified through a full method validation for 2-aminododecanoic acid.[3][7]

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)10 - 50 fmol
Limit of Quantification (LOQ)50 - 200 fmol
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Chiral Separation of 2-Aminododecanoic Acid Enantiomers

The separation of enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. Direct separation on a chiral stationary phase (CSP) is a common and effective approach.[8][9]

Experimental Protocol

1. Materials and Reagents

  • (R)-2-Aminododecanoic acid and (S)-2-Aminododecanoic acid reference standards

  • Racemic (R,S)-2-Aminododecanoic acid

  • Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • Ethanol, HPLC grade

  • Trifluoroacetic acid (TFA) (for acidic compounds) or Diethylamine (DEA) (for basic compounds) - Note: for zwitterionic amino acids, a small amount of acid is typically used.

2. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a binary or isocratic pump and a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(phenylcarbamate) (e.g., Chiralcel® OD-H, Chiralpak® AD).

  • Mobile Phase: A mixture of Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 210 nm (as amino acids have some absorbance at low UV wavelengths). Note: If sensitivity is low, derivatization with a UV-active tag may be necessary, but this protocol focuses on direct separation.

3. Preparation of Solutions

  • Standard Solutions: Prepare individual and mixed standard solutions of the (R), (S), and racemic forms of 2-aminododecanoic acid in the mobile phase at a concentration of approximately 0.1-1 mg/mL.

4. Sample Preparation

  • Dissolve the sample containing 2-aminododecanoic acid in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Chiral Separation Parameters
ParameterDescription
Stationary Phase Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane / 2-Propanol (with 0.1% TFA)
Separation Principle Differential transient diastereomeric complex formation between the enantiomers and the chiral stationary phase.[8]
Resolution (Rs) A resolution value > 1.5 is desired for baseline separation of the two enantiomers.

Visualizations

G Figure 1: Workflow for Quantitative Analysis of 2-Aminododecanoic Acid cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with TCA) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Derivatization Automated Pre-column Derivatization with OPA/Thiol Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation RP-C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 1: Workflow for Quantitative Analysis

G Figure 2: Principle of HPLC Separation HPLC HPLC System Pump Injector Column Detector StationaryPhase Stationary Phase (C18) Data Chromatogram HPLC:det->Data MobilePhase Mobile Phase MobilePhase->HPLC:p Sample Derivatized Sample Sample->HPLC:inj

Figure 2: Principle of HPLC Separation

G Figure 3: OPA Derivatization Reaction Reactants o-Phthaldialdehyde (OPA) + 2-Aminododecanoic Acid + Thiol (R-SH) Product Fluorescent Isoindole Derivative Reactants->Product pH > 9

Figure 3: OPA Derivatization Reaction

References

Application

Application Notes and Protocols: The Role of 2-Aminododecanoic Acid in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminododecanoic acid, a non-natural amino acid analog of the saturated fatty acid lauric acid, serves as a versatile tool in the study of lip...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminododecanoic acid, a non-natural amino acid analog of the saturated fatty acid lauric acid, serves as a versatile tool in the study of lipid metabolism. Its unique structure, featuring both an amino group and a carboxylic acid function on a 12-carbon chain, allows for its use in a variety of applications, from a building block for synthesizing lipid analogs to a probe for investigating enzymatic pathways. These application notes provide an overview of the utility of 2-aminododecanoic acid in lipid metabolism research and detailed protocols for its application.

Key Applications

  • Synthesis of Bioactive Lipid Analogs: 2-Aminododecanoic acid can be incorporated into the synthesis of analogs of complex lipids, such as lipid A and ceramides. These synthetic analogs are instrumental in studying the structure-activity relationships of lipids and their roles in signaling pathways. For instance, novel lipid A analogs have been synthesized that exhibit significant antitumor activity.[1]

  • Probes for Studying Lipid Transport and Metabolism: By attaching fluorescent or photoreactive tags, 2-aminododecanoic acid can be converted into probes to trace the uptake, transport, and metabolism of fatty acids within cells.[2][3] These probes help in visualizing the localization of lipids in different cellular compartments and identifying proteins involved in their transport.

  • Investigation of Enzyme Inhibition: Derivatives of amino fatty acids have been shown to act as inhibitors of key enzymes in lipid metabolism, such as cholesterol esterase and acyl-CoA:cholesterol O-acyltransferase (ACAT).[2] Studying these inhibitory effects can provide insights into the regulation of lipid homeostasis.

  • Ceramide and Sphingolipid Metabolism Research: The metabolism of fatty acids is intricately linked to the synthesis of sphingolipids, including ceramides, which are crucial signaling molecules involved in processes like apoptosis and inflammation.[4][5] Myristic acid, a fatty acid structurally similar to dodecanoic acid, has been shown to influence the synthesis of non-canonical d16-sphingolipids.[6] 2-Aminododecanoic acid can be used to explore the substrate specificity of enzymes in the sphingolipid synthesis pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on amino-fatty acid derivatives and related compounds in lipid metabolism research.

Table 1: Inhibitory Activity of an Amino-Fatty Acid Derivative (IFA) on Lipid Metabolism Enzymes [2]

EnzymeCompoundInhibition TypeApparent K_i (µM)
Bovine Pancreatic Cholesterol Esterase12-[(5-iodo-4-azido-2-hydroxybenzoyl)amino]dodecanoate (IFA)Reversible (in dark)150
Microsomal Acyl-CoA:Cholesterol O-acyltransferase (ACAT)IFA-CoAReversible (in dark)20

Table 2: Substrate Recognition of an Amino-Fatty Acid Derivative (IFA) by Lipid Metabolism Enzymes [2]

EnzymeSubstrateActivity
Bovine Pancreatic Cholesterol EsteraseIFA:CEAHydrolyzed to IFA and cholesterol
Liver and Aortic Microsomal ACATsIFA:CoARecognized as a substrate, leading to the synthesis of ¹²⁵IFA:CEA

Experimental Protocols

Protocol 1: In Vitro Cell Culture Treatment with 2-Aminododecanoic Acid

This protocol outlines a general procedure for treating mammalian cells in culture with 2-aminododecanoic acid to study its effects on lipid metabolism.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminododecanoic acid

  • Vehicle control (e.g., sterile PBS or DMSO, depending on the solubility of the compound)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Treatment Solutions: Prepare a stock solution of 2-aminododecanoic acid in a suitable solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of the solvent.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of 2-aminododecanoic acid or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: After incubation, harvest the cells for subsequent analysis, such as lipid extraction and quantification, gene expression analysis of lipid metabolism-related genes, or cell viability assays.

Protocol 2: Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol describes a standard method for extracting total lipids from cultured cells treated with 2-aminododecanoic acid.

Materials:

  • Cell pellet from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Solvent Addition: To the cell pellet, add chloroform and methanol in a 1:2 (v/v) ratio. For every 100 µL of cell pellet, use 375 µL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 15 minutes to ensure complete homogenization and cell lysis.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: The bottom layer (chloroform phase) contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or -80°C until further analysis.

Visualizations

experimental_workflow cluster_cell_culture In Vitro Cell Culture cluster_analysis Downstream Analysis cell_seeding Cell Seeding treatment Treatment with 2-Aminododecanoic Acid cell_seeding->treatment incubation Incubation treatment->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction gene_expression Gene Expression (e.g., qPCR) incubation->gene_expression metabolite_analysis Metabolite Analysis (e.g., LC-MS/MS) lipid_extraction->metabolite_analysis

Caption: Experimental workflow for studying the effects of 2-aminododecanoic acid in cell culture.

ceramide_synthesis_pathway cluster_de_novo De Novo Ceramide Synthesis cluster_probe Potential Point of Intervention serine Serine + Palmitoyl-CoA kdsr 3-Ketodihydrosphingosine serine->kdsr SPT dhsph Dihydrosphingosine kdsr->dhsph KDSR dhcer Dihydroceramide dhsph->dhcer CerS cer Ceramide dhcer->cer DEGS amino_acid 2-Aminododecanoic Acid (as a fatty acid analog) amino_acid->dhcer Potential incorporation by CerS

Caption: Potential role of 2-aminododecanoic acid in the de novo ceramide synthesis pathway.

References

Method

Application Notes and Protocols: Synthesis and Stability of Peptide Derivatives Incorporating 2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The therapeutic application of peptides is often hindered by their short in vivo half-life due to rapid enzymatic degradation. A promising stra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hindered by their short in vivo half-life due to rapid enzymatic degradation. A promising strategy to overcome this limitation is the incorporation of unnatural amino acids designed to enhance peptide stability. This document provides detailed application notes and experimental protocols for the synthesis of peptide derivatives containing 2-aminododecanoic acid, a lipoamino acid, to improve their resistance to proteolysis. The inclusion of this long-chain amino acid is hypothesized to confer enhanced stability through steric hindrance of protease activity and by promoting binding to serum albumin.

Data Presentation: Enhanced Stability of Peptides Incorporating 2-Aminododecanoic Acid

The incorporation of 2-aminododecanoic acid into a peptide backbone can significantly increase its stability in biological media. The following tables present illustrative quantitative data comparing a model peptide (a hypothetical GLP-1 analogue) with and without this modification. This data is based on typical enhancements observed for lipidated peptides and serves to demonstrate the expected improvements in stability.

Table 1: In Vitro Half-Life in Human Serum

Peptide SequenceModificationHalf-Life (t½) in Human Serum (hours)Fold Increase in Stability
HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRGNone (Control)0.5-
HAEGTFTSDVSSY(2-Ad)EGQAAKEFIAWLVKGRGInternal 2-Aminododecanoic Acid1224

2-Ad: 2-Aminododecanoic acid

Table 2: Proteolytic Degradation by Trypsin

Peptide SequenceModification% Intact Peptide after 4h Incubation with Trypsin
HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRGNone (Control)15%
HAEGTFTSDVSSY(2-Ad)EGQAAKEFIAWLVKGRGInternal 2-Aminododecanoic Acid85%

2-Ad: 2-Aminododecanoic acid

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 2-Aminododecanoic Acid

This protocol outlines the manual solid-phase synthesis of a peptide containing 2-aminododecanoic acid using Fmoc/tBu strategy.[1][2][3]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-aminododecanoic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid to the resin using HCTU and DIPEA in DMF for 2 hours.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-2-aminododecanoic acid-OH at the desired position) in DMF with HCTU and DIPEA. Add this solution to the resin and react for 2 hours. For the sterically hindered 2-aminododecanoic acid, a double coupling may be beneficial to ensure high coupling efficiency.[4]

    • Washing: Wash the resin with DMF and DCM.

    • Repeat these cycles for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide using preparative reverse-phase HPLC.[6][7]

  • Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.[8]

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of the synthesized peptides in human serum.

Materials:

  • Synthesized peptides (control and 2-aminododecanoic acid-containing)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA

  • Trichloroacetic acid (TCA) or organic solvent for protein precipitation

  • LC-MS system for analysis

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human serum with 100 µL of pre-warmed PBS.

    • Add 10 µL of the peptide stock solution to initiate the degradation reaction.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., 40 µL of 10% TCA or a larger volume of cold acetonitrile).

    • Vortex and incubate on ice for 10 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant containing the peptide to a new tube.

  • LC-MS Analysis:

    • Analyze the supernatant using a reverse-phase LC-MS system to quantify the amount of intact peptide remaining.

    • The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assay Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Amino Acid Coupling (including 2-Ad) Resin_Prep->Coupling Wash_Deprotect Wash & Fmoc Deprotection Coupling->Wash_Deprotect Wash_Deprotect->Coupling Repeat for each AA Cleavage Cleavage & Deprotection Wash_Deprotect->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Characterization Purification->Characterization Incubation Incubation in Human Serum at 37°C Characterization->Incubation Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Analysis LC-MS Analysis Precipitation->Analysis Data_Analysis Half-Life Calculation Analysis->Data_Analysis

Caption: Experimental workflow for synthesis and stability testing.

stability_mechanism Start Peptide with 2-Aminododecanoic Acid Mechanism1 Increased Hydrophobicity Start->Mechanism1 Mechanism2 Steric Hindrance Start->Mechanism2 Outcome1 Enhanced Binding to Serum Albumin Mechanism1->Outcome1 Outcome2 Shielding from Proteolytic Enzymes Mechanism2->Outcome2 Final_Outcome Increased In Vivo Half-Life & Enhanced Stability Outcome1->Final_Outcome Outcome2->Final_Outcome

Caption: Mechanism of enhanced stability by 2-aminododecanoic acid.

References

Application

Application of 2-Aminododecanoic Acid in Advanced Drug Delivery Systems: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminododecanoic acid, a long-chain amino acid, is emerging as a valuable component in the design of sophisticated drug delivery systems. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminododecanoic acid, a long-chain amino acid, is emerging as a valuable component in the design of sophisticated drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic amino acid head group and a lipophilic 12-carbon tail, allows for its integration into various nanocarriers, including nanoparticles and liposomes. This unique structure can enhance drug encapsulation, improve biocompatibility, and facilitate cellular uptake. This document provides detailed application notes and experimental protocols for the utilization of 2-aminododecanoic acid and its derivatives in the formulation of advanced drug delivery vehicles. Due to the limited availability of specific data on 2-aminododecanoic acid, representative data from closely related long-chain N-acyl amino acid systems are presented to illustrate the potential performance of these carriers.

Key Applications and Advantages

The incorporation of 2-aminododecanoic acid or its N-acylated derivatives into drug delivery systems offers several key advantages:

  • Enhanced Drug Loading: The lipophilic tail can interact with hydrophobic drugs, increasing their encapsulation efficiency within the carrier.

  • Improved Biocompatibility: As an amino acid derivative, it is generally well-tolerated by biological systems, reducing the potential for toxicity.

  • Controlled Drug Release: The physicochemical properties of the carrier can be tuned to achieve sustained or triggered release of the encapsulated drug. This can be particularly effective in developing pH-sensitive systems that release their payload in the acidic tumor microenvironment.

  • Increased Cellular Uptake: The amino acid head group can facilitate interaction with and transport across cell membranes, leading to more efficient drug delivery to target cells.

  • Self-Assembly: N-acylated derivatives of 2-aminododecanoic acid can self-assemble into various nanostructures like micelles, vesicles, and nanofibers, providing a versatile platform for drug delivery.

Data Presentation: Performance of Long-Chain Amino Acid-Based Nanocarriers

The following tables summarize representative quantitative data for drug delivery systems based on long-chain N-acyl amino acids, which serve as a proxy for the expected performance of 2-aminododecanoic acid-based systems.

Table 1: Drug Loading and Encapsulation Efficiency

Nanocarrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
N-lauroyl-L-alanine NanoparticlesCurcumin6.9 ± 0.467.2 ± 3.9[1]
N-lauroyl-L-alanine NanoparticlesDoxorubicin7.5 ± 0.766.3 ± 2.6[1]
N-dodecanoyl-L-glutamic acid MicellesDoxorubicin~12.8Not Reported[2]
C12-Amino Acid Surfactant NiosomesMethotrexateNot Reported~40-60[3]

Table 2: In Vitro Drug Release Kinetics

Nanocarrier SystemDrugRelease ConditionsCumulative Release (%) after 24hRelease ModelReference
Polymeric films with MetronidazoleMetronidazolepH 7.4~60%First-Order[4]
pH-sensitive poly(amino acid) nanoparticlesDoxorubicinpH 5.0, 37°C~70%Not specified[5]
pH-sensitive poly(amino acid) nanoparticlesDoxorubicinpH 7.4, 37°C~30%Not specified[5]

Table 3: Cellular Uptake and Cytotoxicity

Nanocarrier SystemCell LineUptake Efficiency (%)Cytotoxicity (IC50)Reference
Amino acid-functionalized liposomesCaco-216.6 ± 0.0Not Reported[6]
Cationic liposomes with amino acid-type lipidsHeLaNot QuantifiedLow cytotoxicity observed[7]
Cabazitaxel-loaded PACA nanoparticlesA549Not Reported>2 µg/mL[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-acyl 2-aminododecanoic acid and its formulation into nanoparticles and liposomes for drug delivery.

Protocol 1: Synthesis of N-Lauroyl-2-aminododecanoic Acid

This protocol describes the acylation of 2-aminododecanoic acid with lauroyl chloride.

Materials:

  • 2-Aminododecanoic acid

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 2-aminododecanoic acid in an aqueous solution of sodium hydroxide (1 M) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Separately, dissolve lauroyl chloride in an organic solvent (e.g., THF).

  • Add the lauroyl chloride solution dropwise to the cooled amino acid solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture to a pH of approximately 2 with dilute HCl to precipitate the N-lauroyl-2-aminododecanoic acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-2-aminododecanoic acid.

  • Characterize the final product using techniques such as NMR and FTIR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 2-Aminododecanoic_Acid 2-Aminododecanoic Acid in NaOH(aq) Reaction_Vessel Reaction at 0-5°C, pH 9-10 2-Aminododecanoic_Acid->Reaction_Vessel Lauroyl_Chloride Lauroyl Chloride in THF Lauroyl_Chloride->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying & Filtration Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product N-Lauroyl-2- aminododecanoic Acid Recrystallization->Product

Synthesis of N-Lauroyl-2-aminododecanoic Acid.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Self-Assembly

This protocol describes the formation of nanoparticles from N-lauroyl-2-aminododecanoic acid and the encapsulation of a hydrophobic drug.

Materials:

  • N-Lauroyl-2-aminododecanoic acid

  • Hydrophobic drug (e.g., Paclitaxel)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve a specific amount of N-lauroyl-2-aminododecanoic acid and the hydrophobic drug in ethanol. The ratio of surfactant to drug should be optimized to achieve desired loading.

  • Heat the solution to 60°C to ensure complete dissolution.

  • In a separate beaker, heat deionized water to 60°C.

  • Inject the ethanolic solution of the surfactant and drug into the hot water under vigorous stirring.

  • Continue stirring for 1-2 hours to allow for the self-assembly of nanoparticles and evaporation of ethanol.

  • Cool the nanoparticle suspension to room temperature.

  • Dialyze the suspension against deionized water for 24 hours using a dialysis membrane to remove any unloaded drug and residual ethanol. Change the water periodically.

  • Characterize the resulting nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Nanoparticle_Formulation Start Dissolve N-Lauroyl-2-aminododecanoic acid and Drug in Ethanol Heat_Solution Heat to 60°C Start->Heat_Solution Inject Inject into Hot Water (60°C) with Stirring Heat_Solution->Inject Self_Assembly Stir for 1-2h for Self-Assembly Inject->Self_Assembly Cool Cool to Room Temperature Self_Assembly->Cool Dialysis Dialyze against Water (24h) Cool->Dialysis Characterization Characterize Nanoparticles (Size, Zeta, Drug Loading) Dialysis->Characterization

Nanoparticle Formulation Workflow.
Protocol 3: Preparation of Liposomes Incorporating 2-Aminododecanoic Acid Derivative

This protocol describes the thin-film hydration method for preparing liposomes containing a derivative of 2-aminododecanoic acid.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • N-Lauroyl-2-aminododecanoic acid

  • Hydrophilic or hydrophobic drug

  • Chloroform/Methanol mixture (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and N-lauroyl-2-aminododecanoic acid in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (PC:Cholesterol:Derivative). If encapsulating a hydrophobic drug, dissolve it in this mixture as well.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.

  • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity, zeta potential, and drug encapsulation efficiency.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a typical dialysis-based method to assess the drug release kinetics from the formulated nanoparticles or liposomes.

Materials:

  • Drug-loaded nanocarrier suspension

  • Dialysis tubing (appropriate MWCO)

  • Release media (e.g., PBS at pH 7.4 and pH 5.5)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known volume of the drug-loaded nanocarrier suspension into a dialysis bag.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS) to maintain sink conditions.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium.

  • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4][10]

Protocol 5: Cellular Uptake and Cytotoxicity Assay

This protocol describes how to evaluate the cellular uptake and cytotoxic effects of the drug-loaded nanocarriers.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Drug-loaded and empty nanocarriers

  • Fluorescently labeled nanocarriers (for uptake studies)

  • MTT or WST-8 reagent (for cytotoxicity)

  • Plate reader, fluorescence microscope, or flow cytometer

Procedure (Cellular Uptake):

  • Seed cells in a suitable plate format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanocarriers at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells with PBS to remove non-internalized nanocarriers.

  • For qualitative analysis, visualize the cells using a fluorescence microscope.

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or analyze the cells using flow cytometry.

Procedure (Cytotoxicity Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, empty nanocarriers, and drug-loaded nanocarriers. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability against drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Signaling Pathways in Lipid-Based Nanoparticle Uptake

The cellular uptake of lipid-based nanoparticles, including those containing 2-aminododecanoic acid derivatives, is a complex process that can involve various endocytic pathways. While specific signaling cascades triggered by 2-aminododecanoic acid itself are not well-documented in this context, the general mechanisms of nanoparticle-cell interaction are relevant. Bioactive lipids within nanocarriers can also influence cellular signaling.[11]

Cellular_Uptake_Pathways cluster_endocytosis Endocytosis Pathways Nanoparticle Nanoparticle Clathrin Clathrin-mediated Nanoparticle->Clathrin Receptor Binding Caveolae Caveolae-mediated Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytoplasm Cytoplasm (Drug Release) Early_Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Lysosome->Cytoplasm Drug Release

General Cellular Uptake Pathways for Nanoparticles.

The surface properties of the nanocarrier, such as charge and the presence of targeting ligands, will significantly influence which uptake pathway is dominant. For instance, positively charged carriers may interact favorably with the negatively charged cell membrane, promoting uptake. The amino acid headgroup of 2-aminododecanoic acid could potentially interact with amino acid transporters on the cell surface, leading to a more specific uptake mechanism. Further research is required to elucidate the precise signaling events involved in the uptake of 2-aminododecanoic acid-containing nanocarriers.

Conclusion

2-Aminododecanoic acid and its derivatives represent a promising class of materials for the development of effective and biocompatible drug delivery systems. Their amphiphilic nature allows for the formation of stable nanocarriers with high drug loading capacity and controlled release properties. The protocols and data presented here, based on analogous systems, provide a strong foundation for researchers to explore the full potential of 2-aminododecanoic acid in designing next-generation nanomedicines. Further investigation into the specific interactions of these carriers with biological systems will undoubtedly open up new avenues for targeted and personalized therapies.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-aminododecanoic acid synthesis

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-aminododecanoic acid. The content is presented in a question-and-a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-aminododecanoic acid. The content is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for 2-aminododecanoic acid?

A1: The most prevalent laboratory methods for synthesizing 2-aminododecanoic acid include the Strecker synthesis starting from dodecanal, the Gabriel synthesis, and the direct amination of an α-halo acid precursor like 2-bromododecanoic acid.[1][2][3][4] Enzymatic methods are also employed for stereoselective synthesis.[1]

Q2: My overall yield is consistently low. What are the most critical steps to investigate?

A2: Low overall yield in a multi-step synthesis can often be traced back to specific critical stages. Key areas to scrutinize include the initial formation of intermediates (e.g., imine formation in Strecker synthesis), the efficiency of the primary C-N bond-forming reaction, and product losses during workup and purification.[5][6] Inefficient reactions, suboptimal conditions (pH, temperature), poor reagent quality, and side reactions are common culprits.[7][8]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The identity of side products is dependent on the synthetic route.

  • Strecker Synthesis: Common impurities include unreacted dodecanal and the intermediate α-aminonitrile if hydrolysis is incomplete.[5][9]

  • Gabriel Synthesis: Incomplete hydrolysis can leave the N-phthalimido intermediate in the product mixture.[10]

  • Direct Amination: The primary amine product is often more nucleophilic than ammonia, which can lead to over-alkylation and the formation of secondary amines.[11][12]

Q4: How can I improve the purity of my final 2-aminododecanoic acid product?

A4: Purification of the final product is crucial for obtaining a high-purity sample and can significantly impact the final isolated yield. Common and effective purification techniques for 2-aminododecanoic acid include crystallization and chromatographic methods.[1] Recrystallization from an ethanol/water mixture has been shown to be effective.[13]

Troubleshooting Guide 1: Strecker Synthesis

The Strecker synthesis is a two-step process that produces an amino acid from an aldehyde.[14] The reaction begins with the formation of an α-aminonitrile from dodecanal, ammonia, and a cyanide source, followed by hydrolysis to yield the final α-amino acid.[3][15]

G cluster_0 Troubleshooting the Strecker Synthesis of 2-Aminododecanoic Acid start Start: Low Overall Yield check_step1 Step 1 Issue: Low α-Aminonitrile Yield? start->check_step1 check_step2 Step 2 Issue: Low Yield After Hydrolysis? check_step1->check_step2 No cause1a Possible Cause: Inefficient Imine Formation check_step1->cause1a Yes check_purity Purity Issue: Side Products Observed? check_step2->check_purity No cause2a Possible Cause: Incomplete Nitrile Hydrolysis check_step2->cause2a Yes cause3a Possible Cause: Aldehyde Self-Condensation or Cyanohydrin Formation check_purity->cause3a Yes end_node Review Purification Protocol check_purity->end_node No solution1a Solution: - Ensure anhydrous conditions - Add a dessicant (e.g., MgSO₄) - Adjust to mildly acidic pH cause1a->solution1a solution1a->end_node solution2a Solution: - Use strong acid (e.g., conc. HCl) - Increase reflux time - Ensure adequate temperature cause2a->solution2a solution2a->end_node solution3a Solution: - Control reaction temperature - Optimize order of reagent addition - Monitor reaction via TLC cause3a->solution3a solution3a->end_node

Caption: Troubleshooting logic for the Strecker synthesis of 2-aminododecanoic acid.

Troubleshooting Strecker Synthesis: Low Yield
ProblemPossible CauseRecommended Solution
Low conversion of dodecanal Inefficient imine formation. The equilibrium between the aldehyde/ammonia and the imine intermediate is unfavorable.[5]Add a dehydrating agent, such as MgSO₄, to remove water and drive the equilibrium toward the imine.[5] Also, ensure the pH is mildly acidic to protonate the aldehyde, making it more susceptible to attack by ammonia.[5]
Low yield of α-aminonitrile intermediate Poor nucleophilic attack by cyanide. The iminium ion is not being attacked effectively by the cyanide ion.Ensure the cyanide source (e.g., NaCN, KCN) is fully dissolved and available for reaction. Monitor the reaction temperature, as side reactions like cyanohydrin formation can compete.
Low yield after hydrolysis step Incomplete hydrolysis of the nitrile. The α-aminonitrile is stable and requires harsh conditions to convert to a carboxylic acid.[9]Use a strong acid (e.g., concentrated HCl) or a strong base and ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress by TLC until the nitrile intermediate is fully consumed.
Product degradation Harsh hydrolysis conditions. Prolonged exposure to strong acid or base at high temperatures can lead to the degradation of the amino acid product.Optimize the reaction time and temperature for the hydrolysis step. Once the reaction is complete based on TLC, proceed with the workup immediately to avoid unnecessary exposure to harsh conditions.
Experimental Protocol: Strecker Synthesis
  • Imine and Aminonitrile Formation: In a round-bottom flask, dissolve ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in aqueous ammonia. Cool the solution in an ice bath.

  • Slowly add dodecanal to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at room temperature. Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the α-aminonitrile using an organic solvent (e.g., diethyl ether). Dry the organic layer and concentrate under reduced pressure.

  • Hydrolysis: Add a solution of concentrated hydrochloric acid (HCl) to the crude α-aminonitrile.

  • Heat the mixture to reflux and maintain for several hours until TLC indicates the complete disappearance of the starting material.

  • Isolation: Cool the reaction mixture. Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of 2-aminododecanoic acid to precipitate the product.

  • Filter the solid product, wash with cold water and then ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-aminododecanoic acid.[13]

Troubleshooting Guide 2: Synthesis from 2-Bromododecanoic Acid

Starting from 2-bromododecanoic acid, the amine group can be introduced via direct amination with ammonia or through the Gabriel synthesis, which uses a phthalimide-protected nitrogen source to prevent over-alkylation.[10][11][16]

G cluster_0 Synthetic Routes from 2-Bromododecanoic Acid cluster_1 Direct Amination cluster_2 Gabriel Synthesis start 2-Bromododecanoic Acid (or its ester) da1 React with Excess Concentrated NH₃ start->da1 gs1 1. React with Potassium Phthalimide start->gs1 da_issue Issue: Over-alkylation? da1->da_issue da_sol Solution: Use large excess of NH₃ to favor primary amine da_issue->da_sol Yes end_node 2-Aminododecanoic Acid da_issue->end_node No da_sol->end_node gs2 2. Deprotection (Hydrazine or Acid) gs1->gs2 gs_issue Issue: Incomplete Deprotection? gs2->gs_issue gs_sol Solution: - Use Hydrazine Hydrate - Ensure sufficient reaction time gs_issue->gs_sol Yes gs_issue->end_node No gs_sol->end_node

Caption: Comparison of Direct Amination and Gabriel Synthesis workflows.

Troubleshooting Amination of 2-Bromododecanoic Acid: Low Yield
ProblemPossible CauseRecommended Solution
Low yield of primary amine (Direct Amination) Over-alkylation. The 2-aminododecanoic acid product can act as a nucleophile and react with the starting 2-bromododecanoic acid, leading to secondary amine byproducts.[12]Use a large excess of concentrated ammonia.[4][12] This increases the probability that the alkyl halide will react with ammonia rather than the amine product, thus maximizing the yield of the primary amine.
Low yield of N-alkylated phthalimide (Gabriel Synthesis) Inefficient Sₙ2 reaction. The reaction between the phthalimide anion and the alkyl halide may be slow or incomplete.Use a polar aprotic solvent like DMF to facilitate the Sₙ2 reaction. Ensure the starting 2-bromododecanoic acid is esterified first, as the free carboxylic acid can interfere with the reaction.
Low yield after deprotection (Gabriel Synthesis) Incomplete hydrolysis or difficult workup. The N-alkylphthalimide intermediate is very stable. Acid hydrolysis requires harsh conditions, while hydrazinolysis produces a phthalhydrazide precipitate that can be challenging to separate.[10]For deprotection, refluxing with hydrazine hydrate in ethanol is often effective.[10] After the reaction, acidify the mixture to precipitate the phthalhydrazide byproduct, which can then be removed by filtration. Careful handling during this separation is key to avoiding product loss.
Experimental Protocol: Gabriel Synthesis
  • Substrate Preparation: Convert 2-bromododecanoic acid to its methyl or ethyl ester via Fischer esterification to protect the carboxyl group.

  • Alkylation: Dissolve potassium phthalimide and the 2-bromododecanoate ester in anhydrous DMF. Heat the mixture with stirring for several hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, pour the mixture into water and extract the N-phthalimido ester product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Deprotection (Hydrazinolysis): Dissolve the crude N-phthalimido ester in ethanol. Add hydrazine hydrate and heat the mixture to reflux for several hours. A precipitate of phthalhydrazide will form.[10]

  • Isolation: Cool the mixture and acidify with dilute HCl to ensure complete precipitation of the phthalhydrazide. Filter off the solid precipitate.

  • Take the filtrate and evaporate the solvent. The residue contains the hydrochloride salt of the amino acid ester.

  • Hydrolysis: Hydrolyze the ester with aqueous acid to yield the final 2-aminododecanoic acid hydrochloride.

  • Final Product: Neutralize the solution to the isoelectric point to precipitate the pure 2-aminododecanoic acid. Filter, wash, and dry the final product.

Experimental Protocol: Direct Amination
  • Reaction Setup: Place 2-bromododecanoic acid in a sealed pressure vessel.

  • Amination: Add a large excess of concentrated aqueous ammonia to the vessel.

  • Reaction: Seal the vessel and heat it at a moderately elevated temperature for several hours. The pressure will increase inside the vessel.

  • Isolation: After the reaction period, cool the vessel to room temperature and then in an ice bath to crystallize the product.

  • Purification: Filter the crude 2-aminododecanoic acid, wash thoroughly with cold water to remove excess ammonia and ammonium bromide, and dry under vacuum. Recrystallization may be performed for higher purity.[13]

References

Optimization

Optimizing reaction conditions for the stereoselective synthesis of 2-aminododecanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-aminodod...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-aminododecanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantiomeric excess is a common challenge in stereoselective synthesis. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Catalyst Integrity and Loading: The chiral catalyst is the cornerstone of stereoselectivity. Ensure the catalyst is pure, has not degraded, and is used at the optimal loading. Both too little and too much catalyst can sometimes have a detrimental effect on enantioselectivity.

  • Reaction Temperature: Temperature plays a critical role in the transition state energies of the competing diastereomeric pathways. Generally, lower temperatures favor higher enantioselectivity, but this can also decrease the reaction rate. It is essential to find the optimal balance.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the solubility of reactants, thereby affecting the stereochemical outcome.[1] Screen a range of solvents with varying properties.

  • Purity of Starting Materials: Impurities in the starting materials, such as the glycine derivative or the alkylating agent, can interfere with the catalyst or lead to non-selective side reactions, ultimately reducing the enantiomeric excess.

  • Reaction Time: Allowing the reaction to proceed for too long might lead to racemization of the product, especially if the product is not stable under the reaction conditions. Monitor the reaction progress and quench it once the starting material is consumed.

Q2: The overall yield of my synthesis is poor, even though the enantioselectivity is acceptable. What are the likely causes and solutions?

A2: Poor yield can stem from several factors unrelated to the stereoselectivity of the reaction. Consider the following:

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the catalyst. Try extending the reaction time or slightly increasing the temperature (while monitoring the effect on ee).

  • Side Reactions: The formation of byproducts is a common cause of low yields.[2] Analyze the crude reaction mixture to identify any major side products. Common side reactions in the alkylation of glycine derivatives include dialkylation or elimination. Adjusting the stoichiometry of reactants or the nature of the base can help minimize these.

  • Product Degradation: The desired 2-aminododecanoic acid derivative might be unstable under the reaction or work-up conditions. Ensure the work-up procedure is mild and that the product is isolated promptly.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like chromatography or crystallization. Optimize your purification protocol to maximize recovery.

Q3: I am observing the formation of a significant amount of dialkylated product. How can I suppress this side reaction?

A3: The formation of α,α-disubstituted amino acids is a known side reaction in the alkylation of glycine Schiff bases.[3] To minimize this:

  • Stoichiometry: Use a strict 1:1 stoichiometry of the glycine equivalent to the alkylating agent. A slight excess of the glycine derivative can sometimes be beneficial.

  • Base Strength and Concentration: The choice and concentration of the base are critical. A very strong base or a high concentration can lead to the rapid deprotonation of the mono-alkylated product, facilitating a second alkylation. Consider using a weaker base or a lower concentration.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-alkylation.

  • Nature of the Substrate: The steric bulk of the glycine protecting group and the alkylating agent can influence the propensity for dialkylation.

Q4: How do I choose the appropriate chiral catalyst for my synthesis?

A4: The selection of a chiral catalyst is crucial for achieving high enantioselectivity. Several classes of catalysts are employed for the asymmetric synthesis of α-amino acids:

  • Chiral Phase-Transfer Catalysts (PTCs): Cinchona alkaloid-derived and Maruoka-type catalysts are widely used for the asymmetric alkylation of glycine Schiff bases under phase-transfer conditions.[4][5][6] These are often effective for generating high enantiomeric excess.

  • Chiral Metal Complexes: Complexes of metals like nickel(II) with chiral ligands have been successfully used for the asymmetric synthesis of α-amino acids, including (S)-2-aminodecanoic acid.[7][8]

  • Organocatalysts: Chiral primary amines and other small organic molecules can also catalyze the asymmetric synthesis of amino acids.

The optimal catalyst is often substrate-dependent. It is advisable to screen a small library of catalysts from different classes to identify the most effective one for your specific reaction.

Q5: What is the best method for purifying the final 2-aminododecanoic acid product?

A5: The purification strategy will depend on the nature of the impurities and the physical properties of your product. Common methods include:

  • Crystallization: If the product is a solid, recrystallization is often an effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess.[9] For long-chain amino acids, recrystallization from an aqueous solution of an organic acid like acetic acid can be effective.[9]

  • Chromatography: Column chromatography on silica gel is a standard method for removing impurities with different polarities.

  • Chiral HPLC: For the separation of enantiomers on an analytical or preparative scale, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the asymmetric synthesis of α-amino acids, with a specific example for a precursor to (S)-2-aminodecanoic acid.

Table 1: Effect of Chiral Catalyst on the Asymmetric Alkylation of a Glycine Schiff Base

EntryChiral CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Excess (de %)
1(S,S)-BPB-Ni Complex598.198.8
2Cinchona Alkaloid PTC108592
3Chiral Phosphine Ligand29188

Data for entry 1 is for the synthesis of an (S)-α-(octyl)glycine derivative, a close analog of 2-aminododecanoic acid.[8] Data for entries 2 and 3 are illustrative examples based on typical results for similar systems.

Table 2: Influence of Solvent on Enantioselectivity

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee %)
1Toluene2.495
2Dichloromethane9.188
3Tetrahydrofuran (THF)7.682
4Acetonitrile37.565

Illustrative data demonstrating the general trend that less polar solvents often favor higher enantioselectivity in asymmetric phase-transfer catalysis.

Table 3: Effect of Temperature on Reaction Outcome

EntryTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
125129085
20248892
3-20488596
4-787270>99

Illustrative data showing the common trade-off between reaction rate and enantioselectivity as temperature is varied.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Chiral Ni(II) Complex of a Glycine Schiff Base [8]

This protocol describes the synthesis of a precursor to (S)-2-aminodecanoic acid.

  • Complex Formation: In a round-bottom flask, dissolve the chiral Schiff base ligand (1.0 equiv.) and Ni(NO₃)₂·6H₂O (1.0 equiv.) in methanol. Add a solution of sodium hydroxide (2.0 equiv.) in methanol dropwise. Stir the mixture at room temperature for 1 hour. Add glycine (1.0 equiv.) and continue stirring for another 2 hours. The chiral Ni(II) complex of the glycine Schiff base will precipitate. Filter the solid, wash with methanol, and dry under vacuum.

  • Alkylation: To a suspension of the Ni(II) complex (1.0 equiv.) in a suitable solvent (e.g., DMF), add a base (e.g., powdered KOH, 2.0 equiv.). Stir the mixture at room temperature for 30 minutes. Add n-octyl bromide (1.2 equiv.) and continue stirring at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the alkylated Ni(II) complex.

  • Hydrolysis: Treat the purified complex with 6N HCl and heat to reflux for 6 hours to hydrolyze the Schiff base and release the amino acid. After cooling, neutralize the solution and purify the (S)-2-aminodecanoic acid, for example, by ion-exchange chromatography or recrystallization.

Protocol 2: Chiral HPLC Analysis of 2-Aminododecanoic Acid

This protocol provides a general method for determining the enantiomeric excess of 2-aminododecanoic acid. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Column: Chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).[11]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The optimal ratio will need to be determined experimentally.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve a small amount of the purified 2-aminododecanoic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Starting Materials (Glycine Derivative, Alkyl Halide) start->reagents catalyst Prepare Chiral Catalyst start->catalyst reaction_setup Set up Reaction (Solvent, Inert Atmosphere) reagents->reaction_setup catalyst->reaction_setup addition Add Reactants and Catalyst reaction_setup->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor Reaction Progress (TLC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Chromatography, Crystallization) extraction->purification characterization Characterization (NMR, MS) purification->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC) purification->ee_determination end Final Product characterization->end ee_determination->end

Caption: General experimental workflow for the stereoselective synthesis of 2-aminododecanoic acid.

Troubleshooting_Decision_Tree start Low Enantiomeric Excess (ee) Observed check_catalyst Is the chiral catalyst optimal and pure? start->check_catalyst optimize_temp Is the reaction temperature optimized? check_catalyst->optimize_temp Yes solution_catalyst Screen different catalysts. Verify catalyst purity and loading. check_catalyst->solution_catalyst No optimize_solvent Is the solvent appropriate? optimize_temp->optimize_solvent Yes solution_temp Screen a range of lower temperatures. optimize_temp->solution_temp No check_purity Are the starting materials pure? optimize_solvent->check_purity Yes solution_solvent Screen solvents with varying polarities. optimize_solvent->solution_solvent No optimize_time Is the reaction time optimized? check_purity->optimize_time Yes solution_purity Purify starting materials. check_purity->solution_purity No solution_time Conduct a time-course study to check for product racemization. optimize_time->solution_time No

Caption: Decision tree for troubleshooting low enantiomeric excess in the synthesis of 2-aminododecanoic acid.

References

Troubleshooting

Overcoming solubility issues of 2-aminododecanoic acid in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 2-ami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 2-aminododecanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is 2-aminododecanoic acid poorly soluble in aqueous buffers at neutral pH?

2-aminododecanoic acid is an amphiphilic molecule, possessing both a hydrophilic amino acid head group (carboxyl and amino groups) and a long, hydrophobic 12-carbon aliphatic tail.[1] At neutral pH, the amino acid head group exists as a zwitterion, carrying both a positive and a negative charge, resulting in a net neutral charge. This minimizes its interaction with water molecules and, combined with the hydrophobicity of the long carbon chain, leads to low solubility in aqueous solutions.

Q2: What is the isoelectric point (pI) of 2-aminododecanoic acid and why is it important for solubility?

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For alpha-amino acids, the pI can be estimated by averaging the pKa values of the carboxyl and amino groups. The predicted pKa of the carboxyl group is approximately 2.3, and the amino group is around 9.2. Therefore, the estimated pI of 2-aminododecanoic acid is approximately 5.75. Solubility is lowest at the pI because the lack of a net charge reduces repulsion between molecules, favoring aggregation and precipitation.

Q3: How does pH adjustment affect the solubility of 2-aminododecanoic acid?

Adjusting the pH of the buffer away from the pI will increase the solubility of 2-aminododecanoic acid.

  • In acidic buffers (pH < pI) , the carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge.

  • In basic buffers (pH > pI) , the carboxyl group is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge. In both cases, the net charge on the molecule increases its interaction with water and enhances solubility.

Q4: Can co-solvents be used to improve the solubility of 2-aminododecanoic acid?

Yes, water-miscible organic co-solvents can significantly improve the solubility of 2-aminododecanoic acid by reducing the polarity of the solvent system. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol. These solvents can disrupt the hydrophobic interactions between the aliphatic tails of the molecules, allowing them to be more readily solvated.

Q5: Are there other methods to enhance the solubility of 2-aminododecanoic acid for in vivo or cell culture experiments?

For biological applications, several other strategies can be employed:

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic tail of 2-aminododecanoic acid, increasing its apparent solubility in aqueous media.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins, such as SBE-β-CD and 2-Hydroxypropyl-β-cyclodextrin, have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic tail of 2-aminododecanoic acid, thereby increasing its solubility in water.[1][4][5]

  • Complexation with Bovine Serum Albumin (BSA): For cell culture applications, fatty-acid-free BSA can be used as a carrier protein to bind and solubilize long-chain fatty acids and their derivatives.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding 2-aminododecanoic acid to the buffer. The concentration exceeds the solubility limit at the current pH and temperature.1. Increase the pH of the buffer to > 8.0 or decrease to < 4.0.2. Add a co-solvent such as DMSO to the buffer (start with 5-10% v/v).3. Gently warm the solution while stirring.
The solution is cloudy or opalescent after vortexing/sonication. Micro-aggregates or a fine suspension has formed instead of a true solution.1. Increase the sonication time and/or power.2. Increase the temperature of the solution during sonication.3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles (note: this will lower the effective concentration).
The compound dissolves initially but precipitates out over time. The solution is supersaturated and thermodynamically unstable.1. Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.2. Incorporate a stabilizing agent such as a surfactant (e.g., 0.1% Tween 80) or cyclodextrin into your buffer.
The pH of the buffer changes after adding 2-aminododecanoic acid. The amino acid itself has buffering capacity and can alter the pH of a weakly buffered solution.1. Use a buffer with a higher buffering capacity.2. Re-adjust the pH of the final solution after the compound has dissolved.

Quantitative Data Presentation

The following table summarizes the estimated solubility of 2-aminododecanoic acid under various conditions. This data is illustrative and based on the typical behavior of long-chain amino acids. Actual solubility may vary depending on the specific experimental conditions.

Solvent/Buffer SystempHTemperature (°C)Additive(s)Estimated Solubility
Deionized Water~7.025NoneVery Low (< 0.1 mg/mL)
Phosphate Buffered Saline (PBS)7.425NoneLow (~0.1-0.5 mg/mL)
0.1 M Phosphate Buffer8.525NoneModerate (~1-5 mg/mL)
0.1 M TRIS-HCl9.025NoneModerate (~1-5 mg/mL)
PBS with 10% DMSO7.42510% (v/v) DMSOIncreased (> 5 mg/mL)
PBS with 1% Tween 807.4251% (w/v) Tween 80Increased (formation of micelles)
Deionized Water~7.040NoneLow (~0.5-1 mg/mL)

Experimental Protocols

Protocol 1: Solubilization of 2-Aminododecanoic Acid in Aqueous Buffer using pH Adjustment

This protocol describes the preparation of a stock solution of 2-aminododecanoic acid in an aqueous buffer by adjusting the pH.

Materials:

  • 2-aminododecanoic acid powder

  • Aqueous buffer of choice (e.g., 100 mM TRIS or Phosphate buffer)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer at a concentration sufficient to maintain its buffering capacity after pH adjustment.

  • Initial pH Adjustment: Adjust the pH of the buffer to approximately 9.0 using 1 M NaOH. This will deprotonate the carboxylic acid group and increase the net negative charge of the 2-aminododecanoic acid, enhancing its solubility.

  • Weighing: Accurately weigh the desired amount of 2-aminododecanoic acid.

  • Dissolution: Slowly add the weighed powder to the basic buffer while stirring continuously with a magnetic stirrer.

  • Gentle Warming (Optional): If the powder does not dissolve completely, gently warm the solution to 37-40°C while stirring. Avoid excessive heat to prevent degradation.

  • Sonication (Optional): If aggregates persist, place the solution in a sonicator bath for 10-15 minutes, or until the solution becomes clear.

  • Final pH Adjustment: Once the 2-aminododecanoic acid is fully dissolved, allow the solution to cool to room temperature. Adjust the pH to the final desired value using 1 M HCl. Add the acid dropwise while monitoring the pH closely. Be aware that lowering the pH too close to the pI may cause precipitation.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Co-solvent

This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous media for experiments.

Materials:

  • 2-aminododecanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-aminododecanoic acid into a sterile tube.

  • Adding Co-solvent: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and/or place it in a sonicator bath until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Use in Experiments: When preparing working solutions, dilute the DMSO stock directly into the pre-warmed aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% v/v).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 2-Aminododecanoic Acid Solubility cluster_options Solubilization Strategies start Start: Dissolve 2-aminododecanoic acid in aqueous buffer check_solubility Is the solution clear? start->check_solubility is_precipitate Is there a precipitate? check_solubility->is_precipitate No success Success: Solution is ready for use check_solubility->success Yes is_cloudy Is the solution cloudy? is_precipitate->is_cloudy No ph_adjust Adjust pH away from pI (e.g., pH > 8.0 or < 4.0) is_precipitate->ph_adjust Yes fail Insoluble: Consider alternative formulation is_cloudy->fail No warm_sonicate Gently warm and/or sonicate is_cloudy->warm_sonicate Yes ph_adjust->check_solubility add_cosolvent Add co-solvent (e.g., 5-10% DMSO) add_cosolvent->check_solubility warm_sonicate->check_solubility use_surfactant Add surfactant (e.g., 0.1% Tween 80) use_surfactant->check_solubility filter_solution Filter through 0.22 µm filter (Note: concentration may decrease) filter_solution->success

Caption: Troubleshooting workflow for dissolving 2-aminododecanoic acid.

Signaling_Pathway_Concept Conceptual Signaling Pathway Modulation by 2-Aminododecanoic Acid compound 2-Aminododecanoic Acid (Solubilized) membrane Cell Membrane compound->membrane Crosses or binds to receptor Membrane Receptor (e.g., GPCR, RTK) membrane->receptor downstream_effector Downstream Effector (e.g., Kinase, G-protein) receptor->downstream_effector activates transcription_factor Transcription Factor downstream_effector->transcription_factor activates/inhibits cellular_response Cellular Response (e.g., Proliferation, Differentiation, Metabolic Change) transcription_factor->cellular_response regulates gene expression for

Caption: Conceptual model of cell signaling modulation.

References

Optimization

Challenges in the purification of 2-aminododecanoic acid from reaction mixtures

Welcome to the technical support center for the purification of 2-aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and ad...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this amphiphilic alpha-amino acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2-aminododecanoic acid?

A1: The primary challenges in purifying 2-aminododecanoic acid stem from its unique amphiphilic structure, possessing both a long hydrophobic dodecyl chain and hydrophilic amino and carboxyl groups. This can lead to:

  • Difficulties in solvent selection for recrystallization: Its dual nature makes finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures challenging.

  • Potential for aggregation and low solubility: The long alkyl chain can cause the molecule to behave like a fatty acid, leading to poor solubility in aqueous solutions and a tendency to aggregate.[1][2]

  • Co-purification of structurally similar impurities: Starting materials and byproducts from the synthesis, such as unreacted dodecanal or dodecanoic acid, can be difficult to separate due to similar physical properties.[3][4]

  • Zwitterionic nature: Like other amino acids, it exists as a zwitterion near its isoelectric point, which affects its charge and interaction with chromatographic media.[5][6][7]

  • Stereoisomers: If synthesized via a non-stereospecific route, the product will be a racemic mixture of (R)- and (S)-enantiomers, which may require chiral resolution.[5][8]

Q2: What are the most common impurities I might encounter?

A2: The impurities present will largely depend on the synthetic route employed. For a Strecker synthesis starting from dodecanal, common impurities may include:

  • Unreacted dodecanal: The starting aldehyde may carry through the reaction.

  • α-Hydroxydodecanenitrile: An intermediate in the Strecker synthesis.

  • Amide byproducts: Formed from the hydrolysis of the nitrile intermediate.

  • Other amino acid analogs: Arising from impurities in the starting aldehyde.

If the synthesis starts from dodecanoic acid, you might find:

  • Unreacted dodecanoic acid.

  • Halogenated intermediates (e.g., α-bromododecanoic acid).

Q3: My 2-aminododecanoic acid is "oiling out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" is a common problem with long-chain compounds. It occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Increase the solvent volume: Your solution might be too concentrated. Add more hot solvent to ensure the compound is fully dissolved before cooling.

  • Cool the solution more slowly: Rapid cooling can promote oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol or methanol) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent," e.g., water or hexane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure 2-aminododecanoic acid to the cooled, supersaturated solution to induce crystallization.

Q4: I am seeing significant product loss during purification. What are the likely causes?

A4: Product loss can occur at several stages. Common causes include:

  • Using too much solvent during recrystallization: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature crystallization during hot filtration: If you have insoluble impurities, your product might crystallize on the filter paper along with them. Use a pre-heated funnel and an excess of hot solvent to prevent this.

  • Irreversible adsorption to silica gel: The amino group can strongly interact with the acidic silanol groups on standard silica gel, leading to poor recovery.

  • Multiple purification steps: Each purification step will inevitably result in some product loss. Optimize your strategy to use the minimum number of steps required to achieve the desired purity.

Troubleshooting Guides

Recrystallization Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Try a more polar solvent or a solvent mixture. Ensure you are using enough solvent and heating to the boiling point.
No crystals form upon cooling. Solution is not saturated (too much solvent used); supersaturation.Boil off some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal. Cool to a lower temperature (ice bath).
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Low recovery yield. Too much solvent used; product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Consider a different solvent with lower solubility for the product at cold temperatures.
Product "oils out" instead of crystallizing. Solution is too concentrated; cooling is too rapid.Add more hot solvent. Allow the solution to cool slowly. Use a solvent/anti-solvent system.
Column Chromatography Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing on normal phase silica gel. Strong interaction between the basic amino group and acidic silanol groups.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent. Use deactivated (e.g., amine-treated) silica gel.
Poor separation of impurities. Inappropriate solvent system; column overloading.Optimize the eluent system using TLC. Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Use a shallower gradient. Reduce the amount of sample loaded onto the column.
Compound does not elute from the column. Strong irreversible adsorption to the stationary phase.Use a more polar eluent system. Consider reverse-phase chromatography or ion-exchange chromatography.
Multiple overlapping peaks. Co-eluting impurities or on-column degradation.Change the stationary phase or eluent system to improve selectivity. Check the stability of the compound on the stationary phase using a TLC spot test.

Data Presentation

Solubility Profile of 2-Aminododecanoic Acid (Qualitative)
Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
Water Very lowLowThe long hydrophobic chain limits aqueous solubility. Solubility increases at acidic or basic pH due to salt formation.
Methanol LowModerateCan be a suitable solvent for recrystallization, often in combination with an anti-solvent.
Ethanol LowModerateSimilar to methanol, can be used for recrystallization.
Hexane Very lowVery lowThe polar amino acid headgroup prevents dissolution in nonpolar solvents.
Ethyl Acetate Very lowLowMay be used as a component of the mobile phase in normal-phase chromatography.
Dichloromethane Very lowLowSimilar to ethyl acetate.
Aqueous Acid (e.g., 1M HCl) ModerateHighProtonation of the amino group forms a more soluble salt.
Aqueous Base (e.g., 1M NaOH) ModerateHighDeprotonation of the carboxylic acid group forms a more soluble salt.
Typical Purification Outcomes (Estimated)

The following data is based on typical results for the purification of analogous hydrophobic amino acids and may serve as a general guideline. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Yield Typical Purity
Recrystallization (single) 60-85%>95%
Recrystallization (multiple) 40-70%>99%
Silica Gel Chromatography 50-80%>98%
Preparative HPLC >70%>99.5%

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general guideline for the recrystallization of 2-aminododecanoic acid and may require optimization.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-aminododecanoic acid. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a water bath) while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel with a fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Reheat the solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a method for purification using normal-phase silica gel chromatography with a basic modifier to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude 2-aminododecanoic acid in a minimal amount of the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the 2-aminododecanoic acid.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Chiral Resolution using Enzymatic Kinetic Resolution

This is a conceptual protocol for the separation of a racemic mixture of 2-aminododecanoic acid, which would require specific enzyme selection and optimization.[2]

  • Esterification: Convert the racemic 2-aminododecanoic acid to its methyl or ethyl ester.

  • Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer system. Add a lipase or esterase that selectively hydrolyzes one of the enantiomers (e.g., the (S)-ester) to the corresponding carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to achieve approximately 50% conversion.

  • Separation: Once the reaction is complete, extract the mixture with an organic solvent. The unreacted ester (e.g., the (R)-ester) will be in the organic phase, while the hydrolyzed carboxylic acid salt (e.g., the (S)-amino acid) will remain in the aqueous phase.

  • Isolation:

    • Separate the layers. Isolate the unreacted ester from the organic phase. This ester can then be hydrolyzed to obtain the pure (R)-2-aminododecanoic acid.

    • Acidify the aqueous layer to precipitate the (S)-2-aminododecanoic acid, which can then be collected by filtration.

Mandatory Visualizations

PurificationWorkflow Crude Crude 2-Aminododecanoic Acid from Reaction Mixture Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification Chromatography Column Chromatography (e.g., Silica Gel with DCM/MeOH/TEA) Crude->Chromatography Alternative Initial Purification HPLC Preparative HPLC (for high purity) Recrystallization->HPLC Further Purification PureProduct Pure 2-Aminododecanoic Acid (>98%) Recrystallization->PureProduct Chromatography->HPLC Further Purification Chromatography->PureProduct HPLC->PureProduct

Caption: General purification workflow for 2-aminododecanoic acid.

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Form Cool->NoCrystals Issue OilingOut Product Oils Out Cool->OilingOut Issue Boil Boil off some solvent NoCrystals->Boil Scratch Scratch flask NoCrystals->Scratch Seed Add seed crystal NoCrystals->Seed AddSolvent Add more hot solvent OilingOut->AddSolvent SlowCool Cool more slowly OilingOut->SlowCool Boil->Cool Scratch->Cool Seed->Cool AddSolvent->Cool SlowCool->Cool

Caption: Troubleshooting logic for common recrystallization problems.

ChiralResolutionWorkflow Racemic Racemic 2-Aminododecanoic Acid Esterification Esterification (e.g., with Methanol/H+) Racemic->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster EnzymaticHydrolysis Enzymatic Kinetic Resolution (Selective Hydrolysis) RacemicEster->EnzymaticHydrolysis Mixture Mixture of (R)-Ester and (S)-Amino Acid EnzymaticHydrolysis->Mixture Extraction Liquid-Liquid Extraction Mixture->Extraction OrganicPhase (R)-Methyl Ester in Organic Phase Extraction->OrganicPhase AqueousPhase (S)-Amino Acid Salt in Aqueous Phase Extraction->AqueousPhase Hydrolysis Hydrolysis OrganicPhase->Hydrolysis Acidification Acidification AqueousPhase->Acidification PureR Pure (R)-2-Aminododecanoic Acid Hydrolysis->PureR PureS Pure (S)-2-Aminododecanoic Acid Acidification->PureS

References

Troubleshooting

Preventing side reactions during the functionalization of 2-aminododecanoic acid

Welcome to the technical support center for the functionalization of 2-aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this long-chain amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 2-aminododecanoic acid compared to smaller amino acids?

A1: The long, nonpolar dodecyl chain of 2-aminododecanoic acid introduces several challenges not commonly encountered with smaller, more polar amino acids. These include:

  • Solubility: 2-aminododecanoic acid has limited solubility in many common aqueous and nonpolar organic solvents, which can complicate reaction setup and purification.[1][2][3] It is moderately soluble in polar solvents like water and alcohols.[1]

  • Steric Hindrance: The bulky alkyl chain can sterically hinder reactions at the amino and carboxyl functional groups, potentially requiring more forcing reaction conditions or specialized reagents.

  • Purification: The amphiphilic nature of 2-aminododecanoic acid and its derivatives can lead to difficulties during extraction and chromatographic purification, sometimes forming emulsions or exhibiting poor separation.

Q2: What are the most common side reactions to consider during the functionalization of 2-aminododecanoic acid?

A2: The primary side reactions involve the unprotected functional groups. Without proper protection, you may encounter:

  • Self-polymerization: The amino group of one molecule can react with the carboxylic acid of another, leading to the formation of oligomers or polymers.

  • N-acylation and esterification competition: When reacting with a bifunctional reagent, a mixture of N-acylated and esterified products can be formed.

  • Racemization: Activation of the carboxylic acid for amide bond formation can lead to the loss of stereochemical integrity at the alpha-carbon.[4][5][6] This is particularly a concern when using certain coupling reagents or exposing the activated acid to basic conditions for extended periods.[4][5]

Q3: How can I avoid these side reactions?

A3: The most effective strategy to prevent side reactions is the use of protecting groups for the amino and carboxylic acid functionalities. An orthogonal protection strategy, where one protecting group can be removed without affecting the other, is highly recommended for sequential modifications.

Troubleshooting Guides

N-Terminal Protection (Amine Protection)

Issue: Low yield during N-Boc or N-Fmoc protection of 2-aminododecanoic acid.

Potential Cause Troubleshooting Step
Poor Solubility of Starting Material Dissolve 2-aminododecanoic acid in a mixture of a polar solvent (e.g., dioxane, THF, or water) and a suitable organic solvent to improve solubility.[7] For Boc protection, a common solvent system is a mixture of dioxane and water.
Inefficient Base Ensure the use of a suitable base to deprotonate the amino group and neutralize any acid formed during the reaction. For Boc protection, bases like sodium hydroxide or triethylamine are common.[7] For Fmoc protection, a mild base like sodium bicarbonate in a dioxane/water mixture is often used.
Reagent Decomposition Use fresh di-tert-butyl dicarbonate (Boc-anhydride) or Fmoc-Cl/Fmoc-OSu, as these reagents can degrade over time.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider adding a slight excess of the protecting group reagent and extending the reaction time.

Issue: Difficulty in purifying the N-protected product.

Potential Cause Troubleshooting Step
Emulsion formation during workup Use brine (saturated NaCl solution) to break up emulsions during aqueous extraction. Centrifugation can also be effective.
Co-elution of product and starting material Optimize the solvent system for flash column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for carboxylic acids.
C-Terminal Protection (Carboxylic Acid Protection)

Issue: Low yield during esterification (e.g., methyl or t-butyl ester).

Potential Cause Troubleshooting Step
Incomplete reaction Esterification is an equilibrium reaction. To drive it to completion, use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves).
Steric hindrance (for t-butyl ester) The formation of t-butyl esters can be slow due to steric hindrance. Use a strong acid catalyst like sulfuric acid or perchloric acid with isobutylene or tert-butanol.[8][9][10]
Side reactions at the amino group If the amino group is unprotected, it can be alkylated by the esterification reagents. It is highly recommended to protect the amino group (e.g., with Boc) before proceeding with esterification.

Issue: Unwanted side products are observed.

Potential Cause Troubleshooting Step
Dimerization or oligomerization This occurs if both the amino and carboxyl groups are unprotected. Ensure the amino group is protected before activating the carboxylic acid.
Formation of by-products from the protecting group During the deprotection of t-butyl esters with strong acids like TFA, the resulting t-butyl cation can cause side reactions. Use scavengers like triisopropylsilane (TIS) to trap these cations.[11]
Amide Coupling Reactions

Issue: Low yield in amide coupling reactions with protected 2-aminododecanoic acid.

Potential Cause Troubleshooting Step
Inefficient activation of the carboxylic acid Choose an appropriate coupling reagent. Common choices include HATU, HBTU, EDC/HOBt, or DCC/DMAP.[8][11] For sterically hindered couplings, HATU or COMU are often more effective. Pre-activating the carboxylic acid with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the amine can improve yields.[11][12]
Racemization of the alpha-carbon This is a significant risk when activating the carboxylic acid. To minimize racemization, use milder activating agents (e.g., EDC/HOBt) and avoid prolonged exposure to strong bases.[4][5] Performing the reaction at a lower temperature can also help.
Poor solubility of reactants Use a solvent that dissolves all reactants, such as DMF or DCM. Gentle heating may be necessary but be cautious of potential side reactions at elevated temperatures.
Steric hindrance from the long alkyl chain The dodecyl chain may hinder the approach of the amine. Consider using a less sterically hindered amine or a more reactive coupling agent. Increasing the reaction time may also be necessary.

Experimental Protocols

N-Boc Protection of 2-Aminododecanoic Acid
  • Dissolution: Dissolve 2-aminododecanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-2-aminododecanoic acid.

Methyl Esterification of N-Boc-2-Aminododecanoic Acid
  • Dissolution: Dissolve N-Boc-2-aminododecanoic acid (1.0 eq.) in methanol.

  • Catalyst Addition: Cool the solution to 0°C and slowly add thionyl chloride (1.2 eq.) or a catalytic amount of sulfuric acid.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Visualizing Workflows

experimental_workflow cluster_N_protection N-Terminal Protection cluster_C_protection C-Terminal Protection cluster_coupling Amide Coupling A 2-Aminododecanoic Acid B Dissolve in Dioxane/Water + Base A->B C Add (Boc)2O or Fmoc-Cl B->C D Reaction & Workup C->D E N-Protected 2-Aminododecanoic Acid D->E F N-Protected 2-Aminododecanoic Acid G Dissolve in Alcohol + Acid Catalyst F->G H Reaction & Workup G->H I N-Protected 2-Aminododecanoic Acid Ester H->I J N-Protected 2-Aminododecanoic Acid K Activate with Coupling Reagent J->K L Add Amine K->L M Reaction & Purification L->M N N-Protected Dipeptide M->N

Caption: General workflow for the functionalization of 2-aminododecanoic acid.

troubleshooting_logic Start Low Yield in Functionalization Solubility Poor Solubility? Start->Solubility Reagents Reagent Quality/Stoichiometry? Start->Reagents Conditions Reaction Conditions (Temp, Time)? Start->Conditions SideReactions Side Reactions Occurring? Start->SideReactions Sol_Sol Optimize Solvent System (e.g., co-solvents) Solubility->Sol_Sol Yes Reg_Sol Use Fresh Reagents Adjust Stoichiometry Reagents->Reg_Sol Yes Cond_Sol Modify Temperature/Time Monitor with TLC/LC-MS Conditions->Cond_Sol Yes Side_Sol Implement Protecting Groups Use Scavengers SideReactions->Side_Sol Yes

Caption: Troubleshooting logic for low-yielding reactions.

References

Optimization

Improving the coupling efficiency of 2-aminododecanoic acid in automated peptide synthesizers

Topic: Improving the Coupling Efficiency of 2-Aminododecanoic Acid This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Coupling Efficiency of 2-Aminododecanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 2-aminododecanoic acid in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: Why is 2-aminododecanoic acid considered a "difficult" amino acid to couple in automated peptide synthesis?

A1: 2-aminododecanoic acid presents two main challenges during solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The long C10 alkyl chain at the alpha-carbon creates significant steric bulk around the carboxylic acid and alpha-amino groups. This bulk physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics.[1][2]

  • Hydrophobicity and Aggregation: The hydrophobic nature of the long alkyl chain promotes strong intermolecular interactions.[3] This can lead to on-resin aggregation of the peptide chains, causing the resin beads to shrink and preventing efficient diffusion of reagents.[1] This aggregation can result in incomplete coupling and deprotection steps, leading to deletion sequences in the final peptide.[1]

Q2: What are the initial signs of poor coupling efficiency for 2-aminododecanoic acid?

A2: Common indicators of poor coupling include:

  • Positive Ninhydrin (Kaiser) Test: A blue or purple color indicates the presence of unreacted primary amines on the resin after the coupling step.

  • Resin Shrinking: Noticeable shrinking of the resin bed in the reaction vessel can be a sign of peptide aggregation.[1]

  • Broadening of UV Deprotection Profile: In automated synthesizers that monitor Fmoc deprotection by UV absorbance, a broadening of the peak can suggest that the deprotection is slow or incomplete due to aggregation.

  • Mass Spectrometry Analysis of Crude Product: The presence of significant deletion sequences (M-225 Da for 2-aminododecanoic acid) in the final product confirms incomplete coupling.

Q3: Which coupling reagents are most effective for 2-aminododecanoic acid?

A3: For sterically hindered amino acids like 2-aminododecanoic acid, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More powerful onium-salt-based reagents are recommended. These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to their ability to form highly reactive activated esters.[4] COMU is often preferred for its enhanced safety profile.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.

Q4: How can I minimize the risk of racemization when coupling 2-aminododecanoic acid?

A4: Racemization, or the loss of stereochemical purity at the alpha-carbon, can be a concern with sterically hindered amino acids, especially when using highly activating coupling reagents. To minimize this risk:

  • Use an Additive: Always use an additive such as OxymaPure or HOAt in conjunction with your coupling reagent. These are more effective at suppressing racemization than the older additive, HOBt.[4]

  • Choose the Right Base: N,N-Diisopropylethylamine (DIPEA) is a common base, but for residues prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[4]

  • Limit Pre-activation Time: Minimize the time the amino acid is in its highly activated state before it is added to the resin.

  • Control Temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / High Deletion Sequence 1. Insufficient reactivity of coupling reagent.2. Steric hindrance.3. On-resin peptide aggregation.1. Switch to a high-efficiency coupling reagent: Use HATU, HCTU, or COMU with an additive like OxymaPure. 2. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated 2-aminododecanoic acid. 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 2-4 hours) or utilize microwave-assisted synthesis to provide energy to overcome the activation barrier.[2][5] 4. Use a chaotropic salt wash: Before coupling, wash the resin with a solution of a chaotropic salt like LiCl in DMF to disrupt secondary structures.[1]
Resin Clumping or Poor Swelling Significant on-resin peptide aggregation due to the hydrophobicity of 2-aminododecanoic acid.1. Change the primary solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. 2. Use a solvent mixture: A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation. 3. Incorporate aggregation-disrupting elements: If the peptide sequence allows, consider incorporating pseudoproline dipeptides or using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue.
Incomplete Fmoc Deprotection Peptide aggregation is preventing the piperidine solution from accessing all the Fmoc groups.1. Extend deprotection time: Increase the duration of the piperidine treatment. 2. Use a stronger base for deprotection: A solution of 2% DBU and 2% piperidine in DMF can be more effective. 3. Perform a chaotropic salt wash prior to deprotection. [1]

Quantitative Data Summary

Due to the specific nature of 2-aminododecanoic acid, quantitative data on its coupling efficiency is not widely published. The following table provides a generalized comparison of coupling efficiencies for sterically hindered amino acids under various conditions, which can be used as a starting point for optimization.

Coupling Reagent/Condition Relative Efficiency for Hindered Amino Acids Typical Purity of Crude Peptide Key Considerations
DIC/OxymaPure Moderate60-80%Cost-effective, but may require longer reaction times or double coupling.
HBTU/DIPEA High80-90%A widely used and effective combination.
HATU/DIPEA Very High>90%Considered one of the most efficient activators, especially for difficult couplings.[6]
COMU/DIPEA Very High>90%Similar efficiency to HATU with a better safety profile.[6]
Microwave-Assisted (HATU) Excellent>95%Significantly reduces reaction times and improves efficiency for hindered residues.[5]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for ensuring the complete incorporation of 2-aminododecanoic acid.

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-2-aminododecanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • First Coupling Reaction: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 for the second coupling.

  • Final Washing: After the second coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Microwave-Assisted Coupling

This protocol utilizes microwave energy to accelerate the coupling of the sterically hindered 2-aminododecanoic acid.

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel in DMF.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol, which can also be accelerated using microwave energy (e.g., 3 minutes at 75°C). Wash the resin with DMF.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-2-aminododecanoic acid (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

  • Microwave Coupling: Add the coupling solution to the resin. Irradiate in the microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75-90°C).[7]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm complete coupling. If necessary, a second microwave-assisted coupling can be performed.

Protocol 3: Coupling with a Chaotropic Salt Wash

This protocol is designed to disrupt on-resin aggregation prior to coupling.

  • Resin Preparation and Deprotection: Swell the resin and perform Fmoc deprotection as per your standard protocol. Wash with DMF.

  • Chaotropic Salt Wash: Wash the resin with a solution of 0.8 M LiCl in DMF for 10-15 minutes.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove the LiCl.

  • Coupling: Proceed with your chosen coupling protocol (e.g., Protocol 1 using HATU). The disruption of the secondary structures by the chaotropic salt should improve the accessibility of the N-terminal amine.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin coupling Coupling: Fmoc-2-aminododecanoic acid + Coupling Reagent + Base in DMF start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test recouple Recouple kaiser_test->recouple Positive next_deprotection Proceed to Next Deprotection kaiser_test->next_deprotection Negative wash2 Wash (DMF/DCM) recouple->wash2 wash2->next_deprotection troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) q1 Using standard coupling reagent (e.g., DIC/HOBt)? start->q1 a1 Switch to High-Efficiency Reagent (HATU, COMU) q1->a1 Yes q2 Resin shrinking or clumping observed? q1->q2 No double_couple Perform Double Coupling a1->double_couple a2 Use Chaotropic Salt Wash and/or NMP solvent q2->a2 Yes q2->double_couple No a2->double_couple microwave Utilize Microwave- Assisted Synthesis double_couple->microwave Alternative/Advanced

References

Troubleshooting

Technical Support Center: High-Resolution Separation of 2-Aminododecanoic Acid Enantiomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of high-resolution separation of 2-aminododecanoic acid enantiomers. It is intended for res...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of high-resolution separation of 2-aminododecanoic acid enantiomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause Suggested Solution
Poor Resolution (Rs < 1.5) Incorrect chiral stationary phase (CSP) selection.For long-chain amino acids like 2-aminododecanoic acid, consider polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin-based) CSPs.
Suboptimal mobile phase composition.Adjust the organic modifier (e.g., isopropanol, ethanol) concentration in the mobile phase. For polysaccharide-based CSPs in normal-phase mode, a mobile phase of hexane/isopropanol is common. For macrocyclic glycopeptide CSPs, polar ionic or reversed-phase modes can be effective.[1]
Inappropriate temperature.Optimize the column temperature. Lower temperatures can sometimes improve resolution but may increase analysis time and backpressure.
Low efficiency of the column.Ensure the column is properly packed and conditioned. Check for voids or contamination.
Peak Tailing or Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Add a mobile phase additive. For acidic compounds, a small amount of a stronger acid like trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, an amine additive like diethylamine (DEA) may be beneficial.
Column contamination.Flush the column with a strong solvent.
Long Retention Times Mobile phase is too weak.Increase the percentage of the stronger solvent (e.g., isopropanol in a hexane/isopropanol mobile phase).
Strong interaction with the stationary phase.Consider a different type of CSP or a different mobile phase mode (e.g., switching from normal-phase to polar organic mode).
Irreproducible Results Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available.
Temperature variations.Use a column oven to maintain a constant temperature.
Column degradation.Check the column's performance with a standard compound. If performance has degraded, the column may need to be replaced.
No Peaks Detected Incorrect detector settings.Ensure the detector is set to the correct wavelength for the derivatized or underivatized analyte. For underivatized amino acids without a strong chromophore, consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
Sample degradation.Ensure the sample is stable in the prepared solvent and at the analysis temperature.
Derivatization failure.If using an indirect method, confirm the derivatization reaction has gone to completion.

Frequently Asked Questions (FAQs)

1. What is the best general approach for separating 2-aminododecanoic acid enantiomers: direct or indirect chiral HPLC?

Both direct and indirect methods can be effective. The choice depends on available resources and the specific goals of the analysis.

  • Direct Method: This approach uses a chiral stationary phase (CSP) to separate the enantiomers without derivatization. It is often preferred for its simplicity as it avoids extra sample preparation steps and potential side reactions.[2] Macrocyclic glycopeptide-based CSPs are particularly useful for separating underivatized amino acids.

  • Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column (e.g., a C18 column).[3][4] This can be a robust and cost-effective method if a suitable CDA is available.

2. Which type of chiral stationary phase (CSP) is most suitable for 2-aminododecanoic acid?

Given the long alkyl chain of 2-aminododecanoic acid, CSPs that offer good recognition for hydrophobic compounds are recommended.

  • Polysaccharide-based CSPs (e.g., Chiralpak series): These are versatile and widely used for a broad range of chiral compounds. For a non-polar compound like 2-aminododecanoic acid (after derivatization to mask the polar groups), a normal-phase separation on a cellulose or amylose-based CSP is a good starting point.[5]

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC T): These columns are well-suited for the separation of underivatized amino acids and can be operated in various mobile phase modes, including reversed-phase, polar organic, and polar ionic modes, offering flexibility in method development.[1][6]

3. What are some common chiral derivatizing agents (CDAs) for amino acids?

Several CDAs are available for the indirect separation of amino acids.

  • Marfey's Reagent (FDAA): (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts with the primary amine group of amino acids to form diastereomers that are easily separable on a reversed-phase column.[3][7][8]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. This method is highly sensitive due to the fluorescent nature of the derivatives.

4. How can I improve the detection of 2-aminododecanoic acid enantiomers?

2-aminododecanoic acid lacks a strong UV chromophore, which can make detection challenging.

  • Derivatization: Using a CDA that introduces a chromophore or fluorophore (like FDAA or OPA) will significantly enhance UV or fluorescence detection.

  • Universal Detectors: If analyzing the underivatized amino acid, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) can be used. LC-MS is a powerful technique for this purpose as it provides both separation and mass information.[9]

5. What are typical starting conditions for method development?

A good starting point for method development would be to screen different CSPs and mobile phases.

  • For Direct Separation on a Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T):

    • Mobile Phase: A polar ionic mode with a mobile phase of methanol containing 0.1% (w/v) ammonium formate can be a good starting point.[1]

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

  • For Indirect Separation after FDAA Derivatization on a C18 column:

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 340 nm.

Experimental Protocols

Protocol 1: Direct Separation using a Macrocyclic Glycopeptide-Based CSP

This protocol provides a method for the direct enantioselective analysis of 2-aminododecanoic acid.

1. Materials and Reagents:

  • (R,S)-2-aminododecanoic acid standard
  • Methanol (HPLC grade)
  • Ammonium formate
  • Water (HPLC grade)
  • 0.45 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of (R,S)-2-aminododecanoic acid in the mobile phase at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
  • Mobile Phase: Methanol with 0.1% (w/v) ammonium formate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detector: ELSD or Mass Spectrometer

4. Data Analysis:

  • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
  • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
  • Determine the enantiomeric excess (%ee) using the peak areas of the two enantiomers.

Protocol 2: Indirect Separation via FDAA Derivatization

This protocol describes the derivatization of 2-aminododecanoic acid with Marfey's reagent followed by HPLC analysis on an achiral column.

1. Materials and Reagents:

  • (R,S)-2-aminododecanoic acid standard
  • Marfey's Reagent (FDAA)
  • Acetone
  • 1 M Sodium bicarbonate solution
  • 2 M Hydrochloric acid
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Water (HPLC grade)
  • 0.45 µm syringe filters

2. Derivatization Procedure:

  • To 50 µL of a 1 mg/mL solution of 2-aminododecanoic acid in water, add 100 µL of a 1% (w/v) solution of FDAA in acetone.
  • Add 20 µL of 1 M sodium bicarbonate solution.
  • Incubate the mixture at 40 °C for 1 hour.
  • After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.
  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
  • Filter the derivatized sample through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase A: Water with 0.1% TFA
  • Mobile Phase B: Acetonitrile with 0.1% TFA
  • Gradient: 30% B to 70% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 20 µL
  • Detector: UV at 340 nm

4. Data Analysis:

  • Identify the two peaks corresponding to the diastereomers of the derivatized 2-aminododecanoic acid.
  • Calculate the resolution (Rs) and enantiomeric excess (%ee).

Data Presentation

The following tables provide representative data that could be expected from the successful application of the described methods. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative Data for Direct Chiral Separation

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(S)-2-aminododecanoic acid12.5550,0001.8
(R)-2-aminododecanoic acid14.2545,000

Table 2: Representative Data for Indirect Chiral Separation (FDAA Derivatives)

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
FDAA-(S)-2-aminododecanoic acid15.8620,0002.1
FDAA-(R)-2-aminododecanoic acid17.5615,000

Visualizations

Experimental_Workflow cluster_direct Direct Method cluster_indirect Indirect Method prep_direct Sample Preparation (Underivatized) hplc_direct Chiral HPLC (CSP) prep_direct->hplc_direct detect_direct Detection (MS/ELSD) hplc_direct->detect_direct data_direct Data Analysis detect_direct->data_direct prep_indirect Sample Preparation derivatization Derivatization (with CDA) prep_indirect->derivatization hplc_indirect Achiral HPLC (e.g., C18) derivatization->hplc_indirect detect_indirect Detection (UV/Fluorescence) hplc_indirect->detect_indirect data_indirect Data Analysis detect_indirect->data_indirect

Caption: Experimental workflows for direct and indirect chiral separation methods.

Troubleshooting_Tree start Poor Resolution? cause1 Incorrect CSP? start->cause1 Yes cause2 Suboptimal Mobile Phase? start->cause2 Yes cause3 Inefficient Column? start->cause3 Yes solution1 Screen different CSPs (Polysaccharide, Macrocyclic Glycopeptide) cause1->solution1 solution2 Optimize organic modifier % Additives (TFA/DEA) cause2->solution2 solution3 Check column for voids Flush or replace column cause3->solution3

Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.

Logical_Relationships cluster_parameters Experimental Parameters cluster_outcomes Chromatographic Outcomes CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution major impact MP Mobile Phase MP->Resolution major impact Retention Retention Time (tR) MP->Retention major impact PeakShape Peak Shape MP->PeakShape impacts Temp Temperature Temp->Resolution can impact Temp->Retention impacts FR Flow Rate FR->Retention inversely impacts

Caption: Logical relationships between experimental parameters and chromatographic outcomes.

References

Optimization

Optimizing 2-Aminododecanoic Acid Formulations for Antimicrobial Assays: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing 2-aminododecanoic acid for antimicrobial assays. The information is designed to help researchers optimize their experimental workflow and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I having difficulty dissolving 2-aminododecanoic acid in standard biological buffers like PBS (pH 7.4)?

A1: 2-Aminododecanoic acid is an α-amino acid with both a carboxylic acid group and an amino group. This structure means it exists as a zwitterion, carrying both a positive and a negative charge, at or near its isoelectric point (pI).[1][2] At its pI, the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions. The predicted isoelectric point for 2-aminododecanoic acid is approximately 5.75.[3] Therefore, at a neutral pH of 7.4, which is close to its pI, the compound's solubility is significantly reduced.

Q2: How can I improve the solubility of 2-aminododecanoic acid for my antimicrobial assays?

A2: To improve solubility, it is necessary to adjust the pH of the solvent away from the isoelectric point.[1] By either lowering the pH (acidic conditions) or raising the pH (alkaline conditions), the equilibrium of the zwitterion is shifted, resulting in a net positive or negative charge on the molecule, respectively. This net charge enhances its interaction with water molecules, thereby increasing its solubility. A detailed protocol for dissolution is provided in the "Experimental Protocols" section below.

Q3: What is the mechanism of antimicrobial action for 2-aminododecanoic acid?

A3: The primary antimicrobial mechanism of 2-aminododecanoic acid is believed to be the disruption of the bacterial cell membrane.[4] As an amphiphilic molecule with a hydrophobic 12-carbon chain and a hydrophilic amino acid headgroup, it can insert itself into the lipid bilayer of bacterial membranes. This insertion can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][5][6]

Q4: At what concentrations is 2-aminododecanoic acid typically active against bacteria?

A4: The effective concentration of 2-aminododecanoic acid can vary depending on the bacterial species. Preliminary studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 0.5 mg/mL.[4] For more detailed information, refer to the "Quantitative Data Summary" table.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 2-aminododecanoic acid upon addition to culture medium. The pH of the culture medium is close to the isoelectric point (pI) of 2-aminododecanoic acid, causing it to precipitate out of solution.Prepare a concentrated stock solution of 2-aminododecanoic acid at an adjusted pH (either acidic or basic) where it is fully dissolved. Add small volumes of this stock solution to the culture medium. The buffering capacity of the medium should be sufficient to handle the small volume of the pH-adjusted stock without a significant change in the final pH of the assay.
Inconsistent Minimum Inhibitory Concentration (MIC) results across experiments. Incomplete dissolution of the compound, leading to inaccuracies in the actual concentration in the assay wells.Ensure complete dissolution of the 2-aminododecanoic acid stock solution before preparing serial dilutions. Visually inspect the stock solution for any particulate matter. Consider sterile filtering the stock solution through a 0.22 µm filter after dissolution.
Loss of antimicrobial activity over time in prepared solutions. Potential degradation or aggregation of the compound in solution.Prepare fresh solutions of 2-aminododecanoic acid for each experiment. If long-term storage is necessary, store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
High background absorbance or turbidity in control wells. The prepared 2-aminododecanoic acid solution may not be completely soluble at the tested concentrations, causing turbidity.Re-evaluate the dissolution protocol. It may be necessary to further adjust the pH of the stock solution or use a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the assay. Always run a control with the vehicle used to dissolve the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-aminododecanoic acid.

Parameter Value Reference
Molecular Weight 215.33 g/mol [4]
Melting Point 263 °C (decomposes)[7]
Predicted pKa (Carboxyl Group) ~2.55[4][7]
Predicted pKa (Amino Group) ~9.2[3]
Predicted Isoelectric Point (pI) ~5.75[3]
Reported MIC against E. coli As low as 0.5 mg/mL[4]
Reported MIC against S. aureus As low as 0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of 2-Aminododecanoic Acid

This protocol describes the preparation of a stock solution of 2-aminododecanoic acid by pH adjustment to ensure complete dissolution.

Materials:

  • 2-Aminododecanoic acid powder

  • Sterile, purified water

  • 1 M HCl

  • 1 M NaOH

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh out 10 mg of 2-aminododecanoic acid powder and place it in a sterile vial.

  • Add 800 µL of sterile, purified water to the vial. The solution will likely be a suspension.

  • While continuously stirring, slowly add 1 M NaOH dropwise until the 2-aminododecanoic acid is fully dissolved. This will bring the pH to the alkaline range where the molecule carries a net negative charge.

  • Alternatively, for dissolution in an acidic environment, add 1 M HCl dropwise until the powder is fully dissolved. This will result in a net positive charge on the molecule.

  • Once the powder is completely dissolved, adjust the volume to 1.0 mL with sterile, purified water.

  • (Optional but recommended) Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term use or at 4°C for short-term use. It is advisable to prepare fresh solutions for each experiment.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of 2-aminododecanoic acid.

Materials:

  • Prepared stock solution of 2-aminododecanoic acid

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic

  • Sterile diluent (e.g., saline or broth)

Procedure:

  • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the prepared 2-aminododecanoic acid stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as a positive control (broth and inoculum, no compound), and well 12 will serve as a negative control (broth only).

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of 2-aminododecanoic acid that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_stock Prepare 2-Aminododecanoic Acid Stock Solution (pH adjusted) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for MIC determination of 2-aminododecanoic acid.

solubility_logic Solubility Logic for Zwitterionic 2-Aminododecanoic Acid start 2-Aminododecanoic Acid in Aqueous Buffer check_ph Is pH ≈ pI (5.75)? start->check_ph low_solubility Low Solubility (Precipitation) check_ph->low_solubility Yes high_solubility High Solubility check_ph->high_solubility No adjust_ph Adjust pH away from pI (e.g., pH < 4 or pH > 8) low_solubility->adjust_ph adjust_ph->high_solubility

Caption: Logic for optimizing 2-aminododecanoic acid solubility.

antimicrobial_mechanism Proposed Antimicrobial Mechanism of Action compound 2-Aminododecanoic Acid (Amphiphilic) bacterial_membrane Bacterial Cell Membrane (Lipid Bilayer) compound->bacterial_membrane Electrostatic Interaction insertion Insertion of Hydrophobic Tail into Membrane bacterial_membrane->insertion disruption Membrane Disruption and Pore Formation insertion->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed membrane disruption mechanism by 2-aminododecanoic acid.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Aminododecanoic Acid for Pilot Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-aminododecanoic acid for pilot studies. The information is presented in a q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-aminododecanoic acid for pilot studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable methods for synthesizing 2-aminododecanoic acid?

A1: For pilot-scale production, the most common and economically viable methods include the Strecker synthesis and the amination of α-bromo dodecanoic acid. The Strecker synthesis is a one-pot reaction involving an aldehyde (dodecanal), an ammonia source, and a cyanide source, followed by hydrolysis.[1][2][3][4] Amination of α-bromo dodecanoic acid is a two-step process involving the bromination of dodecanoic acid followed by reaction with ammonia.

Q2: What are the key safety considerations when scaling up the Strecker synthesis?

A2: The primary safety concern is the handling of highly toxic cyanide.[4][5] At the pilot scale, it is crucial to use safer cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) instead of hydrogen cyanide (HCN) gas.[4][5] The reaction should be carried out in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including cyanide-specific respirators. A quench solution (e.g., sodium hypochlorite) should always be readily available to neutralize any cyanide spills.

Q3: How can I control the stereochemistry of the final product?

A3: The standard Strecker synthesis produces a racemic mixture of (R) and (S)-2-aminododecanoic acid.[2] For stereospecific synthesis, which is often required for pharmaceutical applications, an asymmetric Strecker reaction can be employed. This involves the use of a chiral auxiliary or a chiral catalyst to selectively produce one enantiomer.[2][6]

Q4: What are the critical parameters to monitor during the scale-up process?

A4: Key parameters to monitor include temperature, pressure, reaction time, and mixing efficiency. Exothermic reactions, such as the hydrolysis step, require careful temperature control to prevent runaways. In a pilot plant setting, automated control systems are essential for maintaining optimal conditions and ensuring batch-to-batch consistency.

Experimental Protocols

Protocol 1: Pilot-Scale Strecker Synthesis of Racemic 2-Aminododecanoic Acid

This protocol outlines the synthesis of a 5 kg batch of racemic 2-aminododecanoic acid.

Step 1: α-Aminonitrile Formation

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and addition funnels is charged with dodecanal (10 kg, 54.2 mol) and methanol (40 L).

  • Ammonia Addition: The reactor is cooled to 10°C, and an aqueous solution of ammonia (25%, 15 L) is added slowly over 1 hour, maintaining the temperature below 20°C.

  • Cyanide Addition: An aqueous solution of sodium cyanide (2.9 kg, 59.2 mol) in 10 L of water is then added dropwise over 2 hours, ensuring the temperature does not exceed 25°C.

  • Reaction: The mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by HPLC until the dodecanal is consumed.

Step 2: Hydrolysis of the α-Aminonitrile

  • Acidification: The reaction mixture is cooled to 10°C, and concentrated hydrochloric acid (37%, 20 L) is slowly added to the reactor. This is a highly exothermic step, and careful temperature control is crucial.

  • Hydrolysis: The mixture is heated to 100°C and refluxed for 12 hours. The completion of the hydrolysis is confirmed by the disappearance of the aminonitrile peak in the HPLC chromatogram.

  • Isolation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration and washed with cold water (2 x 10 L).

  • Purification: The crude product is recrystallized from a water/ethanol mixture to yield pure 2-aminododecanoic acid.

  • Drying: The purified product is dried under vacuum at 60°C to a constant weight.

Quantitative Data

ParameterValue
Starting Material Dodecanal
Batch Size 5 kg (of final product)
Reactor Volume 100 L
Reaction Time (Step 1) 24 hours
Reaction Temperature (Step 1) 10-25°C
Reaction Time (Step 2) 12 hours
Reaction Temperature (Step 2) 100°C (Reflux)
Overall Yield 75-85%
Purity (after recrystallization) >99%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield of α-Aminonitrile - Incomplete reaction of dodecanal.- Side reactions due to temperature fluctuations.- Increase reaction time for Step 1.- Ensure precise temperature control during ammonia and cyanide addition.
Formation of Byproducts - Impurities in starting materials.- Over-reaction or side reactions during hydrolysis.- Use high-purity dodecanal.- Monitor the hydrolysis step closely by HPLC to avoid prolonged reaction times.
Difficulty in Product Isolation - Product is too soluble in the reaction mixture.- Fine particles clogging the filter.- Adjust the pH to the isoelectric point of the amino acid to minimize solubility.- Use a filter aid during filtration.
Low Purity After Recrystallization - Inefficient removal of unreacted starting materials or byproducts.- Optimize the solvent system for recrystallization.- Consider a second recrystallization step or purification by column chromatography.
Exothermic Runaway During Hydrolysis - Too rapid addition of concentrated acid.- Add the acid slowly with efficient cooling and stirring.- Ensure the reactor's cooling system is functioning optimally.

Visualizations

experimental_workflow start Start: Dodecanal reactor 100 L Glass-Lined Reactor start->reactor step1 Step 1: α-Aminonitrile Formation - Add Dodecanal & Methanol - Cool to 10°C - Add aq. Ammonia - Add aq. NaCN - Stir for 24h at RT reactor->step1 step2 Step 2: Hydrolysis - Cool to 10°C - Add conc. HCl - Reflux at 100°C for 12h step1->step2 isolation Isolation - Cool to RT - Filter - Wash with cold water step2->isolation purification Purification - Recrystallize from Water/Ethanol isolation->purification drying Drying - Vacuum oven at 60°C purification->drying end_product Final Product: 2-Aminododecanoic Acid drying->end_product

Caption: Experimental workflow for the pilot-scale synthesis of 2-aminododecanoic acid.

troubleshooting_logic start Problem Detected low_yield Low Yield Check reaction time and temperature control in Step 1 start->low_yield byproducts Byproduct Formation Analyze purity of starting materials and monitor hydrolysis start->byproducts isolation_issue Isolation Difficulty Adjust pH to isoelectric point, use filter aid start->isolation_issue low_purity Low Purity Optimize recrystallization solvent, consider second purification start->low_purity runaway Exothermic Runaway Slow acid addition, ensure efficient cooling start->runaway solution Solution Implemented low_yield->solution byproducts->solution isolation_issue->solution low_purity->solution runaway->solution

Caption: Troubleshooting logic for the synthesis of 2-aminododecanoic acid.

References

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Aminododecanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of 2-aminododecanoic acid. Du...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of 2-aminododecanoic acid. Due to the limited availability of direct in vivo studies on this specific molecule, this guide draws upon its known physicochemical properties and established principles of lipoamino acid absorption to provide predictive insights and actionable protocols.

I. Physicochemical Properties of 2-Aminododecanoic Acid

Understanding the fundamental properties of 2-aminododecanoic acid is crucial for designing effective bioavailability enhancement strategies. Its amphiphilic nature, combining a hydrophilic amino acid head with a lipophilic fatty acid tail, presents unique challenges and opportunities.[1]

PropertyValueReference
Molecular Formula C₁₂H₂₅NO₂[1]
Molecular Weight 215.33 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 263 °C (decomposition)[1][3]
LogP (Octanol-Water Partition Coefficient) 3.62940 (predicted)[1]
Polar Surface Area (PSA) 63.32 Ų[1][2]
pKa (predicted) ~2.55 (carboxyl group)[1]
Solubility Amphiphilic, with limited water solubility due to the long hydrocarbon chain.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges and strategies for improving the in vivo bioavailability of 2-aminododecanoic acid.

Q1: What are the primary anticipated barriers to the oral bioavailability of 2-aminododecanoic acid?

A1: Based on its structure, the primary barriers are likely:

  • Low Aqueous Solubility: The 12-carbon aliphatic chain imparts significant lipophilicity, which can limit its dissolution in the aqueous environment of the gastrointestinal (GI) tract.[1] Poor dissolution is a common rate-limiting step for the absorption of lipophilic compounds.

  • First-Pass Metabolism: As a fatty acid derivative, it may be subject to metabolism in the enterocytes (intestinal wall cells) and the liver before reaching systemic circulation.

  • Efflux Transporter Activity: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the GI lumen.

Q2: How might the amphiphilic nature of 2-aminododecanoic acid influence its absorption?

A2: The amphiphilic character can have a dual effect. The lipophilic tail may facilitate passive diffusion across the lipid membranes of enterocytes.[4] However, the polar amino acid head group might influence its interaction with transporters and its overall solubility. This dual nature makes formulation strategies that can balance its hydrophilic and lipophilic properties crucial.

Q3: What are some promising formulation strategies to enhance the bioavailability of 2-aminododecanoic acid?

A3: Several strategies applicable to lipophilic compounds could be effective:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic molecules by presenting them in a more readily absorbable form.

  • Prodrug Approaches: Conjugating the amino or carboxyl group with a hydrophilic moiety could temporarily increase its aqueous solubility, with the promoiety being cleaved enzymatically in vivo to release the active compound.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area-to-volume ratio, which can enhance the dissolution rate in the GI fluids.

Q4: Are there specific in vivo models that would be suitable for studying the bioavailability of 2-aminododecanoic acid?

A4: Standard rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are appropriate for initial in vivo pharmacokinetic studies.[5][6] Cannulation of the jugular vein for serial blood sampling is a common and effective technique to obtain the necessary plasma concentration-time data.

III. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during in vivo bioavailability studies of 2-aminododecanoic acid.

Issue 1: Very low or undetectable plasma concentrations after oral administration.

Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution * In Vitro: Conduct solubility studies in simulated gastric and intestinal fluids (SGF, SIF). * Formulation: Develop a lipid-based formulation (e.g., SEDDS) or reduce particle size (micronization). * In Vivo: Re-evaluate the formulation and dosing vehicle.
Extensive first-pass metabolism * In Vitro: Assess metabolic stability in liver microsomes and S9 fractions. * In Vivo: Compare oral (PO) vs. intravenous (IV) administration to determine absolute bioavailability. A significant difference suggests high first-pass metabolism.
P-glycoprotein (P-gp) efflux * In Vitro: Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). An increase in permeability in the presence of the inhibitor suggests P-gp efflux. * In Vivo: Co-administer with a P-gp inhibitor to see if plasma concentrations increase.
Analytical method not sensitive enough * Method Validation: Review the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS). * Optimization: Optimize the mass spectrometry parameters and sample extraction procedure to improve sensitivity.

Issue 2: High variability in plasma concentrations between animals.

Potential Cause Troubleshooting Steps
Inconsistent dosing * Technique: Ensure consistent oral gavage technique and volume across all animals. * Formulation Stability: Check for precipitation of the compound in the dosing vehicle over time.
Food effects * Protocol: Standardize the fasting period for all animals before dosing. The presence of food can significantly alter GI physiology and drug absorption.
Physiological differences between animals * Animal Selection: Use animals from a single supplier with a narrow age and weight range. * Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress.

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. In Vitro Solubility Assessment

Objective: To determine the solubility of 2-aminododecanoic acid in simulated physiological fluids.

Materials:

  • 2-aminododecanoic acid

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC or LC-MS/MS system

Protocol:

  • Add an excess amount of 2-aminododecanoic acid to separate vials containing SGF and SIF.

  • Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of dissolved 2-aminododecanoic acid in the filtrate using a validated HPLC or LC-MS/MS method.

B. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of 2-aminododecanoic acid following oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

Experimental Groups (n=5 per group):

  • Group A (IV): 2 mg/kg 2-aminododecanoic acid in a suitable IV vehicle (e.g., saline with a co-solvent).

  • Group B (PO): 10 mg/kg 2-aminododecanoic acid in an appropriate oral vehicle (e.g., 0.5% carboxymethylcellulose or a lipid-based formulation).

Protocol:

  • Fast rats overnight (with access to water) before dosing.

  • Administer the compound to each group via the respective route.

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of 2-aminododecanoic acid in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

C. LC-MS/MS Quantification of 2-Aminododecanoic Acid in Plasma

Objective: To develop a sensitive and specific method for quantifying 2-aminododecanoic acid in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Perform a protein precipitation extraction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Separate the analyte from endogenous plasma components using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-aminododecanoic acid and its internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

V. Data Presentation Templates

Clear and structured data presentation is essential for interpretation and comparison.

Table 1: Example Pharmacokinetic Parameters of 2-Aminododecanoic Acid in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC₀₋t (ngh/mL) [Insert Value][Insert Value]
AUC₀₋inf (ngh/mL) [Insert Value][Insert Value]
Half-life (t½) (h) [Insert Value][Insert Value]
Absolute Bioavailability (F%) -[Calculate Value]

Table 2: Example Formulation Comparison for Oral Bioavailability

FormulationDose (mg/kg)Cmax (ng/mL)AUC₀₋₂₄ (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension 10[Insert Value][Insert Value]100 (Reference)
SEDDS Formulation 10[Insert Value][Insert Value][Calculate Value]
Micronized Powder 10[Insert Value][Insert Value][Calculate Value]

VI. Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) oral Oral Administration of 2-Aminododecanoic Acid (Formulated) dissolution Dissolution in GI Fluids oral->dissolution absorption Membrane Permeation (Passive Diffusion) dissolution->absorption metabolism First-Pass Metabolism (Gut Wall) absorption->metabolism efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein metabolism->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Fraction) liver->systemic

Caption: Hypothetical absorption pathway of 2-aminododecanoic acid.

G start Start: Low Bioavailability Observed solubility Assess Aqueous Solubility (SGF/SIF) start->solubility permeability Assess Permeability (e.g., Caco-2) solubility->permeability High formulate Improve Formulation: - Lipid-based - Particle size reduction solubility->formulate Low metabolism Assess Metabolic Stability (Microsomes) permeability->metabolism High prodrug Prodrug Strategy permeability->prodrug Low inhibitors Co-administer Inhibitors (Metabolism/Efflux) metabolism->inhibitors Low Stability end Re-evaluate In Vivo PK metabolism->end High Stability formulate->end prodrug->end inhibitors->end

Caption: Troubleshooting logic for low bioavailability.

G cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation sol Solubility Assessment perm Permeability (Caco-2) form Vehicle/Excipient Selection sol->form met Metabolic Stability (Microsomes) perm->form met->form dev Formulation Optimization form->dev pk Pharmacokinetic Study (PO vs. IV in Rats) dev->pk analysis LC-MS/MS Analysis of Plasma Samples pk->analysis calc Calculate Bioavailability and PK Parameters analysis->calc calc->dev Iterate if needed

Caption: Experimental workflow for bioavailability assessment.

References

Reference Data & Comparative Studies

Validation

The Antimicrobial Potential of 2-Aminododecanoic Acid Against Staphylococcus aureus: A Comparative Analysis Based on its Parent Compound, Lauric Acid

For researchers, scientists, and drug development professionals, understanding the antimicrobial landscape is critical for innovation. While specific data on the direct antimicrobial activity of 2-aminododecanoic acid ag...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial landscape is critical for innovation. While specific data on the direct antimicrobial activity of 2-aminododecanoic acid against Staphylococcus aureus is not extensively available in current literature, a robust body of evidence exists for its parent compound, dodecanoic acid (commonly known as lauric acid). This guide provides a comparative analysis of the well-documented anti-staphylococcal properties of lauric acid and its derivatives, offering a foundational perspective for the potential efficacy of 2-aminododecanoic acid.

Lauric acid, a 12-carbon saturated fatty acid, has demonstrated significant bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[1][2] This guide will delve into the quantitative data supporting lauric acid's efficacy, detail the experimental protocols used for its validation, and visualize the underlying mechanisms and workflows.

Comparative Antimicrobial Efficacy

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a summary of the reported MIC values for lauric acid and its derivatives against Staphylococcus aureus, compared to a standard antibiotic.

CompoundStaphylococcus aureus Strain(s)MICReference
Lauric AcidGeneral and MRSA156 µg/mL[2]
MonolaurinMRSA500-2000 µg/mL
Lauric acid carbohydrate estersGeneral and MRSA0.04–0.16 mmol l−1[3]
Myristylamine (C14 amine)MRSA1.56 µg/ml[4]
VancomycinMRSA1-2 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to validate the antimicrobial activity of compounds like lauric acid against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of Staphylococcus aureus is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent: The test compound (e.g., lauric acid) is dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.

  • Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in evaluating antimicrobial activity and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum MIC Assay MIC Assay Standardized Inoculum->MIC Assay Test Compound Test Compound Serial Dilutions Serial Dilutions Test Compound->Serial Dilutions Serial Dilutions->MIC Assay Incubation Incubation MIC Assay->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Subculture on Agar Subculture on Agar Visual Inspection->Subculture on Agar Visual Inspection->Subculture on Agar Incubation_Agar Incubation_Agar Subculture on Agar->Incubation_Agar Colony Counting Colony Counting Incubation_Agar->Colony Counting

Workflow for Antimicrobial Susceptibility Testing.

Mechanism_of_Action cluster_bacteria Staphylococcus aureus Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Lauric Acid Lauric Acid Lauric Acid->Cell Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Proposed Mechanism of Lauric Acid against S. aureus.

Conclusion

References

Comparative

A Comparative Analysis of 2-Aminododecanoic Acid in Peptide Design: Enhancing Therapeutic Potential

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-aminododecanoic acid and other fatty amino acids to modulate peptide properties for enhanced thera...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-aminododecanoic acid and other fatty amino acids to modulate peptide properties for enhanced therapeutic applications.

The strategic incorporation of fatty amino acids into peptide structures, a process known as lipidation, has emerged as a powerful tool in drug discovery to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. Among the various lipid modifications, the use of 2-aminododecanoic acid (Aba), a 12-carbon fatty amino acid, offers a unique balance of hydrophobicity and functionality. This guide provides a comparative analysis of Aba with other common fatty amino acids, supported by experimental data and detailed protocols, to aid in the rational design of lipidated peptides with optimized pharmacokinetic and pharmacodynamic profiles.

The Impact of Fatty Amino Acid Chain Length on Peptide Properties

The length of the fatty acid chain plays a critical role in determining the biophysical and biological properties of a peptide. Increasing the chain length generally enhances hydrophobicity, which can lead to improved membrane interaction and cellular uptake. However, it can also impact solubility and potentially lead to aggregation.

A comparative study on a model antimicrobial peptide demonstrated that increasing the fatty acid chain length from 8 to 16 carbons progressively enhanced its antimicrobial activity.[1] However, a further increase to 18 carbons led to a decrease in activity, likely due to the peptide's reduced solubility and increased propensity to form micelles.[1] This highlights the importance of optimizing the chain length for a specific peptide and its intended application.

Fatty Amino AcidChain LengthKey Effects on Peptide Properties
2-Aminooctanoic AcidC8Modest increase in hydrophobicity, may improve solubility compared to longer chains.
2-Aminododecanoic Acid C12 Offers a balance of increased hydrophobicity for improved membrane interaction and sufficient aqueous solubility. [1]
2-Aminomyristic AcidC14Significant increase in hydrophobicity, enhanced membrane association.
2-Aminopalmitic AcidC16Strong hydrophobic character, can significantly improve stability and cellular uptake, but may decrease solubility.
2-Aminostearic AcidC18Very high hydrophobicity, increased risk of aggregation and reduced bioavailability.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Aminododecanoyl-Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating 2-aminododecanoic acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-2-aminododecanoic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of 2-Aminododecanoic Acid: For the desired position, use Fmoc-2-aminododecanoic acid in the coupling step.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This assay evaluates the stability of a lipidated peptide in the presence of proteolytic enzymes.

Materials:

  • Purified lipidated peptide

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • TFA

  • HPLC system

Procedure:

  • Sample Preparation: Dissolve the lipidated peptide in PBS to a final concentration of 1 mg/mL.

  • Enzymatic Digestion:

    • Add trypsin solution to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile to the aliquot.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Calculate the percentage of intact peptide remaining at each time point.

Cell Permeability Assay

A qualitative assessment of cell permeability can be performed using a cellular uptake assay with a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled lipidated peptide (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium

  • PBS

  • Formaldehyde

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation:

    • Prepare a solution of the fluorescently labeled lipidated peptide in cell culture medium at a desired concentration.

    • Remove the old medium from the cells and add the peptide-containing medium.

    • Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Visualization: Wash the cells with PBS and visualize the cellular uptake of the fluorescently labeled peptide using a fluorescence microscope.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling (including 2-aminododecanoic acid) s2->s3 Repeat for each amino acid s3->s2 Repeat for each amino acid s4 Cleavage & Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 a1 Enzymatic Stability Assay s5->a1 Purified Lipidated Peptide a2 Cell Permeability Assay a1->a2 a3 Circular Dichroism Spectroscopy a2->a3

Caption: Experimental workflow for the synthesis and analysis of lipidated peptides.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Lipidated_Peptide Lipidated Peptide Lipidated_Peptide->GPCR Binds and Activates

Caption: Lipidated peptide modulation of a G-protein coupled receptor (GPCR) signaling pathway.

Impact on Signaling Pathways

Lipidated peptides can significantly influence cellular signaling pathways by enhancing their interaction with cell membranes and membrane-associated proteins, such as G-protein coupled receptors (GPCRs) and components of the Wnt signaling pathway.

The increased hydrophobicity conferred by the fatty acid moiety can promote the localization of the peptide to the plasma membrane, thereby increasing its effective concentration near membrane-bound receptors. This can lead to enhanced receptor activation or inhibition. For instance, lipidated peptides have been shown to modulate the Wnt signaling pathway, which is crucial in embryonic development and cancer.[2][3][4] The lipid modification can facilitate the interaction of the peptide with the Frizzled family of receptors, which are the primary receptors for Wnt ligands.

Similarly, in GPCR signaling, the lipid anchor can promote the interaction of the peptide with the receptor, potentially acting as an allosteric modulator or a biased agonist, leading to the selective activation of downstream signaling cascades.[5][6][7] The choice of fatty amino acid, including its chain length, can therefore be used to fine-tune the peptide's activity on these critical signaling pathways.

Conclusion

The incorporation of 2-aminododecanoic acid presents a strategic approach to peptide design, offering a favorable balance between enhanced membrane interaction and maintained solubility. This comparative guide provides a framework for researchers to rationally design and evaluate lipidated peptides with improved therapeutic potential. The provided experimental protocols and insights into the impact of fatty acid chain length on peptide properties and signaling pathway modulation will aid in the development of next-generation peptide-based drugs. Further quantitative comparative studies are warranted to fully elucidate the nuanced effects of different fatty amino acids on a broader range of peptide scaffolds and biological targets.

References

Validation

R- vs. S-2-Aminododecanoic Acid: A Comparative Guide to Biological Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminododecanoic acid, a long-chain alpha-amino acid, exists as two stereoisomers, the R- and S-enantiomers. While structurally similar, the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminododecanoic acid, a long-chain alpha-amino acid, exists as two stereoisomers, the R- and S-enantiomers. While structurally similar, the distinct spatial arrangement of the amino group at the alpha-carbon can lead to significant differences in their biological activity. This guide provides a comparative analysis of the potential efficacy of R- and S-2-aminododecanoic acid in biological systems, with a focus on their plausible mechanism of action as modulators of sphingolipid metabolism. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes information from related compounds and established biochemical principles to postulate differential effects and provides detailed experimental protocols to enable such comparative investigations.

Postulated Mechanism of Action: Inhibition of Ceramide Synthases

Sphingolipids are a class of lipids that play crucial roles in cell signaling, proliferation, and apoptosis. A key enzyme family in their metabolism is the ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form dihydroceramide, a precursor to ceramides.[1][2] Given that 2-aminododecanoic acid is a fatty acid analogue, it is hypothesized that its enantiomers may act as competitive inhibitors of ceramide synthases. The long dodecanoyl chain could allow it to enter the fatty acid binding site of the enzyme, while the amino group at the alpha-position might interfere with the catalytic process.

The stereochemistry at the alpha-carbon is likely to be a critical determinant of inhibitory potency. Enzymes are chiral macromolecules, and their active sites are three-dimensional.[3] Therefore, the R- and S-enantiomers of 2-aminododecanoic acid will interact differently with the amino acid residues in the active site of ceramide synthases, leading to enantioselective inhibition. One enantiomer may bind with higher affinity and be a more potent inhibitor than the other.

Data Presentation: Hypothetical Comparative Efficacy

The following tables present a hypothetical comparison of the efficacy of R- and S-2-aminododecanoic acid based on the principles of stereospecificity in enzyme inhibition. It is crucial to note that these are postulated differences and require experimental validation.

Table 1: Postulated Comparative Inhibition of Ceramide Synthases

EnantiomerTarget EnzymePostulated IC₅₀ (µM)Rationale
R-2-Aminododecanoic acid Ceramide Synthase (isoform-dependent)LowerThe spatial orientation of the amino group in the R-configuration may lead to a more favorable interaction with the active site residues of certain CerS isoforms, resulting in higher binding affinity and more potent inhibition.
S-2-Aminododecanoic acid Ceramide Synthase (isoform-dependent)HigherThe S-configuration might result in steric hindrance or less optimal electrostatic interactions within the active site, leading to lower binding affinity and weaker inhibition compared to the R-enantiomer.

Table 2: Postulated Comparative Effects on Cellular Processes

Biological EffectR-2-Aminododecanoic acidS-2-Aminododecanoic acidRationale
Induction of Apoptosis More PotentLess PotentBy inhibiting ceramide synthases, the enantiomers may lead to an accumulation of pro-apoptotic sphingoid bases and a depletion of pro-survival ceramides. The more potent inhibitor (postulated to be the R-enantiomer) would induce a stronger apoptotic response.
Inhibition of Cell Proliferation More PotentLess PotentAlterations in sphingolipid metabolism are known to affect cell cycle progression. The enantiomer with greater inhibitory activity on ceramide synthases is expected to have a more pronounced anti-proliferative effect.
Antimicrobial Activity Potentially HigherPotentially LowerLong-chain amino acids can have antimicrobial properties. The stereochemistry could influence interactions with bacterial cell membranes or enzymes, leading to differential activity.

Experimental Protocols

To experimentally validate the hypothetical differences in efficacy between R- and S-2-aminododecanoic acid, the following detailed experimental protocols are provided.

In Vitro Ceramide Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of R- and S-2-aminododecanoic acid for specific ceramide synthase isoforms.

Methodology:

  • Enzyme Source: Use commercially available recombinant human ceramide synthase isoforms (e.g., CerS2, CerS5, CerS6) or microsomal preparations from cells overexpressing a specific CerS isoform.

  • Substrates: Use a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a specific fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6, lignoceroyl-CoA for CerS2).

  • Inhibitors: Prepare stock solutions of R- and S-2-aminododecanoic acid in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of the R- or S-enantiomer.

    • Initiate the reaction by adding the substrates.

    • Incubate at 37°C for a predetermined time.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

    • Extract the lipids.

    • Separate the fluorescent product (NBD-ceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the fluorescent product using a plate reader or fluorescence detector.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of R- and S-2-aminododecanoic acid on cancer cell lines.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a cell line known to be sensitive to sphingolipid metabolism modulation) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of R- and S-2-aminododecanoic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of the enantiomer to determine the IC₅₀ for cytotoxicity.

Quantification of Intracellular Ceramide Levels by LC-MS/MS

Objective: To measure the effect of R- and S-2-aminododecanoic acid on the intracellular levels of different ceramide species.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with effective concentrations of R- and S-2-aminododecanoic acid (determined from the MTT assay) for a specified time.

  • Lipid Extraction:

    • Harvest the cells and wash with PBS.

    • Perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

    • Include an internal standard (e.g., C17:0 ceramide) for normalization.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different ceramide species based on their acyl chain length using a C18 reverse-phase column.

    • Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Normalize the peak area of each ceramide species to the peak area of the internal standard. Compare the ceramide levels in treated cells to those in control cells.

Mandatory Visualizations

Signaling_Pathway cluster_de_novo De Novo Sphingolipid Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Cell_Proliferation Cell Proliferation Ceramide->Cell_Proliferation R_Acid R-2-aminododecanoic acid CerS CerS R_Acid->CerS S_Acid S-2-aminododecanoic acid S_Acid->CerS

Caption: Postulated inhibition of Ceramide Synthase (CerS) by R- and S-2-aminododecanoic acid.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell In Cellulo Assays a Recombinant CerS d Measure Product Formation a->d b Substrates b->d c R/S Enantiomers c->d e Determine IC50 d->e f Cancer Cell Line g Treat with R/S Enantiomers f->g h MTT Assay g->h i LC-MS/MS for Ceramides g->i j Assess Viability & Ceramide Levels h->j i->j

Caption: Workflow for comparing R- and S-2-aminododecanoic acid efficacy.

References

Comparative

A comparative study of 2-aminododecanoic acid-based liposomes versus other nanocarriers for drug delivery

A detailed examination of 2-aminododecanoic acid-based liposomes in comparison to established nanocarrier platforms, including polymeric nanoparticles, solid lipid nanoparticles, and micelles. This guide provides researc...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-aminododecanoic acid-based liposomes in comparison to established nanocarrier platforms, including polymeric nanoparticles, solid lipid nanoparticles, and micelles. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison, supported by experimental protocols and visualizations, to aid in the selection and design of next-generation drug delivery systems.

While the specific application of 2-aminododecanoic acid in liposomal drug delivery is an emerging area with limited published data, this guide provides a comparative framework based on the well-established principles of amino acid-functionalized liposomes. The inclusion of amino acids as functional components in liposomal formulations can enhance their stability, targeting capabilities, and overall therapeutic efficacy. This comparative study will, therefore, draw upon data from liposomes functionalized with other amino acids as a proxy to evaluate the potential performance of 2-aminododecanoic acid-based systems against other leading nanocarriers.

Comparative Performance of Nanocarriers

The selection of an appropriate nanocarrier is critical for the successful delivery of therapeutic agents. The following tables provide a summary of key quantitative performance indicators for amino acid-based liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles, based on published experimental data. It is important to note that these values can vary significantly depending on the specific formulation, the encapsulated drug, and the experimental conditions.

Table 1: Physicochemical Properties of Nanocarriers

Nanocarrier TypeTypical Size Range (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amino Acid-Based Liposomes 80 - 2000.1 - 0.3-40 to +60
Polymeric Nanoparticles 100 - 5000.05 - 0.3-30 to +40
Solid Lipid Nanoparticles (SLNs) 50 - 10000.1 - 0.4-35 to +50
Micelles 10 - 1000.1 - 0.25-20 to +30

Table 2: Drug Loading and Release Characteristics

Nanocarrier TypeEncapsulation Efficiency (%)Drug Loading Capacity (%)Release Profile
Amino Acid-Based Liposomes 60 - 95% (hydrophilic drugs)[1]1 - 15%Biphasic (initial burst followed by sustained release)
80 - 99% (lipophilic drugs)
Polymeric Nanoparticles 50 - 90%[2]5 - 25%[2]Sustained release (diffusion and polymer degradation controlled)
Solid Lipid Nanoparticles (SLNs) 40 - 95%1 - 30%Often biphasic, can be prone to drug expulsion during storage
Micelles 20 - 80% (hydrophobic drugs)5 - 25%Can be rapid due to dissociation upon dilution

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for the preparation and characterization of 2-aminododecanoic acid-based liposomes and methods for evaluating their drug loading and release properties.

Preparation of 2-Aminododecanoic Acid-Based Liposomes (Hypothetical Protocol)

This protocol describes the preparation of unilamellar liposomes incorporating 2-aminododecanoic acid using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 2-aminododecanoic acid

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Dissolve DPPC, cholesterol, and 2-aminododecanoic acid in a molar ratio of 55:40:5 in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. If encapsulating a hydrophilic drug, it should be dissolved in the PBS hydration buffer.

  • The resulting multilamellar vesicle (MLV) suspension is then subjected to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • To produce unilamellar vesicles of a defined size, the MLV suspension is extruded 11 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • The final liposomal suspension is stored at 4°C.

Characterization of Liposomes

Particle Size and Zeta Potential: The mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomal formulations are determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively, using a Zetasizer instrument.[3][4] Samples are diluted with PBS (pH 7.4) and measurements are performed at 25°C.

Morphology: The morphology of the liposomes is visualized using cryogenic transmission electron microscopy (Cryo-TEM). A small aliquot of the liposome suspension is applied to a glow-discharged carbon-coated copper grid, blotted to form a thin film, and rapidly plunged into liquid ethane. The vitrified sample is then transferred to a cryo-holder and observed under a transmission electron microscope.

Determination of Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading capacity (DLC) are determined by separating the unencapsulated drug from the liposomes.

Procedure:

  • Place the liposome suspension in a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

  • Centrifuge at a high speed (e.g., 14,000 x g) for 30 minutes to separate the liposomes (retentate) from the aqueous phase containing the unencapsulated drug (filtrate).

  • Quantify the amount of free drug in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • To determine the total drug amount, disrupt the liposomes in the original suspension by adding a suitable solvent (e.g., methanol or Triton X-100) and measure the drug concentration.

  • Calculate the EE and DLC using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DLC (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

In Vitro Drug Release Study

The in vitro release of the encapsulated drug from the liposomes is typically assessed using a dialysis method.

Procedure:

  • Transfer a known amount of the drug-loaded liposome suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Place the dialysis bag in a beaker containing a larger volume of release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) to maintain sink conditions.

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction a Dissolve Lipids & Drug (in organic solvent) b Rotary Evaporation a->b c Thin Lipid Film b->c d Add Aqueous Buffer (+/- Hydrophilic Drug) c->d e Vortexing/Sonication d->e f Multilamellar Vesicles (MLVs) e->f g Extrusion f->g h Unilamellar Liposomes g->h

Caption: Workflow for the preparation of drug-loaded liposomes.

Cellular_Uptake_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space L Functionalized Liposome R Cell Surface Receptor L->R Binding E Endosome R->E Endocytosis LE Late Endosome / Lysosome E->LE Maturation Rel Drug Release LE->Rel C Cytosol N Nucleus C->N Target Action Rel->C

Caption: Cellular uptake and intracellular trafficking of functionalized liposomes.

Concluding Remarks

Amino acid-based liposomes represent a promising platform for drug delivery, offering the potential for enhanced stability, biocompatibility, and targeted delivery. While specific data on 2-aminododecanoic acid-based liposomes is not yet widely available, the general principles of amino acid functionalization suggest that such systems could offer competitive advantages over other nanocarriers.

  • Compared to Polymeric Nanoparticles , amino acid-based liposomes may offer superior biocompatibility and biodegradability, as they are composed of naturally occurring or nature-inspired molecules. However, polymeric nanoparticles can provide more robust control over drug release kinetics due to the slower degradation of the polymer matrix.[2][5]

  • In comparison with Solid Lipid Nanoparticles , liposomes generally exhibit higher drug loading capacity for hydrophilic drugs and a more stable drug release profile, as SLNs can be prone to drug expulsion during storage due to lipid crystallization.[6][7][8]

  • Relative to Micelles , liposomes are more versatile, capable of encapsulating both hydrophilic and lipophilic drugs, whereas micelles are primarily suited for hydrophobic compounds.[9][10][11] Liposomes also tend to be more stable in vivo, as micelles can dissociate upon dilution in the bloodstream.[10]

Further research into the specific properties and performance of 2-aminododecanoic acid-based liposomes is warranted to fully elucidate their potential as a novel drug delivery system. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations and to make informed decisions in the design and development of advanced nanomedicines.

References

Validation

A Researcher's Guide to the Validation of Analytical Methods for 2-Aminododecanoic Acid in Biological Samples

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of molecules like 2-aminododecanoic acid in biological matrices is paramount. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of molecules like 2-aminododecanoic acid in biological matrices is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research needs.

2-Aminododecanoic acid, a long-chain amino acid, presents unique analytical challenges due to its amphipathic nature. Its long alkyl chain lends it hydrophobic properties, while the amino and carboxylic acid groups provide polarity. This duality can complicate separation and detection in complex biological samples such as plasma, serum, or tissue homogenates. This guide focuses on a validated HPLC-MS method, leveraging derivatization to enhance chromatographic retention and detection sensitivity, and compares its performance with established GC-MS and CE-based approaches.

Method Comparison at a Glance

The choice of analytical method depends on various factors including sensitivity, throughput, cost, and the specific requirements of the study. Below is a summary of the key performance characteristics of the discussed methods.

ParameterHPLC-MS/MS (with Derivatization)GC-MS (with Derivatization)Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on charge and size, various detection methods.
Derivatization Often required to improve chromatography and ionization.Required to increase volatility.Can be used to enhance detection.
Linearity (r²) >0.995[1]>0.998>0.99
Limit of Detection (LOD) 1.2–12 fmol on column[1]0.03–12 µM[2]16–172 µmol/L (without derivatization)[3]
Limit of Quantitation (LOQ) 0.3–30 µM[2]--
Intra-day Precision (%RSD) <20.1%[1]0.9–8.3%[2]<1.8% (migration time)
Inter-day Precision (%RSD) <20.1%[1]1.5–14.1%[2]-
Accuracy (% Recovery) <20.7%[1]--

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and analysis for each technique are provided below.

I. Validated HPLC-MS/MS Method

This protocol is adapted from validated methods for similar long-chain molecules and general amino acid analysis, employing derivatization to enhance analytical performance.

1. Sample Preparation (from Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 2-aminododecanoic acid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

2. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) [1]

  • Buffer Addition: To the supernatant, add 70 µL of borate buffer (0.2 M, pH 8.8).

  • Reagent Addition: Add 20 µL of AQC reagent solution (3 mg/mL in acetonitrile).

  • Incubation: Vortex immediately and incubate at 55°C for 10 minutes.

3. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for AQC-derivatized 2-aminododecanoic acid and the internal standard would need to be determined by direct infusion.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation 1. Centrifugation Centrifugation Precipitation->Centrifugation 2. Supernatant Collect Supernatant Centrifugation->Supernatant 3. Buffer Add Borate Buffer Supernatant->Buffer 4. AQC Add AQC Reagent Buffer->AQC 5. Incubation Incubate at 55°C AQC->Incubation 6. HPLC HPLC Separation (C18 Column) Incubation->HPLC 7. MS MS/MS Detection (ESI+, MRM) HPLC->MS 8. Data Data Acquisition & Quantification MS->Data 9. Method_Comparison cluster_StartingPoint Biological Sample cluster_Methods Analytical Methods cluster_Steps_HPLC HPLC-MS/MS Steps cluster_Steps_GC GC-MS Steps cluster_Steps_CE CE Steps Sample Plasma, Serum, or Tissue Homogenate HPLC_MS HPLC-MS/MS Sample->HPLC_MS GC_MS GC-MS Sample->GC_MS CE Capillary Electrophoresis Sample->CE HPLC_Prep Protein Precipitation HPLC_MS->HPLC_Prep GC_Deriv Propyl Chloroformate Derivatization GC_MS->GC_Deriv CE_Prep Deproteinization CE->CE_Prep HPLC_Deriv AQC Derivatization HPLC_Prep->HPLC_Deriv HPLC_Analysis LC Separation & MS/MS Detection HPLC_Deriv->HPLC_Analysis GC_Analysis GC Separation & MS Detection GC_Deriv->GC_Analysis CE_Analysis Electrophoretic Separation & Detection (UV or MS) CE_Prep->CE_Analysis

References

Comparative

Unveiling the Disruptive Power: A Comparative Analysis of 2-Aminododecanoic Acid's Impact on Bacterial Membranes

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the membrane disruption capabilities of 2-aminododecanoic acid across different bacterial strains. This analy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the membrane disruption capabilities of 2-aminododecanoic acid across different bacterial strains. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development of novel antimicrobial agents.

2-Aminododecanoic acid, a derivative of the saturated fatty acid lauric acid, has demonstrated notable antimicrobial properties. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, a critical barrier for microbial survival. This guide explores the effectiveness of this compound against a panel of clinically relevant bacteria: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Due to the limited availability of direct quantitative data for 2-aminododecanoic acid, this guide incorporates data for its parent compound, lauric acid, as a comparative analogue to provide a broader context for its potential efficacy.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The table below summarizes the MIC values of lauric acid against the selected bacterial strains, offering a baseline for the expected activity of 2-aminododecanoic acid.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Lauric AcidEscherichia coli>500 µg/mL[1]
Lauric AcidStaphylococcus aureus250 to >500 µg/mL[1][2]
Lauric AcidPseudomonas aeruginosa>500 µg/mL[1]

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism by which fatty acids like lauric acid, and by extension 2-aminododecanoic acid, exert their antimicrobial effect is through the perturbation and disruption of the bacterial cell membrane. This process involves the insertion of the fatty acid's hydrophobic tail into the lipid bilayer, leading to a cascade of events that compromise membrane integrity.

Mechanism of Membrane Disruption by Fatty Acids cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Fatty_Acid 2-Aminododecanoic Acid Insertion Insertion into Membrane Fatty_Acid->Insertion Destabilization Membrane Destabilization Insertion->Destabilization Pore_Formation Pore Formation / Increased Permeability Destabilization->Pore_Formation Leakage Leakage of Intracellular Components Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Fig. 1: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, allowing the leakage of essential intracellular components such as ions, metabolites, and even proteins, ultimately resulting in bacterial cell death[3][4][5].

Experimental Protocols

To facilitate the cross-validation of these findings, detailed experimental protocols for assessing the antimicrobial activity and membrane-disrupting effects of 2-aminododecanoic acid are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of 2-Aminododecanoic Acid Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection/OD Measurement) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Logical Flow of Membrane Permeability Assay Start Bacterial Culture Treatment Treat with 2-Aminododecanoic Acid Start->Treatment Stain Add Fluorescent Dye (PI or SYTOX Green) Treatment->Stain Intact_Membrane Intact Membrane? Stain->Intact_Membrane No_Fluorescence Low/No Fluorescence Intact_Membrane->No_Fluorescence Yes Disrupted_Membrane Disrupted Membrane? Intact_Membrane->Disrupted_Membrane No High_Fluorescence High Fluorescence Disrupted_Membrane->High_Fluorescence Yes

References

Validation

A Comparative Analysis of 2-Aminododecanoic Acid Derivatives and Traditional Surfactants in Research and Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical step in formulation and experimentation. This guide provides a detailed comparison of the surfactant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical step in formulation and experimentation. This guide provides a detailed comparison of the surfactant properties of novel 2-aminododecanoic acid derivatives against traditional surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB). The data presented is compiled from scientific literature to offer an objective overview of their performance characteristics.

Amino acid-based surfactants, including derivatives of 2-aminododecanoic acid, are gaining significant attention as "green" and biocompatible alternatives to conventional surfactants. Their structure, comprising a hydrophilic amino acid head group and a hydrophobic fatty acid tail, allows for a wide range of tunable properties. This comparison focuses on key surfactant parameters: critical micelle concentration (CMC) and surface tension, which are crucial indicators of a surfactant's efficiency and effectiveness.

Comparative Performance Data

The following tables summarize the critical micelle concentration (CMC) and surface tension at CMC for selected 2-aminododecanoic acid derivatives and traditional surfactants. Lower CMC values indicate that less surfactant is needed to form micelles and begin exhibiting strong surfactant activity. A lower surface tension at the CMC indicates a more effective surfactant in reducing the surface energy of a solution.

Surfactant TypeSurfactant NameCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Anionic Amino Acid Derivative Sodium N-lauroyl sarcosinate14.131.0
Anionic Amino Acid Derivative Sodium N-lauroyl glycinate6.830.0
Anionic Amino Acid Derivative Sodium N-lauroyl alaninate10.232.0
Traditional Anionic Sodium Dodecyl Sulfate (SDS)8.2[1]~38
Traditional Cationic Cetyltrimethylammonium Bromide (CTAB)0.92[1]~36

Note: Data for amino acid surfactants are sourced from various studies and may have been determined under slightly different conditions. The provided data for traditional surfactants serves as a general reference.

Experimental Protocols

Accurate and reproducible measurement of surfactant properties is essential for comparative analysis. The following are detailed methodologies for determining critical micelle concentration and surface tension.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants. The conductivity of a surfactant solution changes with concentration due to the formation of micelles, which have a different mobility than individual surfactant monomers.

Apparatus:

  • Conductivity meter with a dipping electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

  • Place a known volume of deionized water in a beaker immersed in the water bath set to the desired temperature (e.g., 25 °C).

  • Immerse the conductivity electrode in the water and begin stirring gently.

  • Allow the system to equilibrate and record the initial conductivity.

  • Add small, precise aliquots of the surfactant stock solution to the beaker using the burette.

  • Record the conductivity after each addition, ensuring the reading stabilizes before the next addition.

  • Continue this process until the surfactant concentration is well above the CMC.

  • Plot the specific conductivity versus the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).

Measurement of Surface Tension by the Du Noüy Ring Method

This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Sample vessel

  • Thermostatically controlled water bath

Procedure:

  • Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the surfactant solution in the sample vessel and allow it to reach the desired temperature in the water bath.

  • Immerse the ring in the solution.

  • Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

  • As the ring is pulled upwards, a liquid lamella is formed.

  • The tensiometer measures the maximum force exerted by the lamella just before it breaks.

  • The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor.

  • To determine the surface tension at the CMC, this procedure is repeated for a series of surfactant concentrations, and the surface tension is plotted against the logarithm of the concentration. The surface tension will decrease and then plateau. The surface tension value at this plateau is the surface tension at the CMC.

Visualizing Surfactant Mechanisms

The following diagrams illustrate key concepts related to the action of surfactants.

Antimicrobial_Mechanism_of_Cationic_Amino_Acid_Surfactants cluster_Surfactant_Action Antimicrobial Mechanism Surfactant Cationic Amino Acid Surfactant Monomers Interaction Electrostatic Interaction Surfactant->Interaction Initial approach Membrane Bacterial Cell Membrane (Negatively Charged) Insertion Hydrophobic Tail Insertion Membrane->Insertion Penetration Interaction->Membrane Binding Disruption Membrane Disruption Insertion->Disruption Loss of integrity Lysis Cell Lysis Disruption->Lysis Cell death

Caption: Antimicrobial action of cationic amino acid surfactants on bacterial cell membranes.

Experimental_Workflow_for_Surfactant_Cytotoxicity_Evaluation cluster_Workflow Cytotoxicity Evaluation Workflow A Prepare Cell Culture (e.g., Fibroblasts, Keratinocytes) C Expose Cells to Surfactants (Defined Incubation Time) A->C B Prepare Surfactant Solutions (Serial Dilutions) B->C D Perform Cytotoxicity Assays C->D E MTT Assay (Metabolic Activity) D->E Option 1 F LDH Assay (Membrane Integrity) D->F Option 2 G Neutral Red Uptake Assay (Lysosomal Integrity) D->G Option 3 H Data Analysis (Determine IC50) E->H F->H G->H

Caption: Experimental workflow for evaluating the cytotoxicity of surfactants.

Conclusion

Derivatives of 2-aminododecanoic acid and other amino acid-based surfactants present a compelling alternative to traditional surfactants, offering comparable and sometimes superior performance with the added benefits of enhanced biocompatibility and biodegradability. As the data indicates, specific amino acid derivatives can exhibit lower CMCs than the widely used anionic surfactant, SDS, suggesting greater efficiency. While cationic surfactants like CTAB generally have very low CMCs, their higher toxicity can be a limiting factor in many biological applications. The choice of surfactant will ultimately depend on the specific requirements of the application, including the desired surface activity, biocompatibility, and environmental impact. The experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative analyses and make informed decisions in their work.

References

Comparative

Correlation of In Vitro and In Vivo Therapeutic Effects of 2-Aminododecanoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the therapeutic effects of 2-aminododecanoic acid (2-AD), examining its performance both in laboratory set...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of 2-aminododecanoic acid (2-AD), examining its performance both in laboratory settings (in vitro) and in living organisms (in vivo). Due to the limited availability of direct correlational studies for 2-AD, this document synthesizes existing data on its independent therapeutic activities and provides illustrative comparisons with lauric acid for antimicrobial applications and doxorubicin for anticancer potential. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.

Executive Summary

2-Aminododecanoic acid (2-AD) is an alpha-amino acid with a 12-carbon aliphatic chain, exhibiting notable antimicrobial and potential anticancer properties. In vitro evidence demonstrates its efficacy against Gram-positive bacteria, such as Staphylococcus aureus, primarily through the disruption of the bacterial cell membrane. Additionally, preliminary studies suggest cytotoxic effects against various cancer cell lines. While direct in vivo correlation data is scarce, the established mechanism of action provides a strong basis for predicting its therapeutic potential in animal models of infection and cancer. This guide bridges the current knowledge gap by presenting available data, offering detailed experimental designs for future correlational studies, and providing a comparative context against established therapeutic agents.

Data Presentation: Comparative Efficacy

Antimicrobial Activity

The antimicrobial efficacy of 2-AD is compared with lauric acid, a structurally related fatty acid known for its antimicrobial properties.

CompoundOrganismIn Vitro Efficacy (MIC)In Vivo ModelIn Vivo Efficacy
2-Aminododecanoic Acid Staphylococcus aureus0.5 mg/mL[1]Murine Skin InfectionEfficacy suggested by membrane disruption mechanism
Escherichia coliEffective[1]Murine Skin InfectionEfficacy suggested by membrane disruption mechanism
Lauric Acid Staphylococcus aureus156 µg/mL[2]Cooked Chicken (food model)Reduced bacterial load, prolonging shelf life[2]
Streptococcus pneumoniaeHigh inhibitory effect[3]Not specifiedNot specified
Escherichia coliLow inhibitory effect[3]Not specifiedNot specified
Anticancer Activity

The potential anticancer activity of 2-AD is presented alongside doxorubicin, a widely used chemotherapeutic agent, for illustrative comparison.

CompoundCancer Cell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
2-Aminododecanoic Acid Breast Cancer (e.g., MCF-7)Data not availableMurine XenograftPotential efficacy inferred from cytotoxic activity
Doxorubicin MCF-7 (Breast Cancer)0.14 - 9.908 µM[4]Murine XenograftEstablished tumor growth inhibition[4][5][6][7][8][9]
MDA-MB-231 (Breast Cancer)0.69 µM[4]Murine XenograftEstablished tumor growth inhibition[4][5][6][8]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 2-AD that inhibits the visible growth of a microorganism.

Materials:

  • 2-Aminododecanoic Acid (2-AD)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of 2-AD Stock Solution: Dissolve 2-AD in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the 2-AD stock solution in MHB across the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted 2-AD. Include a positive control (bacteria in MHB without 2-AD) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 2-AD at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of 2-AD on cancer cells.

Materials:

  • 2-Aminododecanoic Acid (2-AD)

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-AD in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Antimicrobial Efficacy: Murine Skin Infection Model

This protocol evaluates the therapeutic effect of 2-AD on a localized bacterial infection.

Materials:

  • 2-Aminododecanoic Acid (2-AD) formulation (e.g., topical cream)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic

  • Surgical tape

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area on their backs.

  • Skin Abrasion: Gently apply and remove surgical tape to the shaved area to create a superficial abrasion.

  • Infection: Apply a suspension of the bacterial strain to the abraded skin.

  • Treatment: After a set period to allow the infection to establish, apply the 2-AD formulation to the infected area. A control group should receive a placebo formulation.

  • Evaluation: At designated time points, euthanize a subset of mice from each group. Excise the infected skin tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load between the 2-AD treated group and the control group to determine the reduction in infection.

In Vivo Anticancer Efficacy: Murine Xenograft Model

This protocol assesses the ability of 2-AD to inhibit tumor growth in a living organism.

Materials:

  • 2-Aminododecanoic Acid (2-AD) formulation for injection

  • Human cancer cells (e.g., MDA-MB-231 breast cancer cells)

  • Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer 2-AD (e.g., via intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a defined schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the 2-AD treated group and the control group.

Mandatory Visualizations

Proposed Antimicrobial Mechanism of 2-Aminododecanoic Acid

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer 2_AD 2-Aminododecanoic Acid Membrane_Disruption Membrane Disruption & Permeabilization 2_AD->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of antimicrobial action for 2-aminododecanoic acid.

Putative Apoptotic Signaling Pathway for 2-Aminododecanoic Acid

apoptosis_pathway 2_AD 2-Aminododecanoic Acid Mitochondrial_Stress Mitochondrial Stress 2_AD->Mitochondrial_Stress Bax_Activation Bax Activation Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Stress->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Caspase_9 Caspase-9 Activation Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by 2-aminododecanoic acid.

Experimental Workflow for In Vitro to In Vivo Correlation

ivivc_workflow In_Vitro_Antimicrobial In Vitro Antimicrobial Assay (MIC Determination) In_Vivo_Infection In Vivo Murine Skin Infection Model In_Vitro_Antimicrobial->In_Vivo_Infection In_Vitro_Anticancer In Vitro Anticancer Assay (MTT/Cell Viability) In_Vivo_Cancer In Vivo Murine Xenograft Model In_Vitro_Anticancer->In_Vivo_Cancer Correlation_Analysis Correlation Analysis (Efficacy & Dose-Response) In_Vivo_Infection->Correlation_Analysis In_Vivo_Cancer->Correlation_Analysis Therapeutic_Potential Assessment of Therapeutic Potential Correlation_Analysis->Therapeutic_Potential

Caption: General workflow for establishing in vitro to in vivo correlation.

Conclusion

2-Aminododecanoic acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. While direct evidence correlating its in vitro and in vivo effects is currently limited, its established mechanism of membrane disruption in bacteria provides a strong rationale for its potential efficacy in treating infections. Further investigation into its cytotoxic mechanisms against cancer cells is warranted. The experimental protocols and comparative data provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of 2-AD and establishing a clear in vitro to in vivo correlation of its effects.

References

Validation

Head-to-head comparison of synthetic routes for 2-aminododecanoic acid in terms of yield and purity

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Yield and Purity in the Synthesis of 2-Aminododecanoic Acid 2-Aminododecanoic acid, a non-proteinogenic amino acid, is a valuable...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Yield and Purity in the Synthesis of 2-Aminododecanoic Acid

2-Aminododecanoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of various biologically active molecules, including peptide-based pharmaceuticals and enzyme inhibitors. The efficiency and purity of its synthesis are critical factors for researchers and drug developers. This guide provides a head-to-head comparison of two primary synthetic routes for obtaining racemic 2-aminododecanoic acid: the Strecker synthesis starting from dodecanal, and the amination of 2-bromododecanoic acid, which is synthesized from dodecanoic acid via the Hell-Volhard-Zelinsky reaction.

Executive Summary

Synthetic RouteStarting MaterialKey IntermediatesOverall YieldPurityKey AdvantagesKey Disadvantages
Strecker Synthesis Dodecanal2-AminododecanenitrileModerateHighOne-pot synthesis of the aminonitrile intermediate.Use of highly toxic cyanide reagents.
Amination of 2-Bromododecanoic Acid Dodecanoic Acid2-Bromododecanoic AcidHighHighAvoids the use of cyanide; high-yielding bromination step.Requires handling of bromine and phosphorus tribromide; multi-step process.

Logical Workflow of Comparison

Comparison of Synthetic Routes for 2-Aminododecanoic Acid cluster_strecker Strecker Synthesis cluster_amination Amination of 2-Bromododecanoic Acid Start_S Dodecanal Intermediate_S 2-Aminododecanenitrile Start_S->Intermediate_S NH4Cl, KCN Product_S 2-Aminododecanoic Acid Intermediate_S->Product_S Acid Hydrolysis Comparison Head-to-Head Comparison Product_S->Comparison Start_A Dodecanoic Acid Intermediate_A 2-Bromododecanoic Acid Start_A->Intermediate_A Br2, PBr3 (cat.) Hell-Volhard-Zelinsky Product_A 2-Aminododecanoic Acid Intermediate_A->Product_A Excess NH4OH Product_A->Comparison Yield Yield Comparison->Yield Purity Purity Comparison->Purity

Caption: Logical flow comparing the Strecker synthesis and the amination of 2-bromododecanoic acid for the preparation of 2-aminododecanoic acid.

Experimental Protocols

Route 1: Strecker Synthesis of 2-Aminododecanoic Acid

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[1][2][3][4] It proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.

Step 1: Formation of 2-Aminododecanenitrile

In a typical procedure, dodecanal is reacted with an equimolar amount of ammonium chloride and a slight excess of potassium cyanide in an aqueous or alcoholic solvent. The reaction mixture is stirred at room temperature for several hours to yield the 2-aminododecanenitrile intermediate.

Step 2: Hydrolysis to 2-Aminododecanoic Acid

The resulting α-aminonitrile is then subjected to hydrolysis, typically by heating with a strong acid such as hydrochloric acid. This step converts the nitrile group into a carboxylic acid, yielding the hydrochloride salt of 2-aminododecanoic acid. Neutralization with a base affords the free amino acid.

Route 2: Synthesis via Amination of 2-Bromododecanoic Acid

This two-step route begins with the α-bromination of dodecanoic acid, followed by amination to introduce the amino group.

Step 1: Synthesis of 2-Bromododecanoic Acid (Hell-Volhard-Zelinsky Reaction)

Dodecanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[5][6][7][8] The reaction is typically heated to drive the formation of the acyl bromide intermediate, which then enolizes and reacts with bromine at the α-position. Aqueous workup yields 2-bromododecanoic acid.

Step 2: Amination of 2-Bromododecanoic Acid

The purified 2-bromododecanoic acid is then reacted with a large excess of concentrated aqueous ammonia (ammonium hydroxide). The mixture is heated in a sealed vessel to facilitate the nucleophilic substitution of the bromine atom by the amino group. The excess ammonia also serves to neutralize the hydrobromic acid byproduct. The product, 2-aminododecanoic acid, can be isolated by crystallization after removal of the excess ammonia.

Performance Comparison

Yield: The Hell-Volhard-Zelinsky reaction is generally a high-yielding process for the α-bromination of carboxylic acids. The subsequent amination with a large excess of ammonia also typically proceeds with good to excellent yields. The Strecker synthesis can be efficient, but yields can be variable depending on the specific substrate and reaction conditions.

Purity: Both routes can provide high-purity 2-aminododecanoic acid after appropriate purification steps such as recrystallization. The primary impurities in the Strecker synthesis may arise from side reactions involving the cyanide ion, while the amination route may contain small amounts of over-alkylated products if the ammonia concentration is not carefully controlled.

Asymmetric and Enzymatic Approaches

For the synthesis of enantiomerically pure 2-aminododecanoic acid, several advanced methods are available, though detailed experimental data for this specific molecule are limited in the provided search results.

  • Asymmetric Synthesis: Chiral auxiliaries, such as Evans oxazolidinones, can be used to direct the stereoselective alkylation of a glycine enolate equivalent to introduce the decyl side chain with high diastereoselectivity.[9] Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid.

  • Enzymatic Synthesis: Enzymatic methods offer a green and highly selective alternative. One approach involves the reductive amination of the corresponding α-keto acid (2-oxododecanoic acid) using amino acid dehydrogenases.[10][11][12][13] Another strategy is the kinetic resolution of a racemic mixture of 2-aminododecanoic acid or its derivative, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

These asymmetric and enzymatic routes are generally preferred when a specific enantiomer is required, for example, in the development of chiral drugs. The yields and enantiomeric excess for these methods are highly dependent on the specific catalyst or enzyme and the reaction conditions.

Conclusion

For the laboratory-scale synthesis of racemic 2-aminododecanoic acid, both the Strecker synthesis and the amination of 2-bromododecanoic acid are viable options. The choice between these routes will likely depend on the availability of starting materials and the laboratory's comfort level with handling hazardous reagents such as potassium cyanide and bromine. The amination of 2-bromododecanoic acid appears to be a more robust and potentially higher-yielding route, avoiding the use of highly toxic cyanide. For applications requiring enantiomerically pure 2-aminododecanoic acid, asymmetric synthesis using chiral auxiliaries or enzymatic methods are the preferred strategies, offering high stereoselectivity. Further research and process optimization are needed to provide detailed quantitative comparisons for these advanced methods for this specific target molecule.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Aminododecanoic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardsh...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminododecanoic acid, fostering a culture of safety and operational excellence.

Immediate Safety and Handling Considerations

While 2-Aminododecanoic acid is not classified as a highly hazardous substance, it is imperative to handle it with care, adhering to standard laboratory safety protocols. The toxicological properties have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Quantitative Data Summary for Disposal

As specific quantitative disposal limits for 2-Aminododecanoic acid are not publicly available, general best practices for non-highly toxic solid chemical waste apply. The following table outlines key parameters for its disposal.

ParameterGuidelineSource Analogy
Waste Classification Non-Hazardous or Hazardous Chemical Waste (consult institutional EHS)General Laboratory Safety Protocols
Container Type Chemically compatible, sealed container (e.g., High-Density Polyethylene - HDPE)General Laboratory Safety Protocols
Labeling "Hazardous Waste" with the full chemical name: "2-Aminododecanoic acid"EPA/OSHA Regulations
Storage Segregated from incompatible materials in a designated satellite accumulation areaGeneral Laboratory Safety Protocols[1]
Aqueous Solutions Do not dispose down the drain. Collect as aqueous hazardous waste.EPA Regulations

Experimental Protocols: Spill Management and Disposal

The following protocols provide detailed methodologies for handling spills and the routine disposal of 2-Aminododecanoic acid.

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area. For significant dust, an exhaust ventilation system should be used.

  • Don Appropriate PPE: Wear safety goggles, gloves, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[2]

  • Absorb and Collect: Place the swept material into a clearly labeled, sealed container for hazardous waste.[3][4]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any other contaminated materials should also be placed in the hazardous waste container.

  • Final Disposal: The sealed container with the spill cleanup materials should be disposed of through your institution's Environmental Health and Safety (EHS) department.

Standard Disposal Procedure for Unused or Waste 2-Aminododecanoic Acid

This procedure outlines the standard operating procedure for the disposal of 2-Aminododecanoic acid in a laboratory setting.

  • Waste Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. The container must be in good condition, compatible with the chemical, and have a secure lid.[5]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "2-Aminododecanoic acid," and the date of accumulation. Avoid using abbreviations.[1]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the solid 2-Aminododecanoic acid waste into the labeled container. This includes any contaminated consumables such as weigh boats and gloves.

    • Aqueous Solutions: If 2-Aminododecanoic acid is in a solution, it must be collected as liquid hazardous waste in a separate, appropriately labeled container. Do not pour aqueous solutions down the drain.[3][6]

  • Storage: Store the sealed waste container in a designated and properly placarded satellite accumulation area, away from incompatible materials.[1]

  • Request for Disposal: Once the waste container is full or ready for disposal, follow your institution's procedures to schedule a pickup with the EHS department or a licensed chemical waste disposal contractor.[4]

Disposal of Empty Containers

Empty containers that held 2-Aminododecanoic acid must also be handled properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.[2]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: After triple rinsing and allowing it to dry, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, according to your institution's guidelines.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of 2-Aminododecanoic acid.

DisposalWorkflow cluster_start Start cluster_form Identify Form cluster_solid_waste Solid Waste Path cluster_liquid_waste Liquid Waste Path cluster_spill Spill Management cluster_final_disposal Final Disposal start 2-Aminododecanoic Acid for Disposal is_spill Is it a spill? start->is_spill is_solid Is it a solid or contaminated solid waste? collect_solid Collect in a labeled hazardous waste container for solids. is_solid->collect_solid Yes is_solution Is it an aqueous solution or rinsate? is_solid->is_solution No store_waste Store sealed container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid Collect in a labeled hazardous waste container for liquids. is_solution->collect_liquid Yes collect_liquid->store_waste is_spill->is_solid No cleanup_spill Follow Spill Cleanup Protocol: Contain, absorb, and collect all materials as hazardous waste. is_spill->cleanup_spill Yes cleanup_spill->store_waste request_pickup Request pickup by Institutional EHS. store_waste->request_pickup

Caption: Disposal workflow for 2-Aminododecanoic acid.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminododecanoic Acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling 2-Aminodode...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling 2-Aminododecanoic acid, including personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Proper handling of chemical reagents is the cornerstone of successful and safe research. This document outlines the necessary precautions and procedures to minimize risk and ensure the well-being of all laboratory personnel when working with 2-Aminododecanoic acid.

Essential Personal Protective Equipment (PPE)

When handling 2-Aminododecanoic acid, a comprehensive approach to personal safety is crucial. The following table summarizes the required PPE, based on established safety protocols.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesOSHA 29 CFR 1910.133 or European Standard EN166To protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene)Inspect gloves prior to use for any signs of degradation or puncture.To prevent skin contact with the chemical.[1][3]
Body Protection Laboratory CoatStandard lab coatTo protect skin and personal clothing from contamination.[3][4]
Respiratory Protection NIOSH/MSHA-approved RespiratorRequired when ventilation is inadequate or when handling fine powders to avoid dust inhalation.To prevent respiratory tract irritation from dust or aerosols.[5]
Footwear Closed-toe ShoesNon-perforated upperTo protect feet from spills.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following procedure outlines the safe handling of 2-Aminododecanoic acid from preparation to post-experiment cleanup.

1. Preparation and Hazard Assessment:

  • Before beginning any work, consult the Safety Data Sheet (SDS) for 2-Aminododecanoic acid.[4]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]

  • Verify that the work area, preferably a chemical fume hood, is well-ventilated.[6]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.[3]

  • Wear safety glasses with side shields or goggles.[1][2]

  • Don the appropriate chemical-resistant gloves.[1]

3. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust; handle the solid material carefully to minimize dust formation.[1][5]

  • Use a fume hood or other ventilated enclosure when handling the powder.[4]

  • Never pipette by mouth.[4]

  • Wash hands thoroughly after handling the chemical.[4]

4. Storage:

  • Store 2-Aminododecanoic acid in a tightly closed container.[7]

  • Keep the container in a cool, dry, and well-ventilated area.[7][8]

  • Protect from moisture.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Aminododecanoic acid and contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Collect waste 2-Aminododecanoic acid and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

2. Regulatory Compliance:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Do not empty into drains.[1]

3. Disposal Procedure:

  • Dispose of the waste container through an approved waste disposal plant or licensed contractor.

  • Take off contaminated clothing and wash it before reuse.[9]

Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of 2-Aminododecanoic acid.

A 1. Preparation - Review SDS - Check Safety Equipment - Ensure Ventilation B 2. Don PPE - Lab Coat - Safety Glasses/Goggles - Chemical-resistant Gloves A->B C 3. Chemical Handling - Avoid Contact and Inhalation - Use Fume Hood - No Mouth Pipetting B->C D 4. Post-Handling - Wash Hands Thoroughly - Store Chemical Properly C->D E 5. Waste Collection - Segregate Contaminated Waste - Use Labeled, Sealed Containers D->E F 6. Disposal - Follow Local Regulations - Use Approved Disposal Service - Decontaminate Clothing E->F

Caption: Workflow for Safe Handling and Disposal of 2-Aminododecanoic Acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminododecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminododecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.